molecular formula C11H15NO4S B044694 Methiocarb sulfone CAS No. 2179-25-1

Methiocarb sulfone

货号: B044694
CAS 编号: 2179-25-1
分子量: 257.31 g/mol
InChI 键: RJBJMKAMQIOAML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methiocarb sulfone is a primary oxidative metabolite of the carbamate pesticide methiocarb, making it a critical compound of interest in environmental monitoring and toxicological studies. Its primary research value lies in its role as a biomarker for exposure to the parent compound and as a high-purity analytical standard for the accurate quantification of methiocarb and its degradation products in various matrices. The mechanism of action of this compound, like other carbamates, involves the reversible inhibition of acetylcholinesterase (AChE) in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continued neurotransmission. Researchers utilize this compound to investigate the environmental fate, metabolic pathways, and persistence of methiocarb, as well as to assess ecotoxicological impacts on non-target organisms. It is essential for developing and validating sensitive analytical methods, such as LC-MS/MS and GC-MS, for residue analysis in soil, water, and food samples, thereby supporting vital research in food safety, regulatory science, and environmental health.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBJMKAMQIOAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3042138
Record name Methiocarb sulfone
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Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2179-25-1
Record name Methiocarb sulfone
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Record name Methiocarb sulfone
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Record name Methiocarb sulfone
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Record name (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate
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Record name METHIOCARB SULFONE
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Foundational & Exploratory

Methiocarb sulfone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of methiocarb (B1676386) sulfone. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document details the physicochemical characteristics, toxicological profile, and analytical methodologies for methiocarb sulfone, supported by experimental data and visual diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is a metabolite of the carbamate (B1207046) pesticide methiocarb.[1][2] The chemical structure of this compound is characterized by a phenyl methylcarbamate core with a methylsulfonyl group and two methyl groups attached to the benzene (B151609) ring.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate[3]
CAS Number 2179-25-1[3]
Molecular Formula C11H15NO4S[3]
Molecular Weight 257.31 g/mol [3]
Synonyms Mesurol sulfone, Mercaptodimethursulfon, Bayer 37344 sulfone[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State White powder
Melting Point Not available
Boiling Point 422.9 ± 45.0 °C (Predicted)[4][5]
Water Solubility 0.32 g/L (Predicted)
logP (Octanol-Water Partition Coefficient) 0.74, 1.34, 1.6 (Predicted)
pKa (Predicted) 11.96 ± 0.46, 14.77
Vapor Pressure Not available
Solubility in Organic Solvents Slightly soluble in Chloroform, DMSO, Methanol[4][5]

Mechanism of Action: Acetylcholinesterase Inhibition

Similar to other carbamate pesticides, this compound's primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The inhibition of AChE by this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. This inhibition is reversible as the carbamylated enzyme can undergo hydrolysis, albeit at a slower rate than the deacetylation of the natural substrate.[3]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Signal Transduction Signal Transduction Receptor->Signal Transduction Methio_Sulfone This compound Methio_Sulfone->AChE Inhibition Increased_ACh Increased Acetylcholine Concentration Inhibited_AChE->Increased_ACh Leads to Overstimulation Receptor Overstimulation Increased_ACh->Overstimulation Neurotoxicity Neurotoxic Symptoms Overstimulation->Neurotoxicity

Acetylcholinesterase Inhibition by this compound

Metabolism and Environmental Fate

This compound is a metabolic product of methiocarb. The metabolism of methiocarb primarily occurs in the liver through sulfoxidation.[2] Methiocarb is first oxidized to methiocarb sulfoxide, which is then further oxidized to form this compound. Another degradation pathway for methiocarb and its metabolites is hydrolysis, which cleaves the carbamate ester bond to form the corresponding phenols.[1][6] In soil, the half-life of this compound phenol (B47542) is approximately 20 days.

Metabolic_Pathway Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone This compound Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb Sulfoxide Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol This compound Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis

Metabolic Pathway of Methiocarb

Toxicological Profile

This compound is considered to be significantly less acutely toxic than its parent compound, methiocarb, and the intermediate metabolite, methiocarb sulfoxide.[1]

Table 3: Acute Oral Toxicity Data

CompoundSpeciesLD50Reference
This compound Rat> 1,000 mg/kg
Methiocarb Rat14 - 30 mg/kg
Methiocarb Sulfoxide Rat42 mg/kg[1]

Symptoms of acute exposure to high doses of carbamates, including methiocarb and its metabolites, are consistent with cholinergic crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, muscle fasciculations, paralysis, and respiratory failure can occur.

Experimental Protocols

Synthesis of this compound

This compound is not typically synthesized directly but is formed via the oxidation of methiocarb. The synthesis of the parent compound, methiocarb, is achieved by the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate. Subsequent oxidation of methiocarb, for instance using an oxidizing agent like hydrogen peroxide or a peroxy acid in a suitable solvent, would yield methiocarb sulfoxide, which can be further oxidized to this compound under controlled conditions. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A common and effective method for the determination of this compound in various matrices such as food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol:

  • Sample Homogenization: A representative sample (e.g., 10-15 g of fruit or soil) is homogenized.

  • Extraction:

    • A subsample (e.g., 10 g) is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile (B52724) is added.

    • The tube is shaken vigorously for 1 minute.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

    • The tube is shaken again for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences) and magnesium sulfate.

    • The tube is vortexed for 30 seconds and then centrifuged.

  • LC-MS/MS Analysis:

    • The final extract is filtered and injected into the LC-MS/MS system.

    • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Mass Spectrometric Detection: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • Quantification Transition: m/z 258 → 107

      • Confirmation Transition: m/z 258 → 202

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + Salting Out Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 4. LC Separation (C18 Column) Cleanup->LC_Separation Inject MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 6. Data Analysis & Quantification MS_Detection->Quantification

Workflow for this compound Analysis

Conclusion

This compound, a primary metabolite of the pesticide methiocarb, is an acetylcholinesterase inhibitor, although with lower acute toxicity than its parent compound. Understanding its chemical properties, metabolic pathways, and toxicological profile is essential for assessing the overall risk associated with the use of methiocarb. The analytical methods outlined in this guide, particularly QuEChERS followed by LC-MS/MS, provide a robust framework for the sensitive and selective determination of this compound in complex matrices, which is critical for regulatory monitoring and scientific research.

References

Methiocarb Sulfone: A Comprehensive Technical Guide to its Role as a Metabolite of Methiocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of methiocarb (B1676386) sulfone, a key metabolite of the carbamate (B1207046) pesticide methiocarb. The document details the metabolic pathways leading to the formation of methiocarb sulfone, its chemical and physical properties, and its toxicological significance. Comprehensive experimental protocols for the extraction, detection, and quantification of methiocarb and its metabolites from various matrices are provided, alongside a curated summary of relevant quantitative data. This guide is intended to serve as a critical resource for researchers and professionals involved in environmental science, toxicology, and drug development, offering detailed methodologies and data to support further investigation and risk assessment.

Introduction

Methiocarb, a carbamate pesticide, has been widely used as an insecticide, molluscicide, and bird repellent.[1][2] Its environmental fate and toxicological profile are of significant interest due to its potential impact on non-target organisms and ecosystems. A crucial aspect of understanding the environmental and biological impact of methiocarb is the study of its metabolites, which can exhibit varying degrees of toxicity and persistence.

This guide focuses on this compound, a major oxidation product of methiocarb. The transformation of methiocarb to this compound occurs in various environmental compartments and biological systems, including soil, water, plants, and mammalian liver.[1][3] Understanding the formation, detection, and toxicity of this compound is essential for a comprehensive risk assessment of methiocarb.

Metabolic Pathways of Methiocarb

The biotransformation of methiocarb primarily involves oxidation of the sulfur atom, leading to the formation of methiocarb sulfoxide (B87167) and subsequently this compound.[1][3] This process is catalyzed by various enzymes, including flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes in the liver.[3][4]

The primary metabolic transformations of methiocarb can be summarized as follows:

  • Sulfoxidation: The initial and major metabolic step is the oxidation of the sulfide (B99878) group of methiocarb to form methiocarb sulfoxide.[1][3]

  • Further Oxidation: Methiocarb sulfoxide can be further oxidized to form this compound.[1][3]

  • Hydrolysis: Both methiocarb and its oxidized metabolites can undergo hydrolysis of the carbamate ester linkage, leading to the formation of their corresponding phenols (e.g., methiocarb phenol (B47542), methiocarb sulfoxide phenol, and this compound phenol).[1]

dot

Figure 1. Metabolic pathway of methiocarb.

Physicochemical Properties

A summary of the key physicochemical properties of methiocarb and its sulfone metabolite is presented in Table 1.

Table 1: Physicochemical Properties of Methiocarb and this compound.

Property Methiocarb This compound
CAS Number 2032-65-7[5] 2179-25-1[6]
Molecular Formula C₁₁H₁₅NO₂S C₁₁H₁₅NO₄S[6]
Melting Point 121 °C[5] Not Available
Water Solubility Not specified Not specified

| LogP | Not specified | Not specified |

Quantitative Data

Toxicological Data

The acute toxicity of methiocarb and its metabolites varies. Methiocarb sulfoxide has been reported to be more toxic than the parent compound in some cases, while this compound is generally considered less toxic.[7]

Table 2: Acute Oral Toxicity Data.

Compound Species LD₅₀ (mg/kg) Reference
Methiocarb Rat 14-30 [5]
Methiocarb Dog 10 [1]
Methiocarb Mouse 25 [1]
Methiocarb Guinea Pig 40 [1]
Methiocarb Sulfoxide Rat 42 [8][9]
This compound Rat > 1000 [6]

| this compound Phenol | Rat | > 2000 |[10] |

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) Data.

Compound Species Route NOAEL (mg/kg/day) Study Duration Basis of Effect Reference
Methiocarb Rat Oral 3.3 2 years Cholinesterase inhibition [1][5]
Methiocarb Rabbit Dermal 150 - Reduction of food consumption [1]

| Methiocarb | Dog | Oral | 0.125 | - | Cholinesterase inhibition |[5] |

Environmental Fate

The persistence of methiocarb and its metabolites in the environment is influenced by factors such as soil type, pH, and microbial activity.

Table 4: Half-life in Soil.

Compound Half-life (days) Reference
Methiocarb 1.5 [1]
Methiocarb Sulfoxide 6 [1]
Methiocarb Sulfoxide Phenol 2 [1]

| this compound Phenol | 20 |[1] |

Analytical Recoveries

The efficiency of analytical methods for extracting methiocarb and its metabolites is crucial for accurate quantification.

Table 5: Recovery Rates using QuEChERS Method in Bananas.

Compound Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Methiocarb 95.2 1.9 [11][12]
Methiocarb Sulfoxide 92.0 1.8 [11][12]

| this compound | 84.0 | 3.9 |[11][12] |

Experimental Protocols

QuEChERS Method for Extraction from Soil

This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies for pesticide residue analysis in soil.[13][14]

dot

QuEChERS Workflow for Soil cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis weigh 1. Weigh 10g soil into 50mL tube add_acn 2. Add 10mL acetonitrile (B52724) weigh->add_acn shake1 3. Shake for 5 min add_acn->shake1 add_salts 4. Add QuEChERS extraction salts shake1->add_salts shake2 5. Shake for 2 min add_salts->shake2 centrifuge1 6. Centrifuge at ≥3000 rcf for 5 min shake2->centrifuge1 transfer 7. Transfer 1mL supernatant to dSPE tube centrifuge1->transfer vortex 8. Vortex for 1 min transfer->vortex centrifuge2 9. Centrifuge at high rcf for 2 min vortex->centrifuge2 filter 10. Filter supernatant centrifuge2->filter analyze 11. Analyze by LC-MS/MS filter->analyze

Figure 2. QuEChERS workflow for soil analysis.

Materials:

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (ACN)

  • QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: a. Add 10 mL of acetonitrile to the tube. b. Shake vigorously for 5 minutes. c. Add the contents of a QuEChERS extraction salt packet. d. Immediately shake for another 2 minutes. e. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a dSPE tube. b. Vortex for 1 minute. c. Centrifuge at a high relative centrifugal force (rcf) for 2 minutes.

  • Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. The extract is now ready for analysis by LC-MS/MS.

In Vitro Metabolism Assay using Rat Liver Microsomes

This protocol provides a general framework for assessing the metabolism of methiocarb to this compound using rat liver microsomes.[3][4][15]

Materials:

  • Pooled rat liver microsomes

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Methiocarb stock solution

  • Ice-cold acetonitrile

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Rat liver microsomes (e.g., 0.5 mg/mL protein concentration)

    • Methiocarb (e.g., 1-10 µM final concentration)

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2-3 times the incubation volume).

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube for analysis of the parent compound (methiocarb) and the formation of metabolites (methiocarb sulfoxide and this compound) by LC-MS/MS.

LC-MS/MS Analysis

The following are typical parameters for the analysis of methiocarb and its metabolites by liquid chromatography-tandem mass spectrometry.

dot

Analytical Workflow Sample Prepared Sample Extract LC Liquid Chromatography (Separation) Sample->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Figure 3. General analytical workflow.

Table 6: Example LC-MS/MS Parameters.

Parameter Setting
LC Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to separate the analytes
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions (m/z)
Methiocarb Precursor: 226 -> Product: 169 (quantifier), 121 (qualifier)[16]
Methiocarb Sulfoxide Precursor: 242 -> Product: 185 (quantifier), 170 (qualifier)[16]

| this compound | Precursor: 258 -> Product: 107 (quantifier), 202 (qualifier)[16] |

Conclusion

This compound is a significant metabolite of methiocarb, formed through oxidative processes in both environmental and biological systems. Its toxicological profile, while generally less potent than its parent compound and sulfoxide intermediate, necessitates its inclusion in comprehensive risk assessments of methiocarb. The analytical methods and protocols detailed in this guide provide a robust framework for the accurate detection and quantification of this compound and related compounds. The curated quantitative data offers a valuable resource for researchers in toxicology, environmental science, and drug development, facilitating further studies on the fate and effects of this important metabolite.

References

An In-depth Technical Guide on the Mechanism of Action of Methiocarb Sulfone on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its metabolites are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a detailed examination of the mechanism of action of methiocarb sulfone, a key metabolite, on acetylcholinesterase. The document outlines the biochemical interaction, presents available kinetic data for methiocarb and its metabolites, details a comprehensive experimental protocol for assessing acetylcholinesterase inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Methiocarb is a broad-spectrum carbamate pesticide that has been utilized for its insecticidal, molluscicidal, and avicidal properties.[1] Its mode of action, like other carbamates, is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2]

Methiocarb is metabolized in vivo to several products, including methiocarb sulfoxide (B87167) and this compound.[3] These metabolites may also possess inhibitory activity against AChE. Understanding the specific interactions of these metabolites, particularly this compound, with AChE is crucial for a comprehensive toxicological assessment and for the development of potential therapeutic interventions.

Mechanism of Action: Reversible Carbamoylation

The primary mechanism by which this compound and other carbamates inhibit acetylcholinesterase is through the reversible carbamoylation of the serine residue within the active site of the enzyme.[2] This process can be broken down into two main steps:

  • Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate inhibitor initially binds to the active site of AChE, forming a non-covalent Michaelis-Menten complex.

  • Carbamoylation of the Active Site: The carbamate then reacts with the hydroxyl group of the active site serine (Ser203 in human AChE), transferring its carbamoyl (B1232498) moiety to the enzyme. This results in a carbamoylated enzyme that is temporarily inactive.

Unlike organophosphates, which cause quasi-irreversible phosphorylation of the enzyme, the carbamoyl-enzyme bond is susceptible to hydrolysis. The rate of this decarbamoylation, however, is significantly slower than the rate of deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis. This slow regeneration of the active enzyme is the basis for the inhibitory effect of carbamates.[4]

Quantitative Data on Acetylcholinesterase Inhibition

CompoundEnzyme SourceKinetic ParameterValueReference
MethiocarbRat Liver MicrosomeskiNot explicitly stated, but racemic methiocarb sulfoxide was slightly less inhibitory than methiocarb.[5]
Racemic Methiocarb SulfoxideRat Liver Microsomeski0.216 µM-1.min-1[5]
Methiocarb Sulfoxide (Enantiomer A)Rat Liver MicrosomesBimolecular Rate Constant0.054 µM-1.min-1[5]
Methiocarb Sulfoxide (Enantiomer B)Rat Liver MicrosomesBimolecular Rate Constant0.502 µM-1.min-1[5]

Note: The bimolecular rate constant (often denoted as ki or k2) reflects the overall inhibitory potency, incorporating both the initial binding and the carbamoylation steps. A higher value indicates greater potency. The significant difference in the inhibitory activity between the two enantiomers of methiocarb sulfoxide highlights the stereoselectivity of the interaction with acetylcholinesterase.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro inhibition of acetylcholinesterase is the colorimetric method developed by Ellman et al. (1961). The following protocol is a detailed methodology that can be adapted for the evaluation of this compound.

4.1. Principle

The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the acetylcholinesterase activity.

4.2. Materials and Reagents

  • Acetylcholinesterase (e.g., from electric eel, human erythrocytes, or recombinant)

  • This compound (or other test inhibitors)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for inhibitor (e.g., DMSO, ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

4.3. Preparation of Solutions

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

  • ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.

  • Acetylcholinesterase Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the assay will need to be optimized to provide a linear rate of reaction for at least 10 minutes.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to obtain a range of inhibitor concentrations for testing.

4.4. Assay Procedure

  • Plate Setup: In a 96-well microplate, add the following to triplicate wells:

    • Blank: 200 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.

    • Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the this compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To each well, add 10 µL of the DTNB solution followed by 10 µL of the ATCh solution to initiate the enzymatic reaction.

  • Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

4.5. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

  • Determine the inhibition constant (Ki): To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

Signaling Pathway

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh_release ACh Release Vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Hydrolysis Choline + Acetate AChE->Hydrolysis Hydrolysis Methiocarb_sulfone This compound Methiocarb_sulfone->AChE Inhibition Downstream_Signaling Downstream Signaling (e.g., G-protein activation, Ion channel opening) Muscarinic_Receptor->Downstream_Signaling Nicotinic_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., Muscle contraction, Gland secretion) Downstream_Signaling->Cellular_Response AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE) Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Prepare_Reagents->Plate_Setup Prepare_Inhibitor Prepare this compound Serial Dilutions Prepare_Inhibitor->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add DTNB and ATCh) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value (Dose-Response Curve) Calculate_Inhibition->Determine_IC50

References

The Environmental Fate and Degradation of Methiocarb Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386) sulfone is a significant metabolite of the carbamate (B1207046) insecticide methiocarb. Understanding its environmental fate and degradation is crucial for a comprehensive assessment of the environmental impact of methiocarb use. This technical guide provides an in-depth overview of the formation, degradation pathways, and persistence of methiocarb sulfone in various environmental compartments. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a thorough understanding of the environmental behavior of this compound.

Formation of this compound

This compound is not typically applied directly to the environment but is formed through the oxidation of its parent compound, methiocarb. This transformation occurs in soil, water, and within living organisms. The primary pathway involves a two-step oxidation process:

  • Oxidation to Methiocarb Sulfoxide (B87167): Methiocarb is first oxidized at the sulfur atom to form methiocarb sulfoxide.

  • Oxidation to this compound: Methiocarb sulfoxide is further oxidized to form this compound.

This process is a key aspect of methiocarb's metabolism and environmental degradation.[1]

Environmental Degradation Pathways

The environmental degradation of this compound, like its parent compound, is influenced by a combination of biotic and abiotic processes. The primary degradation pathways include hydrolysis and microbial metabolism.

Abiotic Degradation

Hydrolysis: The carbamate ester linkage in this compound is susceptible to hydrolysis, a chemical breakdown process involving reaction with water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Generally, hydrolysis is faster under alkaline conditions.[2] While specific hydrolysis data for this compound is limited, studies on the parent compound, methiocarb, show a significantly faster degradation at higher pH. For instance, the hydrolysis half-life of methiocarb is over a year at pH 4, around 35 days at pH 7, and decreases to just 6 hours at pH 9. It is anticipated that this compound exhibits similar pH-dependent hydrolysis. The primary hydrolysis product of this compound is This compound phenol .

Biotic Degradation

Soil Metabolism: Microbial communities in the soil play a crucial role in the degradation of methiocarb and its metabolites. In aerobic soil environments, methiocarb is microbially oxidized to methiocarb sulfoxide and subsequently to this compound. This compound is then further metabolized, primarily through hydrolysis, to this compound phenol.[1][3] While a specific degradation half-life for this compound in soil is not well-documented in the available literature, the half-life of its degradation product, this compound phenol, has been reported to be approximately 20 days in soil.[1]

Data on Environmental Persistence

Quantitative data on the environmental persistence of this compound is scarce. Most studies have focused on the parent compound, methiocarb, and its overall residue dissipation. The table below summarizes the available half-life data for methiocarb and its related metabolites. It is important to note the absence of a specific half-life for this compound.

CompoundMatrixHalf-life (t½)ConditionsReference
MethiocarbSoil1.5 daysAerobic[1]
Methiocarb SulfoxideSoil6 daysAerobic[1]
This compound Soil Data not available --
Methiocarb Phenol----
Methiocarb Sulfoxide PhenolSoil2 daysAerobic[1]
This compound PhenolSoil20 daysAerobic[1]
MethiocarbWater< 1 daypH 9[2]
MethiocarbWater~28-35 dayspH 7[1][2]
MethiocarbWater> 1 yearpH 4[2]

Experimental Protocols

The study of the environmental fate and degradation of this compound involves various experimental methodologies. Below are detailed protocols for key experiments.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This protocol outlines a laboratory experiment to assess the rate and route of degradation of this compound in aerobic soil.

Objective: To determine the aerobic degradation half-life (DT50) and identify the major degradation products of this compound in soil.

Materials:

  • Test substance: Radiolabeled ([14C]) or non-radiolabeled this compound of known purity.

  • Soils: A minimum of three different soil types with varying textures, organic carbon content, and pH.

  • Incubation vessels: Biometer flasks or a flow-through system equipped to trap volatile organic compounds and 14CO2.

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) with a radio-detector and/or a mass spectrometer (LC-MS), Gas Chromatography (GC) where applicable, and Liquid Scintillation Counter (LSC).

Procedure:

  • Soil Preparation: Freshly collected soils are sieved (e.g., to <2 mm) and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Application of Test Substance: The test substance is applied to the soil samples at a concentration relevant to its expected environmental concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) under aerobic conditions. A continuous flow of humidified air is passed through the incubation vessels.

  • Sampling: Duplicate or triplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile (B52724), methanol) to recover the parent compound and its degradation products. Multiple extractions may be necessary to ensure high recovery.

  • Analysis: The extracts are analyzed by HPLC-radio-detector and/or LC-MS to identify and quantify the parent compound and its metabolites. The volatile traps are also analyzed for 14CO2 and other volatile degradation products.

  • Data Analysis: The concentration of this compound and its degradation products over time is used to calculate the degradation kinetics and the half-life (DT50) of the parent compound.

Analytical Method for this compound and its Metabolites in Soil and Water (LC-MS/MS)

This protocol describes a common analytical method for the quantification of this compound and its related compounds in environmental samples.

Objective: To accurately quantify the concentration of methiocarb, methiocarb sulfoxide, and this compound in soil and water samples.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

Sample Preparation (Soil):

  • Extraction: A known weight of the soil sample (e.g., 10 g) is extracted with a suitable solvent mixture (e.g., acetonitrile/water).

  • Clean-up: The extract is subjected to a clean-up procedure to remove interfering matrix components. This may involve techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE).

  • Concentration and Reconstitution: The cleaned extract is concentrated and reconstituted in a solvent compatible with the LC-MS/MS analysis.

Sample Preparation (Water):

  • Extraction: A known volume of the water sample is extracted using liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or by passing it through an SPE cartridge.

  • Concentration and Reconstitution: The extract is concentrated and reconstituted in an appropriate solvent.

LC-MS/MS Analysis:

  • Chromatographic Separation: The sample extract is injected into the LC system, where the analytes are separated on a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like water, methanol, or acetonitrile with additives like formic acid is typically used.

  • Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Visualizations

Degradation Pathway of Methiocarb

G Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb_Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb_Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb_Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb_Sulfone_Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis CO2 CO2 (Mineralization) Methiocarb_Sulfone_Phenol->CO2

Caption: Proposed degradation pathway of Methiocarb in the environment.

Experimental Workflow for Aerobic Soil Metabolism Study

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection (Multiple Types) Sieving_Moisture Sieving and Moisture Adjustment Soil_Collection->Sieving_Moisture Application Application of This compound Sieving_Moisture->Application Incubation Incubation in Dark (e.g., 20°C, Aerobic) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or HPLC-Radio-detector Extraction->Analysis Data Data Analysis (DT50, Metabolites) Analysis->Data

Caption: General workflow for an aerobic soil metabolism study.

Conclusion

This compound is a key metabolite in the environmental degradation of methiocarb. Its formation via oxidation and subsequent degradation, primarily through hydrolysis to this compound phenol, are critical processes influencing the overall environmental impact of the parent compound. While the degradation pathways are generally understood, there is a notable lack of specific quantitative data on the persistence of this compound itself in different environmental compartments. Further research focusing directly on the degradation kinetics of this compound is needed to refine environmental risk assessments. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting such investigations and for monitoring the presence of this metabolite in the environment.

References

Bioaccumulation Potential of Methiocarb Sulfone in Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of Methiocarb sulfone, a key metabolite of the carbamate (B1207046) pesticide Methiocarb. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support environmental risk assessment and further research.

Introduction: Methiocarb and its Sulfone Metabolite

Methiocarb is a carbamate pesticide that has been used as an insecticide, molluscicide, and bird repellent.[1] Like other carbamates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target organisms.[2][3] In the environment and within organisms, Methiocarb undergoes metabolic transformation, primarily through oxidation. This process converts Methiocarb into Methiocarb sulfoxide (B87167), which can be further oxidized to form this compound.[4] Both Methiocarb and its sulfone metabolite are recognized as cholinesterase inhibitors.[5] Due to its persistence relative to the parent compound, understanding the environmental fate and bioaccumulation potential of this compound is critical for a complete ecological risk assessment.

Quantitative Bioaccumulation Data

Direct experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound are limited in publicly available literature. Regulatory assessments often consider the parent compound, Methiocarb, and its cholinesterase-inhibiting metabolites (including the sulfoxide and sulfone) together as a "total toxic residue."[6] The data available primarily focuses on the parent compound, Methiocarb, which serves as a proxy for initial uptake.

A key study on bluegill sunfish (Lepomis macrochirus) provides the most direct insight into the bioaccumulation of these related compounds.[7] While a whole-body BCF of 60-90 L/kg was determined based on total radioactivity from a 14C-labeled Methiocarb study, a critical finding was that only 6% of this residue consisted of the parent compound and its carbamate metabolites (sulfoxide and sulfone).[7] This indicates that while the substance is taken up by the organism, it is also rapidly and extensively metabolized. The majority of the accumulated radioactivity is associated with non-carbamate metabolites, which are likely more polar and more readily excreted.

The available quantitative data for the parent compound, Methiocarb, are summarized in the table below.

ParameterValue (L/kg)SpeciesTissueCommentsSource
Bioconcentration Factor (BCF) 75Lepomis macrochirus (Bluegill)Whole BodyExperimentally derived value. Classified as low potential.[2]
Bioconcentration Factor (BCF) 60 - 90Lepomis macrochirus (Bluegill)Whole BodyBased on total ¹⁴C radiolabel. Only 6% of residue identified as carbamates (Methiocarb, sulfoxide, sulfone).[7]
Estimated Bioconcentration Factor (BCF) 35--Estimated from log Kow, suggesting moderate potential.[3]

Experimental Protocols

The determination of a substance's bioaccumulation potential in aquatic organisms is typically conducted following standardized guidelines, such as the OECD Test Guideline 305.

Bioaccumulation Test Protocol (Following OECD 305)

The OECD 305 guideline details the procedure for assessing bioaccumulation in fish through aqueous or dietary exposure.[8][9][10] The aqueous exposure method is most common for determining the bioconcentration factor (BCF).

Objective: To determine the BCF of a test substance by measuring its uptake and depuration in fish under controlled laboratory conditions.

Key Phases:

  • Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in a flow-through or semi-static system.[9][11] This phase typically lasts for 28 days, or until a steady state is reached, where the concentration of the substance in the fish remains constant.[9][11] Fish and water samples are taken at regular intervals and analyzed for the test substance.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, identical medium free of the test substance.[9][11] The concentration of the substance in the fish tissues is monitored over time as the organism eliminates it. This phase continues until the concentration has declined significantly (e.g., below 95% of the steady-state concentration).

Test Organisms: Common test species include Zebra fish (Danio rerio) and Bluegill (Lepomis macrochirus).[7][11]

Data Analysis:

  • Steady-State BCF (BCFss): Calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

  • Kinetic BCF (BCFk): Calculated from the uptake (k1) and depuration (k2) rate constants, assuming first-order kinetics. BCFk = k1 / k2.

The following diagram illustrates a generalized workflow for such an experiment.

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis & Reporting acclimation Acclimation of Test Organisms range_finding Toxicity Range-Finding (Determine Sublethal Dose) acclimation->range_finding exposure Continuous Exposure to Test Substance range_finding->exposure sampling_up Periodic Sampling: Fish & Water exposure->sampling_up analysis_up Chemical Analysis (LC-MS/MS) sampling_up->analysis_up transfer Transfer to Clean Water analysis_up->transfer sampling_dep Periodic Sampling: Fish transfer->sampling_dep analysis_dep Chemical Analysis (LC-MS/MS) sampling_dep->analysis_dep calc Calculate Rate Constants (k1, k2) analysis_dep->calc bcf Determine BCF (BCFss, BCFk) calc->bcf report Final Report bcf->report

Generalized workflow for an OECD 305 bioaccumulation study.
Analytical Protocol for this compound Detection

Accurate quantification of this compound in environmental and biological matrices is essential for bioaccumulation studies. The standard method involves Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method: Development and Validation of a Method for the Determination of Methiocarb, Methiocarb Sulfoxide, and this compound in Water/Soil.[12][13][14]

Procedure Outline:

  • Extraction: The sample (water, soil, or homogenized tissue) is fortified with an internal standard. The analytes are extracted from the matrix using a suitable solvent (e.g., ethyl acetate).

  • Cleanup: The extract undergoes a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated, evaporated to dryness, and reconstituted in a small volume of a suitable solvent like methanol.[12]

  • Analysis (LC-MS/MS): The final extract is injected into an LC-MS/MS system. The compounds are separated on a chromatography column and detected by the mass spectrometer. Specific mass transitions are used for quantification and confirmation of each analyte.

    • This compound quantitation ion transition: m/z 258 -> m/z 107[12]

    • This compound confirmation ion transition: m/z 258 -> m/z 202[12]

This method allows for the sensitive and selective measurement of Methiocarb and its key metabolites, including the sulfone, at low concentrations (e.g., Limit of Quantitation [LOQ] of 0.1 ppb in water).[14]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is critical for nervous system function, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.

By inhibiting AChE, this compound causes an accumulation of ACh in the synapse. This leads to continuous, uncontrolled stimulation of cholinergic receptors on the postsynaptic neuron or muscle cell, resulting in neurotoxicity.[5] The inhibition by carbamates is reversible, as the enzyme can slowly hydrolyze the carbamylated bond.[5][15]

The signaling pathway is visualized below.

G cluster_pathway Acetylcholinesterase (AChE) Inhibition Pathway ACh Acetylcholine (ACh) [Neurotransmitter] AChE AChE Enzyme ACh->AChE Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds ExcessACh Excess ACh Accumulation Products Choline + Acetate (Signal Termination) AChE->Products InhibitedAChE Inhibited AChE (Carbamylated) AChE->InhibitedAChE Signal Nerve Signal Propagation Receptor->Signal Sulfone This compound Sulfone->AChE Inhibits InhibitedAChE->ExcessACh Leads to Overstimulation Continuous Receptor Stimulation (Neurotoxicity) ExcessACh->Overstimulation

References

An In-depth Technical Guide to Methiocarb Sulfone (CAS 2279-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386) sulfone (CAS 2279-25-1) is a significant metabolite of the carbamate (B1207046) pesticide methiocarb. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods for its detection, mechanism of action as a cholinesterase inhibitor, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and the assessment of its biological activity are included, alongside visualizations of key pathways and workflows to support research and drug development activities.

Chemical and Physical Properties

Methiocarb sulfone, with the IUPAC name (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate, is a solid substance. It is a metabolite of methiocarb, formed through the oxidation of the sulfur atom.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2279-25-1[2]
Molecular Formula C₁₁H₁₅NO₄S[3]
Molecular Weight 257.31 g/mol [3]
Appearance White powder
XLogP3 1.6[3]

Synthesis

Experimental Protocol: General Synthesis of Sulfones from Sulfides

A common method for the oxidation of sulfides to sulfones involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst.[4]

Materials:

  • Methiocarb

  • Hydrogen peroxide (30%)

  • Niobium carbide or other suitable catalyst

  • Appropriate solvent (e.g., ethanol)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve methiocarb in a suitable solvent.

  • Add the catalyst to the solution.

  • Slowly add hydrogen peroxide to the reaction mixture, controlling the temperature as the reaction may be exothermic.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and remove the catalyst by filtration.

  • Extract the product from the reaction mixture using a suitable organic solvent.

  • Purify the crude product using techniques such as column chromatography to obtain pure this compound.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and stoichiometry of reagents, need to be optimized for the specific synthesis of this compound.

Analytical Methods

The detection and quantification of this compound are crucial for residue analysis in food and environmental samples. Methods such as Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method are commonly employed.[5][6]

QuEChERS Method for Banana Samples

This protocol describes the extraction of this compound from banana samples prior to analysis.[6]

Experimental Protocol: QuEChERS Extraction of this compound from Bananas

Materials:

  • Homogenized banana sample

  • Acetonitrile (B52724)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes (50 mL)

Procedure:

  • Weigh 10 g of the homogenized banana sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis in Soil

This protocol outlines the instrumental analysis of this compound in soil extracts.[7]

Experimental Protocol: LC-MS/MS Analysis of this compound in Soil

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 258 → 107

    • Qualifier: m/z 258 → 202[7]

Procedure:

  • Prepare a calibration curve using standard solutions of this compound in a solvent that matches the final sample extract.

  • Inject the prepared sample extracts and standards into the LC-MS/MS system.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Banana Sample Extraction Extract with Acetonitrile Homogenization->Extraction Salting_out Add MgSO4 and NaCl Extraction->Salting_out Centrifugation1 Centrifuge Salting_out->Centrifugation1 dSPE Dispersive SPE (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 Final_Extract Final Extract for LC-MS/MS Centrifugation2->Final_Extract LC_Separation Liquid Chromatography Separation Final_Extract->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound in banana samples.

Mechanism of Action

This compound, like its parent compound, is a cholinesterase inhibitor. It acts by carbamoylating the active site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). This inhibition is reversible but leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

signaling_pathway cluster_inhibition Enzyme Inhibition cluster_normal_function Normal Synaptic Function MethiocarbSulfone This compound AChE Acetylcholinesterase (AChE) MethiocarbSulfone->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Acetylcholine Acetylcholine Acetylcholine->AChE Hydrolyzed by CholinergicReceptors Cholinergic Receptors Acetylcholine->CholinergicReceptors Activates Overstimulation Overstimulation and Neurotoxicity CholinergicReceptors->Overstimulation Leads to (with ACh accumulation)

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is a modification of the Ellman's method to determine the inhibitory activity of this compound on acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of different concentrations of this compound solution to the test wells. Add 25 µL of the solvent for the control wells.

  • Add 25 µL of the AChE solution to all wells and incubate for 15 minutes at room temperature.

  • Add 50 µL of DTNB solution to all wells.

  • Initiate the reaction by adding 50 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Toxicology

This compound is considered to be of toxicological concern due to its cholinesterase-inhibiting properties. Acute toxicity data is available for some species.

Table 2: Acute Toxicity of this compound

SpeciesRouteValueReference
RatOral LD50>1000 mg/kg
MouseOral LD5052-58 mg/kg (for Methiocarb)

It is important to note that the toxicity of this compound is reported to be much less than that of methiocarb and its other metabolite, methiocarb sulfoxide (B87167).

Metabolism and Environmental Fate

Methiocarb is metabolized in the liver and in the environment to form methiocarb sulfoxide and subsequently this compound through oxidation.[1][2]

metabolism_pathway Methiocarb Methiocarb MethiocarbSulfoxide Methiocarb Sulfoxide Methiocarb->MethiocarbSulfoxide Oxidation (e.g., in liver) MethiocarbSulfone This compound MethiocarbSulfoxide->MethiocarbSulfone Further Oxidation

Caption: Metabolic pathway of Methiocarb to this compound.

In soil, methiocarb and its metabolites undergo degradation. The half-life of this compound phenol (B47542) in soil is reported to be 20 days.[2] Methiocarb itself degrades more rapidly, with a half-life of 1.5 days in soil.[2] In water, the degradation of methiocarb is pH-dependent, with a half-life of about 28 days at pH 7.[2] While methiocarb has low mobility in soil, its sulfone metabolites are expected to be more mobile.

Conclusion

This compound is a key metabolite of the pesticide methiocarb, exhibiting a similar mechanism of action as a cholinesterase inhibitor, although with reportedly lower acute toxicity. Its presence in food and environmental samples necessitates reliable analytical methods for its detection and quantification. This technical guide provides a foundational understanding of this compound for researchers and professionals, offering detailed protocols and data to support further investigation and risk assessment. Further research is warranted to fully elucidate its toxicological profile and environmental impact.

References

Microbial Degradation Pathways of Methiocarb Sulfone in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, has been utilized for its insecticidal, molluscicidal, and acaricidal properties. Its environmental fate is of significant interest due to potential impacts on non-target organisms and ecosystems. A key metabolite in the environmental degradation of methiocarb is methiocarb sulfone, formed through the oxidation of the parent compound in soil. Understanding the microbial degradation pathways of this compound is crucial for assessing its persistence, potential for bioaccumulation, and overall environmental risk. This technical guide provides a comprehensive overview of the microbial degradation of this compound in soil, detailing the metabolic pathways, summarizing quantitative data, and providing experimental protocols for its study.

Microbial Degradation Pathways of Methiocarb and Formation of this compound

The microbial degradation of methiocarb in soil is a multi-step process initiated by oxidation. Soil microorganisms, through enzymatic activities, transform methiocarb into methiocarb sulfoxide, which is subsequently oxidized to form this compound. This initial transformation is a critical step in the overall degradation cascade.

The primary microbial degradation pathway for this compound in soil is believed to proceed through the hydrolysis of the carbamate ester bond. This reaction is a common mechanism for the breakdown of carbamate pesticides by soil microorganisms and is catalyzed by carboxylesterase enzymes. The hydrolysis of this compound results in the formation of this compound phenol (B47542) and methylamine. While specific microorganisms capable of degrading this compound have not been extensively documented, it is likely that a diverse range of soil bacteria and fungi possessing carbamate-hydrolyzing enzymes are involved.

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Microbial_Degradation_of_Methiocarb_to_Sulfone Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Microbial Oxidation Methiocarb_Sulfone This compound Methiocarb_Sulfoxide->Methiocarb_Sulfone Microbial Oxidation

Caption: Formation of this compound from Methiocarb in soil.

Proposed Microbial Degradation Pathway of this compound

Based on the degradation patterns of other carbamate pesticides and the identified metabolites of methiocarb, the following pathway for the microbial degradation of this compound is proposed:

  • Hydrolysis: The initial and rate-limiting step is the enzymatic hydrolysis of the carbamate ester linkage in this compound. This reaction is catalyzed by microbial carboxylesterases, yielding this compound phenol and methylamine.

  • Further Degradation: this compound phenol, a more polar and generally less toxic compound, can be further metabolized by soil microorganisms. The aromatic ring of the phenol is susceptible to cleavage by microbial dioxygenase enzymes, leading to the formation of aliphatic acids. These smaller organic molecules can then enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water. Methylamine can be utilized by various microorganisms as a source of carbon and nitrogen.

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Methiocarb_Sulfone_Degradation_Pathway Methiocarb_Sulfone This compound Hydrolysis Microbial Hydrolysis (Carboxylesterases) Methiocarb_Sulfone->Hydrolysis Methiocarb_Sulfone_Phenol This compound Phenol Hydrolysis->Methiocarb_Sulfone_Phenol Methylamine Methylamine Hydrolysis->Methylamine Ring_Cleavage Aromatic Ring Cleavage (Dioxygenases) Methiocarb_Sulfone_Phenol->Ring_Cleavage N_Source Carbon & Nitrogen Source Methylamine->N_Source Aliphatic_Acids Aliphatic Acids Ring_Cleavage->Aliphatic_Acids Central_Metabolism Central Metabolic Pathways (e.g., Krebs Cycle) Aliphatic_Acids->Central_Metabolism Mineralization CO2 + H2O Central_Metabolism->Mineralization Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Sample Analysis cluster_data Data Interpretation Soil_Collection 1. Soil Collection & Characterization Microcosm_Prep 2. Microcosm Preparation (Sterile vs. Non-sterile) Soil_Collection->Microcosm_Prep Spiking 3. Spiking with this compound (Labeled or Unlabeled) Microcosm_Prep->Spiking Incubation 4. Incubation (Controlled Conditions) Spiking->Incubation Sampling 5. Periodic Sampling Incubation->Sampling Mineralization_Analysis 9. ¹⁴CO₂ Trapping & LSC (Optional) Incubation->Mineralization_Analysis Extraction 6. Solvent Extraction Sampling->Extraction Cleanup 7. SPE Cleanup Extraction->Cleanup Analysis 8. HPLC-MS/MS Analysis Cleanup->Analysis Degradation_Kinetics 10. Degradation Kinetics & Half-life Analysis->Degradation_Kinetics Metabolite_ID 11. Metabolite Identification Analysis->Metabolite_ID Pathway_Elucidation 12. Pathway Elucidation Degradation_Kinetics->Pathway_Elucidation Metabolite_ID->Pathway_Elucidation

Photodegradation of Methiocarb Sulfone in Aquatic Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comprehensive studies on the photodegradation of methiocarb (B1676386) sulfone in aquatic environments are limited in publicly available scientific literature. This guide provides a detailed overview based on the photodegradation of its parent compound, methiocarb, and the known formation of methiocarb sulfone as a metabolite. The experimental protocols and degradation pathways described are primarily for methiocarb and serve as a foundational reference for studying this compound.

Introduction

Methiocarb, a carbamate (B1207046) pesticide, and its metabolites, including this compound, are of environmental interest due to their potential presence in aquatic systems. This compound is formed through the oxidation of methiocarb, a process that can be influenced by environmental factors such as sunlight. Understanding the photodegradation of this compound is crucial for assessing its environmental persistence and potential ecological impact. This technical guide synthesizes the available information on the formation of this compound and the photodegradation of the parent compound, methiocarb, in aquatic environments, providing a framework for researchers, scientists, and drug development professionals.

Formation and Environmental Fate of Methiocarb and its Metabolites

Methiocarb in the environment can undergo several degradation processes, including hydrolysis and photodegradation. The primary transformation products of methiocarb include methiocarb sulfoxide (B87167) and this compound.[1][2][3] In plants, the major metabolites have been identified as methiocarb sulfoxide and methiocarb sulfoxide phenol.[4] The environmental fate of methiocarb in water and soil is determined by metabolites formed through anaerobic and aerobic degradation, photolysis, adsorption, and leaching.[4]

Quantitative Data on Degradation

The following table summarizes the available quantitative data on the degradation of methiocarb and its related compounds in various environmental matrices. It is important to note the absence of specific photodegradation half-life data for this compound in aquatic environments.

CompoundMatrixDegradation ProcessHalf-life (t½)ConditionsReference
MethiocarbWaterHydrolysis>1 yearpH 4, 22°C[1]
MethiocarbWaterHydrolysis<35 dayspH 7, 22°C[1]
MethiocarbWaterHydrolysis6 hourspH 9, 22°C[1]
MethiocarbWaterPhotodegradation6-16 daysVaries with season and latitude[1]
MethiocarbSoilDegradation1.5 days-[5]
Methiocarb SulfoxideSoilDegradation6 days-[5]
Methiocarb Sulfoxide PhenolSoilDegradation2 days-[5]
This compound PhenolSoilDegradation20 days-[5]

Experimental Protocols for Photodegradation Studies

General Experimental Setup for Aquatic Photolysis

A typical experimental setup for determining the photodegradation of a pesticide in an aquatic environment involves the following steps:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent like acetonitrile (B52724) or methanol.[6]

    • Fortify sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) or natural water samples with the test compound to achieve the desired initial concentration.[6]

  • Irradiation:

    • Use a light source that simulates natural sunlight, such as a xenon arc lamp with filters to mimic the solar spectrum at the Earth's surface.

    • Maintain a constant temperature using a water bath or other temperature-control system.

    • Include dark controls wrapped in opaque material to assess abiotic degradation processes other than photodegradation.

  • Sampling and Analysis:

    • Collect samples from the irradiated and dark control solutions at predetermined time intervals.

    • Analyze the samples for the concentration of the parent compound and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[4][6]

  • Data Analysis:

    • Determine the degradation kinetics, typically by plotting the natural logarithm of the concentration versus time.

    • Calculate the photodegradation rate constant and the half-life of the compound.

Analytical Methodology

The quantitative determination of methiocarb and its transformation products, methiocarb sulfoxide and this compound, in water can be achieved using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[4] An independent laboratory validation of a method for this purpose found it to be quantitative for the analytes at a limit of quantitation (LOQ) of 0.1 ppb.[4]

Visualizations

Signaling Pathways and Workflows

Photodegradation_Pathway Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation (Photolysis) Methiocarb_Sulfone This compound Methiocarb_Sulfoxide->Methiocarb_Sulfone Further Oxidation Degradation_Products Further Degradation Products Methiocarb_Sulfone->Degradation_Products Potential Further Photodegradation

Caption: Proposed photodegradation pathway of methiocarb to this compound.

Experimental_Workflow A Prepare Stock Solution of This compound C Fortify Aqueous Solutions with Stock Solution A->C B Prepare Buffered Aqueous Solutions (pH 5, 7, 9) B->C D Irradiate Samples with Simulated Sunlight C->D E Maintain Dark Controls C->E F Collect Samples at Time Intervals D->F E->F G Analyze by HPLC-MS/MS F->G H Determine Degradation Kinetics G->H I Calculate Half-life (t½) H->I

Caption: General experimental workflow for a photodegradation study.

Conclusion

While direct data on the photodegradation of this compound in aquatic environments is scarce, its formation from the parent compound, methiocarb, is established. The photodegradation of methiocarb proceeds through oxidation to methiocarb sulfoxide and subsequently to this compound. The persistence of this compound will be influenced by factors such as pH, the presence of photosensitizers, and the intensity of solar radiation. The experimental protocols and degradation pathways outlined in this guide for methiocarb provide a solid foundation for future research dedicated to elucidating the specific aquatic fate of this compound. Further studies are essential to accurately assess the environmental risk posed by this metabolite.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methiocarb Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb (B1676386) is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and acaricide.[1][2] In the environment and biological systems, methiocarb can be oxidized to form two primary metabolites: methiocarb sulfoxide (B87167) and methiocarb sulfone.[3] this compound, being a metabolite of toxicological concern, is often included in residue monitoring programs for food and environmental samples.[1][4] Due to the potential health risks associated with pesticide residues, sensitive and reliable analytical methods are crucial for the detection and quantification of this compound.[1] These application notes provide detailed protocols for the analysis of this compound in various matrices, targeting researchers, scientists, and professionals in drug development and food safety.

Overview of Analytical Methods

The determination of methiocarb and its metabolites, including this compound, is predominantly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is generally preferred over gas chromatography (GC) due to the thermolabile nature of carbamates.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the analysis of this compound.[5] It offers high sensitivity and selectivity, allowing for the detection of trace levels in complex matrices such as water, soil, and food products.[6][7][8]

  • Liquid Chromatography with Photodiode Array Detection (LC-PAD): This method provides a more accessible alternative to LC-MS/MS. While less sensitive, it can be effectively used for matrices with higher residue levels, often coupled with efficient sample preparation techniques like QuEChERS.[9][10]

  • Sample Preparation: Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10][11]

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Water and Soil

This protocol is based on validated methods for the determination of methiocarb and its metabolites in environmental samples.[6][7]

1. Sample Preparation and Extraction (Water)

  • To a 250 mL water sample, add an appropriate volume of a mixed stock solution of methiocarb, methiocarb sulfoxide, and this compound for fortification (if required for recovery studies).
  • Perform a liquid-liquid extraction by adding 50 mL of ethyl acetate (B1210297) and shaking vigorously. Allow the layers to separate.
  • Collect the organic (ethyl acetate) layer. Repeat the extraction two more times with fresh ethyl acetate.
  • Combine the ethyl acetate extracts and roto-evaporate to approximately 5 mL at 30°C.[6]
  • Transfer the concentrated extract to a 15 mL glass tube. Rinse the flask with 5 mL of ethyl acetate and add it to the tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[6]
  • Reconstitute the residue in 1.0 mL of methanol. Sonicate to ensure complete dissolution.[6]
  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. Due to the instability of this compound, it is recommended to analyze the sample on the same day it is prepared.[6]

2. Sample Preparation and Extraction (Soil)

  • Weigh 20 g of soil into a 125 mL plastic bottle.
  • Add 40 mL of acetone (B3395972) and 10 mL of water. Shake for a specified time to extract the analytes.[7]
  • Filter the extract.
  • The subsequent steps involve solid-phase extraction (SPE) for cleanup. Load the extract onto a prepared SPE cartridge.[7]
  • Elute the analytes and collect the eluate.
  • Evaporate the eluate to dryness at approximately 30°C and reconstitute the residue in 2.50 mL of methanol.[7]
  • Sonicate to dissolve the residues and transfer to an autosampler vial for LC-MS/MS analysis.[7]

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.[12]
  • Column: C18 reverse-phase column (e.g., XBridge C18, 3.5 µm, 2.1x50 mm).[13]
  • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid in water.
  • Mobile Phase B: 2 mM ammonium formate with 0.01% formic acid in methanol.
  • Gradient: A suitable gradient to separate this compound from its parent compound and other metabolites.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490).[12]
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[13]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for this compound:
  • Quantitation: m/z 258 → 107[6]
  • Confirmation: m/z 258 → 202[6]

4. Calibration

  • Prepare matrix-matched calibration standards to compensate for matrix effects.[7]
  • A typical calibration range is from 2 ng/mL to 100 ng/mL.[6]
  • Use a 1/x weighted linear regression for quantification.[6]

Protocol 2: QuEChERS Method for this compound in Bananas

This protocol is adapted from a method developed for the analysis of methiocarb and its degradation products in bananas.[9][10]

1. Sample Preparation (QuEChERS Extraction)

  • Homogenize a representative sample of banana (pulp or peel).
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).[12]
  • Add internal standards if necessary.
  • Shake vigorously for 1 minute.
  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-PAD Conditions

  • LC System: Standard HPLC system with a Photodiode Array Detector.
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water is typically used.
  • Detection: Monitor at the wavelength of maximum absorbance for this compound.
  • Quantification: Use an external calibration curve prepared in the solvent. A linear range of 0.5–10 mg L⁻¹ has been reported.[9][10]

Data Presentation

Table 1: Quantitative Data for this compound Analysis by LC-MS/MS

MatrixFortification LevelAverage Recovery (%)RSD (%)LOQLODReference
Water0.1 ppb (LOQ)--0.1 ppb~0.02 ppb[6]
Water1 ppb (10x LOQ)----[6]
Soil1.00 µg/kg (LOQ)90.56.81.00 µg/kg-[7]
Soil10.0 µg/kg (10x LOQ)92.54.1--[7]
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.005 mg/kg (LOQ)76.4 - 118.0≤10.00.005 mg/kg0.0016 mg/kg[8]
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.01 mg/kg (2x LOQ)76.4 - 118.0≤10.0--[8]
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.05 mg/kg (10x LOQ)76.4 - 118.0≤10.0--[8]

Table 2: Quantitative Data for this compound Analysis by LC-PAD

MatrixFortification LevelAverage Recovery (%)RSD (%)Linearity RangeReference
Banana0.1 mg/kg84.03.90.5 - 10 mg L⁻¹[9][10]

Visualizations

G cluster_Metabolism Methiocarb Metabolic Pathway Methiocarb Methiocarb Sulfoxide Methiocarb Sulfoxide Methiocarb->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Methiocarb to its sulfoxide and sulfone metabolites.

G cluster_Workflow LC-MS/MS Workflow for Water/Soil Samples Sample Water or Soil Sample Extraction Liquid-Liquid or Acetone/Water Extraction Sample->Extraction Cleanup Concentration & SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

G cluster_QuEChERS QuEChERS Workflow for Food Samples Sample Homogenized Food Sample (e.g., Banana) Extraction Acetonitrile Extraction with QuEChERS Salts Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup of Supernatant Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Analysis LC-PAD or LC-MS/MS Analysis Centrifuge2->Analysis

Caption: QuEChERS sample preparation workflow for food matrices.

References

Application Note: Quantification of Methiocarb Sulfone in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb (B1676386) is a carbamate (B1207046) pesticide used to control insects, slugs, and snails in agriculture. Its degradation in the environment can lead to the formation of more persistent and mobile metabolites, including methiocarb sulfone. Due to the potential for contamination of water sources, a sensitive and selective analytical method is required for the monitoring of this compound residues. This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in water samples. The method is suitable for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Principle

This method involves the extraction of this compound from water samples, followed by analysis using a UPLC® (Ultra-Performance Liquid Chromatography) system coupled to a tandem mass spectrometer (MS/MS). Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Primary Stock Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to prepare a 0.5 mg/mL stock solution.[1][2] This solution should be stored in a freezer at temperatures below -10°C when not in use.[1]

  • Intermediate and Working Standards: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a methanol/water mixture.[1][2] A typical calibration curve range is from 2.00 to 100 ng/mL.[1][2] Due to the noted instability of this compound, it is recommended that calibration solutions be freshly prepared for each analytical batch.[3]

Sample Preparation (Liquid-Liquid Extraction)
  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • Add a suitable volume of a mixed fortification solution if preparing spiked samples for recovery studies.

  • Add 50 mL of ethyl acetate to the separatory funnel.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction with a fresh 50 mL aliquot of ethyl acetate.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporate the extract to approximately 5 mL using a rotary evaporator at 30°C.[1]

  • Transfer the concentrated extract to a 15 mL glass tube.

  • Further evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[1]

  • Reconstitute the residue in 1.0 mL of methanol.[1]

  • Sonicate the vial to ensure the residue is fully dissolved.[1]

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis. It is crucial to analyze the prepared samples on the same day due to the instability of this compound.[1][3]

LC-MS/MS Analysis
  • Liquid Chromatography System: Agilent 1260 HPLC or equivalent.[2]

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.[2]

  • Analytical Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mmol L-1 ammonium formate.[4]

    • B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient should be optimized to ensure sufficient separation of this compound from matrix interferences.

  • Injection Volume: 1.0 µL.[5]

  • Column Temperature: 40°C.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: The precursor ion for this compound is m/z 258. The primary quantitation and confirmation product ions should be selected based on instrument optimization. Commonly used transitions are:

    • Quantitation: m/z 258 → 107.[1]

    • Confirmation: m/z 258 → 202.[1]

Data Presentation

Table 1: Quantitative Performance Data for this compound in Water

ParameterValueReference
Limit of Quantification (LOQ)0.1 µg/L (ppb)[1][3]
Limit of Detection (LOD)~0.02 µg/L (ppb)[1]
Calibration Range2 - 100 ng/mL[1][2]
Linearity (r²)> 0.9995[1]
Recovery at LOQ (0.1 ppb)96 ± 13% (quantitation ion)[3]
Recovery at 10x LOQ (1 ppb)Meets 70-120% criteria[3]
Relative Standard Deviation (RSD) at LOQ14% (quantitation ion)[3]

Table 2: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
This compound258107202

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Water Sample (100 mL) extraction 2. Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction concentration 3. Evaporation to Dryness extraction->concentration reconstitution 4. Reconstitution (1 mL Methanol) concentration->reconstitution lc_separation 5. UPLC Separation (C18 Column) reconstitution->lc_separation ms_detection 6. Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection quantification 7. Data Quantification ms_detection->quantification

References

Application Notes and Protocols for QuEChERS Extraction of Methiocarb Sulfone in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its metabolites, including methiocarb sulfone, are of significant interest in food safety analysis due to their potential toxicity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues in various food matrices. Its simplicity, high throughput, and effectiveness make it an ideal choice for the extraction of this compound. These application notes provide a detailed protocol for the extraction of this compound from food matrices using the QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an extraction step with acetonitrile (B52724) and a cleanup step using dispersive solid-phase extraction (d-SPE). In the first step, the sample is homogenized and extracted with acetonitrile in the presence of salts, which helps to partition the pesticides into the organic layer. The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering matrix components such as pigments, sugars, and lipids, ensuring a clean extract for instrumental analysis.

Experimental Protocols

1. Sample Preparation and Homogenization

  • For high-water content commodities (e.g., fruits, vegetables):

    • Weigh 10-15 g of the representative food sample into a 50 mL centrifuge tube.

    • If the sample is solid, homogenize it using a high-speed blender. For samples with high water content, it may be possible to proceed directly to extraction.

  • For low-water content and complex matrices (e.g., grains, fatty foods):

    • Weigh a smaller amount of the sample (e.g., 2-5 g) and add an appropriate amount of water to rehydrate it before homogenization.

2. Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube containing the homogenized sample.

  • Add the appropriate QuEChERS extraction salt packet. A common formulation is the original unbuffered method containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Alternatively, buffered methods like the AOAC Official Method 2007.01 (6 g MgSO₄, 1.5 g sodium acetate) or the EN 15662 method (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) can be used.

  • Securely cap the tube and shake it vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take an aliquot of the acetonitrile supernatant (typically 1-8 mL) and transfer it to a 2 mL or 15 mL d-SPE tube.

  • The d-SPE tube contains a specific combination of sorbents. For the analysis of this compound, a common combination includes:

    • Primary Secondary Amine (PSA): To remove organic acids, sugars, and some lipids.

    • C18: To remove non-polar interferences such as lipids.

    • Graphitized Carbon Black (GCB): To remove pigments and sterols. Use with caution as it can retain some planar pesticides.

    • Anhydrous MgSO₄: To remove any remaining water.

  • The choice and amount of sorbents depend on the matrix. For example, for fruits and vegetables, a common d-SPE mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge the tube at a high speed (e.g., ≥10,000 rpm) for 2-5 minutes.

4. Final Extract Preparation and Analysis

  • Carefully transfer the cleaned supernatant into a vial for analysis.

  • The extract may be analyzed directly or diluted with a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

  • For improved accuracy, especially in complex matrices, it is recommended to use matrix-matched calibration standards for quantification.

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for the determination of this compound in various food matrices as reported in scientific literature.

Food MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
Banana0.184.03.9--[1][2]
Livestock Products (Chicken, Pork, Beef, Egg, Milk)0.005, 0.01, 0.0576.4 - 118.0≤ 10.00.00160.005[3][4]
Fruits and VegetablesNot Specified70 - 130< 100.0030.005[5]

Visualizations

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenize Food Sample (10-15g) add_acetonitrile Add Acetonitrile (10 mL) start->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant Collect Supernatant vortex Vortex (30-60 sec) transfer_supernatant->vortex centrifuge2 Centrifuge (≥10,000 rpm, 2-5 min) vortex->centrifuge2 final_extract Collect Cleaned Extract centrifuge2->final_extract Collect Supernatant lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: A flowchart of the QuEChERS workflow for this compound extraction.

Logical Relationship of QuEChERS Components

QuEChERS_Components cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) cluster_target Target Analyte acetonitrile Acetonitrile (Extraction Solvent) methiocarb_sulfone This compound acetonitrile->methiocarb_sulfone Extracts salts Salts (MgSO₄, NaCl) (Induce Phase Separation) salts->acetonitrile Assists psa PSA (Removes Sugars, Acids) psa->methiocarb_sulfone Cleans c18 C18 (Removes Lipids) c18->methiocarb_sulfone Cleans gcb GCB (Removes Pigments) gcb->methiocarb_sulfone Cleans

Caption: Key components and their roles in the QuEChERS extraction of this compound.

References

Solid-Phase Extraction of Methiocarb Sulfone from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its metabolite, methiocarb sulfone, are compounds of environmental concern due to their potential toxicity.[1] Accurate and reliable quantification of these residues in environmental matrices such as water, soil, and sediment is crucial for monitoring environmental contamination and ensuring ecological and human health safety. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and pre-concentration of this compound from complex environmental samples prior to chromatographic analysis.

This document provides detailed application notes and standardized protocols for the solid-phase extraction of this compound from various environmental samples. The methodologies are based on validated analytical procedures, primarily guided by the U.S. Environmental Protection Agency (EPA) methods, to ensure data quality and reproducibility.

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of this compound from different environmental matrices. These values are compiled from validated analytical methods and research studies to provide a comprehensive overview of the expected method performance.

Table 1: Quantitative Data for SPE of this compound in Water Samples

ParameterValueNotes
Limit of Quantification (LOQ)0.1 µg/L (ppb)[2][3]
Limit of Detection (LOD)0.02 µg/L (ppb)Calculated as 20% of LOQ[3]
Mean Recovery at 10x LOQ (1 ppb)70-120%[2]
Relative Standard Deviation (RSD) at 10x LOQ≤20%[2]

Note: Recovery and precision at the LOQ (0.1 ppb) for this compound in some studies showed higher variability, with RSDs exceeding 20%.[2]

Table 2: Quantitative Data for SPE of this compound in Soil Samples

ParameterValueNotes
Limit of Quantification (LOQ)1 µg/kg (ppb)[4]
Limit of Detection (LOD)0.2 µg/kg (ppb)Calculated as 20% of LOQ[4]
Mean Recovery at LOQ (1 ppb)70-120%[4]
Mean Recovery at 10x LOQ (10 ppb)70-120%[4]
Relative Standard Deviation (RSD) at LOQ and 10x LOQ≤20%[4]

Table 3: Quantitative Data for QuEChERS Extraction of this compound in Bananas (as a reference for complex matrices)

ParameterValueNotes
Fortification Level0.1 mg/kg[5]
Average Recovery84.0%[5]
Relative Standard Deviation (RSD)3.9% (n=3)[5]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the solid-phase extraction and analysis of this compound from environmental samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection Environmental Sample Collection (Water, Soil, Sediment) Homogenization Homogenization (for Soil/Sediment) SampleCollection->Homogenization Solid Samples Fortification Fortification (for QC) SampleCollection->Fortification Water Samples Homogenization->Fortification Conditioning SPE Cartridge Conditioning Fortification->Conditioning Loading Sample Loading Conditioning->Loading Washing Cartridge Washing Loading->Washing Elution Analyte Elution Washing->Elution Concentration Extract Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Quantification LCMS->Data

Caption: General workflow for SPE of this compound.

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from water and soil. A protocol for sediment, adapted from the soil method, is also provided.

Protocol 1: Solid-Phase Extraction of this compound from Water Samples

This protocol is based on the validated method detailed in EPA MRID 49502503.[3]

1. Materials and Reagents

  • SPE Cartridge: Agilent Mega Bond Elut Florisil (5g) or equivalent.

  • Reagents: Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol (HPLC grade).

  • Equipment: Separatory funnels (250 mL), concentration flasks, rotary evaporator or nitrogen evaporator.

2. Sample Preparation

  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • For quality control, fortify blank water samples with a known concentration of this compound standard solution.

3. Liquid-Liquid Partition

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes and allow the phases to separate for at least 5 minutes.

  • Collect the lower dichloromethane layer into a 250 mL concentration flask.

  • Add 50 mL of ethyl acetate to the remaining aqueous phase in the separatory funnel.

  • Shake vigorously for 2 minutes, allow the phases to separate, and discard the lower aqueous phase.

  • Combine the upper ethyl acetate layer with the dichloromethane extract in the concentration flask.

  • Repeat the ethyl acetate extraction and combine the extracts.

  • Rinse the separatory funnel with 5 mL of dichloromethane and add it to the combined extracts.

4. Concentration and Reconstitution

  • Concentrate the combined extract to approximately 5 mL using a rotary evaporator at 30°C.

  • Transfer the concentrated extract to a 15 mL disposable glass tube. Rinse the flask with 5 mL of ethyl acetate and add it to the tube.

  • Further concentrate the extract to about 0.2 mL using a nitrogen evaporator at 30°C, then manually evaporate to dryness.

  • Reconstitute the residue in 1.0 mL of methanol. Sonicate to ensure complete dissolution.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis. Due to the instability of this compound, it is recommended to analyze the sample on the same day of preparation.[3]

Protocol 2: Solid-Phase Extraction of this compound from Soil Samples

This protocol is based on the validated method described in EPA MRID 49502502.[6]

1. Materials and Reagents

  • SPE Cartridge: Agilent Mega Bond Elut Florisil (5g / 20mL).

  • Reagents: Acetone (B3395972), Deionized Water, Hexane, Ethyl Acetate, Methanol (HPLC grade).

  • Equipment: Centrifuge bottles (125 mL), wrist-action shaker, vacuum filtration apparatus, rotary evaporator, sonicator.

2. Sample Preparation and Extraction

  • Weigh 25 g of soil into a 125 mL centrifuge bottle.

  • For quality control, fortify blank soil samples with a known concentration of this compound standard solution.

  • Add 40 mL of acetone and 10 mL of deionized water to the bottle.

  • Shake on a wrist-action shaker for 30 minutes.

  • Filter the mixture through a Whatman No. 4 filter using a vacuum.

3. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition the Agilent Mega Bond Elut Florisil cartridge with 30 mL of a 1:4 (v/v) ethyl acetate/hexane solution, followed by 10 mL of acetone. Do not allow the cartridge to go dry.

  • Sample Loading: Load the concentrated sample extract onto the conditioned cartridge. Collect the eluate in a clean 50 mL concentration flask.

  • Elution:

    • Rinse the original 250 mL flask with 30 mL of 1:4 (v/v) ethyl acetate/hexane and add it to the cartridge, collecting the eluate in the same 50 mL flask.

    • Rinse the 250 mL flask with 10 mL of acetone and add it to the cartridge, combining the eluate in the same 50 mL flask.

  • Concentration and Reconstitution:

    • Evaporate the combined eluate to dryness using a rotary evaporator at 30°C.

    • Reconstitute the residue in 2.5 mL of methanol. Sonicate well to ensure complete dissolution.

    • Transfer an aliquot to a GC vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction of this compound from Sediment Samples (Adapted from Soil Protocol)

This protocol is an adaptation of the validated soil method and is suitable for sediment samples due to the similarity in matrix composition.

1. Materials and Reagents

  • Same as for the soil protocol.

2. Sample Preparation and Extraction

  • Air-dry the sediment sample to a constant weight and sieve to remove large debris.

  • Weigh 25 g of the dried sediment into a 125 mL centrifuge bottle.

  • For quality control, fortify blank sediment samples with a known concentration of this compound standard solution.

  • Add 40 mL of acetone and 10 mL of deionized water.

  • Shake on a wrist-action shaker for 30 minutes.

  • Centrifuge the sample to pellet the sediment particles.

  • Decant and filter the supernatant through a Whatman No. 4 filter using a vacuum.

3. Solid-Phase Extraction (SPE) Cleanup

  • Follow the same SPE cleanup, concentration, and reconstitution steps as outlined in Protocol 2 for soil samples.

Analytical Conditions: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of this compound due to its high selectivity and sensitivity.

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
Liquid Chromatography
Analytical ColumnC18 reversed-phase column (e.g., Agilent Zorbax® SB-CN, 3.5µm, 4.6mm x 75mm)[3]
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium (B1175870) formate[7]
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate[7]
Flow Rate0.3 - 0.5 mL/min
Injection Volume2.5 - 10 µL[3][7]
Column Temperature40 - 50 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)258
Product Ion 1 (Quantification)107
Product Ion 2 (Confirmation)202

Note: The specific MS/MS transitions and collision energies should be optimized for the instrument in use.

Alternative Extraction Method: QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used alternative for pesticide residue analysis in various matrices. While detailed SPE protocols are provided above, QuEChERS can be a suitable option, particularly for high-throughput laboratories. A study on the determination of methiocarb and its metabolites in bananas demonstrated the effectiveness of the QuEChERS procedure followed by LC analysis.[5] This approach typically involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using a dispersive SPE (d-SPE) with a combination of sorbents like primary secondary amine (PSA) and C18.

Conclusion

The solid-phase extraction protocols detailed in this document provide a robust framework for the reliable quantification of this compound in various environmental matrices. Adherence to these validated methods, coupled with sensitive LC-MS/MS analysis, will ensure the generation of high-quality data for environmental monitoring and risk assessment. The choice between traditional SPE and alternative methods like QuEChERS will depend on the specific laboratory workflow, sample throughput requirements, and matrix complexity.

References

Gas Chromatography Analysis of Methiocarb Sulfone: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its metabolite, methiocarb sulfone, are compounds of significant interest in environmental monitoring, food safety, and toxicology. While liquid chromatography is often the preferred method for the analysis of thermally labile carbamates, gas chromatography (GC) offers a viable, and in some cases, superior alternative, particularly when coupled with mass spectrometry (GC-MS). This application note provides a detailed protocol for the analysis of this compound using a GC-based approach. Due to the thermal instability of N-methylcarbamates, a derivatization step is typically required to ensure accurate and reproducible quantification. This document outlines a comprehensive workflow, including sample preparation, derivatization, and GC-MS analysis, along with key performance data.

Introduction

Methiocarb is a widely used insecticide, molluscicide, and acaricide. Its primary metabolites, methiocarb sulfoxide (B87167) and this compound, are of toxicological concern and are often included in regulatory monitoring programs. The analysis of these compounds in complex matrices such as food and environmental samples presents analytical challenges. Direct gas chromatography of carbamates can lead to thermal degradation in the injector and column, resulting in poor sensitivity and inaccurate quantification. To overcome this, a derivatization step can be employed to convert the carbamates into more thermally stable and volatile compounds suitable for GC analysis.

This application note details a robust method for the determination of this compound, leveraging a derivatization strategy followed by GC-MS analysis. The provided protocols are intended to serve as a guide for researchers and analysts in developing and validating their own methods for the determination of this compound in various matrices.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standard, if required.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is ready for derivatization and GC-MS analysis.

Derivatization Protocol (Hydrolysis and Derivatization)

This protocol is based on the principle of hydrolyzing the carbamate to its corresponding phenol, followed by derivatization to a more volatile and thermally stable compound. While a specific derivatization for this compound for GC is not widely documented, a general approach for carbamates can be adapted. One such method involves hydrolysis followed by derivatization of the resulting phenol.[2]

Materials:

  • Sample extract from the QuEChERS procedure

  • Methanolic potassium hydroxide (B78521) (KOH)

  • Pentafluorobenzyl bromide (PFBBr) or other suitable derivatizing agent

  • Solvent for extraction (e.g., hexane)

  • Nitrogen evaporator

Protocol:

  • Take a known aliquot of the QuEChERS extract and evaporate to dryness under a gentle stream of nitrogen.

  • Add 1 mL of methanolic KOH to the residue to hydrolyze the this compound.

  • Heat the mixture at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 15-30 minutes) to ensure complete hydrolysis.

  • After cooling, neutralize the solution with an appropriate acid.

  • Add the derivatizing agent (e.g., PFBBr) and a suitable catalyst, if necessary.

  • Incubate the reaction mixture at an optimized temperature and time to complete the derivatization.

  • Extract the derivatized analyte into an organic solvent such as hexane.

  • The organic layer is then concentrated and reconstituted in a suitable solvent for GC-MS injection.

Note: The specific conditions for hydrolysis and derivatization (reagent concentrations, temperature, and time) need to be optimized for this compound to ensure complete reaction and maximum recovery.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization will be required for specific instrumentation and derivatization products.

ParameterRecommended Setting
Gas Chromatograph
ColumnSGE BPX-50 (or equivalent 50% phenyl polysilphenylene-siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injection Volume1-2 µL
Injector Temperature250°C (or optimized for the specific derivative)
Injection ModeSplitless or Pulsed Splitless
Carrier GasHelium at a constant flow rate of ~1.2 mL/min
Oven ProgramInitial: 60°C, hold for 1 min; Ramp: 25°C/min to 200°C, then 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.250°C[3]
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Data Presentation

Quantitative data for the GC analysis of this compound is limited in the public domain, primarily due to the preference for LC-based methods. However, based on a method involving hydrolysis of methiocarb and its metabolites to a common moiety (3,5-dimethyl-4-methylthiophenol) prior to GC analysis, the following data can be inferred.

ParameterValueMatrixReference
Limit of Quantitation (LOQ)2 ngSoil & Rice[2]

Note: This LOQ is for the hydrolyzed product and serves as an estimate. The actual LOQ for a direct or derivatized this compound method would need to be experimentally determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical structure of this compound and the general experimental workflow for its analysis by GC.

G cluster_key Chemical Structure of this compound methiocarb_sulfone C11H15NO4S (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate

Figure 1. Chemical Structure of this compound

G sample Sample Homogenization quechers QuEChERS Extraction sample->quechers Extraction derivatization Hydrolysis & Derivatization quechers->derivatization Cleanup & Concentration gcms GC-MS Analysis derivatization->gcms Injection data Data Analysis gcms->data Quantification & Confirmation

Figure 2. Experimental Workflow for GC Analysis

Conclusion

The gas chromatographic analysis of this compound, while challenging due to its thermal properties, can be successfully achieved through a well-optimized method involving sample preparation with QuEChERS and a derivatization step. This application note provides a foundational protocol and key considerations for researchers and analysts. The use of GC-MS or GC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for the trace-level determination of this important pesticide metabolite. Further method development and validation are essential to establish robust and reliable analytical procedures for specific matrices of interest. The availability of certified reference standards is crucial for accurate calibration and quantification.[4]

References

Application Notes and Protocols for the Analytical Testing of Methiocarb Sulfone Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb sulfone is a significant metabolite of the carbamate (B1207046) pesticide Methiocarb.[1] As a cholinesterase inhibitor, it poses potential toxicological risks, making its accurate detection and quantification in various matrices crucial for food safety, environmental monitoring, and toxicological research.[2][3] This document provides detailed application notes and experimental protocols for the analytical testing of this compound using reference standards. The methodologies described are primarily focused on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), techniques widely employed for their sensitivity and selectivity.[4][5]

This compound is a white powder with the chemical formula C11H15NO4S and an average molecular mass of 257.306 g/mol .[2] It belongs to the class of organic compounds known as phenyl methylcarbamates.[2] The use of a certified reference standard is essential for accurate calibration, method validation, and ensuring the traceability of analytical results.[4][5]

Signaling Pathway: Acetylcholinesterase Inhibition

Methiocarb and its metabolite, this compound, act as cholinesterase inhibitors.[2][3] They interfere with the normal function of the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitor Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Methiocarb_Sulfone This compound Methiocarb_Sulfone->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.

a. For Fruits and Vegetables (e.g., Bananas)

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (ACN).

    • Add internal standards if necessary.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the ACN supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (for removal of organic acids, sugars, and fatty acids) and MgSO₄ (for removal of residual water). Other sorbents like C18 (for nonpolar interferences) or graphitized carbon black (GCB) (for pigments) can be included depending on the matrix.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS or GC-MS analysis. It may be filtered through a 0.22 µm filter before injection.

b. For Food Products of Animal Origin (e.g., Meat, Milk, Eggs)

  • Homogenization: Homogenize the sample (for solid samples).

  • Extraction:

    • Weigh 10 g of the homogenized sample (or 10 mL for liquid samples) into a 50 mL centrifuge tube.

    • Add 10 mL of ACN and shake for 1 minute.

    • Add the appropriate QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes, preferably at a low temperature (e.g., 4°C) to precipitate fats and proteins.

  • d-SPE Cleanup: Follow steps 4 and 5 from the fruit and vegetable protocol. For fatty matrices, a d-SPE tube containing C18 sorbent is recommended.

  • Final Extract: The supernatant is ready for analysis.

Analytical Instrumentation

a. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the analysis of this compound due to its high sensitivity and selectivity.

LCMSMS_Workflow Sample Prepared Sample Extract LC Liquid Chromatography (LC) - Separation of Analytes Sample->LC ESI Electrospray Ionization (ESI) - Ion Formation LC->ESI MS1 Quadrupole 1 (Q1) - Precursor Ion Selection ESI->MS1 Q2 Quadrupole 2 (Q2) - Collision Cell (Fragmentation) MS1->Q2 MS2 Quadrupole 3 (Q3) - Product Ion Selection Q2->MS2 Detector Detector - Signal Acquisition MS2->Detector Data Data Analysis - Quantification Detector->Data

A typical workflow for LC-MS/MS analysis.

b. Gas Chromatography-Mass Spectrometry (GC-MS)

While less common due to the thermal lability of some carbamates, GC-MS can be used for the analysis of this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis
ParameterSetting 1Setting 2Setting 3
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl columnHILIC column
Mobile Phase A Water with 0.1% formic acid & 5 mM ammonium (B1175870) formateWater with 0.1% formic acidAcetonitrile with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acidMethanol with 0.1% formic acidWater with 0.1% formic acid
Gradient Optimized for separation of Methiocarb and its metabolites--
Flow Rate 0.2 - 0.4 mL/min--
Injection Volume 1 - 10 µL--
Ionization Mode Electrospray Ionization (ESI) PositiveESI PositiveESI Positive
Precursor Ion (m/z) 258.1258.1258.1
Product Ions (m/z) 201.1 (Quantifier), 122.1 (Qualifier)107 (Quantifier), 202 (Qualifier)-
Collision Energy Optimized for each transition54 eV (for 258 -> 107), 12.5 eV (for 258 -> 202)-
Table 2: GC-MS Parameters for this compound Analysis
ParameterSetting 1
GC Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program Start at 70°C, ramp to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) Specific ions for this compound
Table 3: Performance Data for this compound Analysis
MatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Linearity (R²)Reference
Animal ProductsLC-MS/MS0.00160.00576.4 - 118.0≥0.991[6][7]
BananasLC-PDA--84.0-[4]
WaterLC-MS/MS~0.02 ppb0.1 ppb->0.9995

Conclusion

The use of certified this compound reference standards is fundamental for achieving accurate and reliable results in the analysis of this important pesticide metabolite. The detailed protocols for sample preparation using QuEChERS and analysis by LC-MS/MS provide a robust framework for researchers, scientists, and drug development professionals. The presented data and workflows can be adapted to various laboratory settings and matrices, ensuring high-quality data for regulatory compliance, risk assessment, and research purposes.

References

Application Notes and Protocols for the Analysis of Methiocarb Sulfone in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, is utilized as an insecticide, bird repellent, and molluscicide. Its metabolic pathway in biological systems involves oxidation to methiocarb sulfoxide (B87167) and subsequently to methiocarb sulfone.[1] Monitoring the levels of methiocarb and its metabolites, particularly the sulfone derivative, in biological tissues is crucial for toxicological assessments, residue analysis in food products, and environmental monitoring. This document provides detailed application notes and protocols for the robust analysis of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique.

Signaling Pathways and Logical Relationships

The metabolic conversion of methiocarb to this compound is a key consideration in the analysis of its residues. The following diagram illustrates this metabolic pathway.

Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Sulfone This compound Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation

Caption: Metabolic pathway of Methiocarb to this compound.

Experimental Workflow

The general workflow for the analysis of this compound in biological tissues involves sample preparation, extraction, cleanup, and subsequent instrumental analysis.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenization QuEChERS QuEChERS (Acetonitrile & Salts) Homogenization->QuEChERS d-SPE Dispersive SPE (d-SPE) QuEChERS->d-SPE LC_MSMS LC-MS/MS Analysis d-SPE->LC_MSMS Biological_Tissue_Sample Biological Tissue Sample Biological_Tissue_Sample->Homogenization

References

Application Notes and Protocols for Monitoring Methiocarb Sulfone Residues in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb (B1676386) is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and bird repellent in agriculture.[1] Following application, methiocarb can be metabolized in plants into more toxic compounds, primarily methiocarb sulfoxide (B87167) and methiocarb sulfone.[2][3][4] Due to the potential toxicity of these metabolites, it is crucial for food safety and environmental monitoring to have reliable and sensitive analytical methods for their detection and quantification in agricultural products. These application notes provide detailed protocols for the analysis of methiocarb and its primary metabolites, with a focus on this compound, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is detailed for sample preparation, offering a streamlined and efficient extraction process.[5][6][7][8]

Metabolic Pathway of Methiocarb in Plants

In plants, methiocarb undergoes oxidation to form methiocarb sulfoxide, which can be further oxidized to this compound.[2][3] Hydrolysis of the carbamate ester bond can also occur at each stage, leading to the formation of corresponding phenols.

Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb_Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb_Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb_Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb_Sulfone_Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis

Caption: Metabolic pathway of methiocarb in plants.

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a modification of the QuEChERS method for the extraction of methiocarb and its metabolites from various agricultural matrices.[5][6][7][8]

Materials:

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For most food matrices, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is effective.

    • For pigmented samples, 7.5 mg of GCB can be added to remove coloration.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is the final extract.

  • Final Preparation:

    • Transfer an aliquot of the final extract into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 5-10% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.2-0.4 mL/min
Injection Volume 2-10 µL

| Column Temperature | 40 °C |

MS/MS Conditions (Typical):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150 °C
Desolvation Temperature 350-500 °C

| Collision Gas | Argon |

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are commonly used for the quantification and confirmation of methiocarb and its metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Methiocarb226.1169.1121.115-25
Methiocarb sulfoxide242.1185.1122.220-30
This compound 258.1 201.2 122.2 10-20

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of methiocarb and its metabolites.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Reference
Methiocarb & MetabolitesAnimal Products (Chicken, Pork, Beef, Egg, Milk)0.00160.005[5][6]
Methiocarb & MetabolitesBanana-0.01[7]
Methiocarb & MetabolitesVarious Foods-0.01[9]
Methiocarb & MetabolitesPeaches and Nectarines-0.02[8]

Table 2: Recovery Rates

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)Reference
Methiocarb & MetabolitesAnimal Products0.005, 0.01, 0.0576.4 - 118.0≤ 10.0[5][6]
MethiocarbBanana0.195.21.9[7][10]
Methiocarb sulfoxideBanana0.192.01.8[7][10]
This compoundBanana0.184.03.9[7][10]
This compoundOlive Oil0.05 - 0.50786-7[11]

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound residues in agricultural products.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Agricultural Product Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: Workflow for this compound residue analysis.

The presented protocols provide a robust framework for the sensitive and reliable determination of this compound and other methiocarb residues in a variety of agricultural commodities. The use of the QuEChERS method for sample preparation followed by LC-MS/MS analysis ensures high-throughput and accurate results, which are essential for regulatory compliance and consumer safety. Researchers and analytical scientists can adapt these methods to their specific laboratory settings and sample matrices.

References

Application of Methiocarb Sulfone as a Biomarker of Methiocarb Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, is widely used as an insecticide, molluscicide, and bird repellent.[1] Due to its potential toxicity to non-target organisms, including humans, monitoring exposure to this compound is of significant importance.[2] Upon entering the body, methiocarb undergoes metabolic transformation, primarily in the liver.[3][4] One of the key metabolic pathways is the oxidation of the sulfur atom, leading to the formation of methiocarb sulfoxide (B87167) and subsequently methiocarb sulfone.[3][4] The detection of this compound in biological samples can serve as a specific biomarker of exposure to the parent compound, methiocarb.[5][6] This document provides detailed application notes and protocols for the use of this compound as a biomarker of methiocarb exposure.

Rationale for Using this compound as a Biomarker

The selection of this compound as a biomarker is based on the following principles:

  • Metabolic Specificity: this compound is a downstream metabolite of methiocarb, making its presence in biological fluids a strong indicator of exposure to the parent compound.[3][4]

  • Chemical Stability: While methiocarb can be rapidly metabolized, its sulfone metabolite may exhibit different pharmacokinetic properties, potentially allowing for a wider window of detection post-exposure.

  • Analytical Detectability: Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the high sensitivity and specificity required for the quantification of this compound in complex biological matrices.[7]

Metabolic Pathway of Methiocarb to this compound

Methiocarb is metabolized in the liver through a series of oxidation reactions. The sulfur atom in the methiocarb molecule is first oxidized to form methiocarb sulfoxide. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP2C19 and CYP1A2, as well as flavin-containing monooxygenase isoform 1 (FMO1).[4] Methiocarb sulfoxide can then be further oxidized by liver microsomes to form the more stable metabolite, this compound.[3][4]

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb_Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation (CYP2C19, CYP1A2, FMO1) Methiocarb_Sulfone Methiocarb_Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation (Liver Microsomes) Excretion Excretion Methiocarb_Sulfone->Excretion

Metabolic conversion of methiocarb to this compound.

Experimental Protocols

This section outlines the protocols for the analysis of this compound in biological samples, primarily plasma and urine. These protocols are adapted from established methods for the analysis of methiocarb and its metabolites in other matrices and should be validated in-house for specific applications.[7][8]

General Laboratory Safety Precautions
  • Handle all chemicals, including methiocarb, this compound, and organic solvents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound analytical standard[9]

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (blank, for calibration and quality control)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Instrumentation

  • A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Plasma_Sample_Prep cluster_prep Plasma Sample Preparation Plasma 1. 100 µL Plasma Add_IS 2. Add Internal Standard Plasma->Add_IS Add_ACN 3. Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex1 4. Vortex Add_ACN->Vortex1 Centrifuge 5. Centrifuge Vortex1->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 9. Filter Reconstitute->Filter LCMS_Vial 10. Transfer to LC-MS Vial Filter->LCMS_Vial

Workflow for plasma sample preparation.

4. LC-MS/MS Conditions (Example)

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Ionization: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. For this compound (m/z 258.1), a potential quantitation transition is m/z 258.1 -> 107.1 and a confirmation transition is m/z 258.1 -> 202.1.[7]

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of this compound in Human Urine by UPLC-MS/MS

This protocol describes a "dilute-and-shoot" method for the rapid screening of this compound in urine samples.

1. Materials and Reagents

  • Same as Protocol 1, with the substitution of human urine for plasma.

2. Instrumentation

  • An ultra-high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) with an ESI source.

3. Sample Preparation ("Dilute-and-Shoot")

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the urine sample at 4,000 x g for 5 minutes to pellet any sediment.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.

  • Add 10 µL of the internal standard working solution.

  • Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an LC-MS vial.

Urine_Sample_Prep cluster_prep Urine Sample Preparation (Dilute-and-Shoot) Urine 1. 100 µL Urine Supernatant Add_IS 2. Add Internal Standard Urine->Add_IS Dilute 3. Add 900 µL Mobile Phase Add_IS->Dilute Vortex 4. Vortex Dilute->Vortex LCMS_Vial 5. Transfer to LC-MS Vial Vortex->LCMS_Vial

Workflow for urine sample preparation.

4. UPLC-MS/MS Conditions (Example)

  • UPLC Column: A sub-2 µm particle size C18 column.

  • Mobile Phase and Gradient: Similar to Protocol 1, but with a potentially faster gradient due to the higher performance of the UPLC system.

  • MS/MS Parameters: Same as Protocol 1.

5. Calibration and Quantification

  • Follow the same procedure as described in Protocol 1, using blank urine as the matrix for calibration standards and QCs.

Data Presentation

The quantitative data obtained from the analysis of methiocarb and its metabolites should be summarized in a clear and structured format.

Table 1: LC-MS/MS Method Validation Parameters for this compound Analysis

ParameterMatrixValueReference
Linearity RangeBanana0.5 - 10 mg/L[8]
Limit of Detection (LOD)Animal Products0.0016 mg/kg[10]
Limit of Quantification (LOQ)Animal Products0.005 mg/kg[10]
RecoveryBanana (at 0.1 mg/kg)84.0% (RSD = 3.9%)[8]
RecoveryAnimal Products76.4 - 118.0%[10]

Note: The values presented are from studies on food matrices and should be re-validated for biological fluids.

Considerations for Biomarker Application

  • Toxicokinetics: The time course of absorption, distribution, metabolism, and excretion (ADME) of methiocarb and the formation and elimination of this compound will influence the optimal sampling time. Further research is needed to establish the toxicokinetic profile in humans.

  • Inter-individual Variability: Metabolic rates can vary between individuals due to genetic polymorphisms in metabolizing enzymes (e.g., CYPs). This variability should be considered when interpreting biomarker data.

  • Sample Stability: The stability of this compound in biological samples under different storage conditions (e.g., temperature, freeze-thaw cycles) should be evaluated to ensure the integrity of the samples prior to analysis.[7]

  • Background Levels: It is important to establish baseline levels of this compound in a non-exposed population to differentiate between background and occupational or environmental exposure.

Conclusion

This compound is a promising biomarker for assessing exposure to methiocarb. The analytical protocols outlined in this document, based on LC-MS/MS and UPLC-MS/MS, provide a robust framework for the sensitive and specific quantification of this metabolite in biological samples. Further validation of these methods in relevant biological matrices and comprehensive toxicokinetic studies are essential to fully establish the utility of this compound as a reliable biomarker of methiocarb exposure in research and clinical settings.

References

High-resolution mass spectrometry for Methiocarb sulfone identification

Author: BenchChem Technical Support Team. Date: December 2025

An advanced analytical method for the identification and quantification of Methiocarb sulfone, a significant metabolite of the carbamate (B1207046) pesticide Methiocarb, is presented. This application note provides a detailed protocol for the analysis of this compound in various matrices using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The described methodology is essential for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring accurate and reliable detection at low levels.

1. Introduction

Methiocarb is a widely used carbamate pesticide, and its metabolite, this compound, is of toxicological concern as it is a cholinesterase inhibitor.[1][2] Therefore, sensitive and specific analytical methods are required for its detection and quantification in various environmental and biological samples. High-resolution mass spectrometry offers the necessary sensitivity and selectivity for this purpose, enabling accurate mass measurements for confident identification and robust quantification.[3] This application note details a comprehensive LC-HRMS method for the analysis of this compound.

2. Experimental Protocols

2.1. Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from complex matrices such as food products.[4][5]

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[4]

    • Add 10 mL of acetonitrile (B52724).[4]

    • For dry samples like wheat flour, add 20 mL of water and allow to sit for 10 minutes before adding 10 mL of acetonitrile.[4]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥1500 rcf for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for LC-HRMS analysis.[7]

2.2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for the separation.[2][4]

  • Mobile Phase:

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2.3. High-Resolution Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is used for analysis.[1]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for this compound.[1]

  • MS Parameters:

    • Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 100-500 to detect the precursor ion of this compound.

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain characteristic product ions for confirmation.

    • Precursor Ion: [M+H]⁺ = m/z 258.0795.[1]

    • Product Ions: The primary product ions for this compound are m/z 202 and m/z 107.

    • Collision Energy: Optimize the collision energy to maximize the intensity of the product ions; a starting point of 15-30 eV can be used.[1]

3. Data Presentation

The quantitative data for the high-resolution mass spectrometry analysis of this compound is summarized in the table below.

ParameterValueReference
Compound This compound
Formula C₁₁H₁₅NO₄S
Monoisotopic Mass 257.0722 g/mol
Precursor Ion [M+H]⁺ (m/z) 258.0795[1]
Quantitation Transition (m/z) 258 -> 107
Confirmation Transition (m/z) 258 -> 202
Limit of Quantitation (LOQ) 0.1 ppb in water
Calibration Range 2 ng/mL to 100 ng/mL

4. Visualizations

4.1. Experimental Workflow

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 10g sample Cleanup d-SPE Cleanup Extraction->Cleanup Acetonitrile Extract LC_Separation LC Separation Cleanup->LC_Separation Clean Extract HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection Separated Analytes Quantification Quantification HRMS_Detection->Quantification Confirmation Confirmation HRMS_Detection->Confirmation Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 258 fragment1 Product Ion 1 m/z 202 precursor->fragment1 Loss of 56 Da (C₂H₄O) fragment2 Product Ion 2 m/z 107 fragment1->fragment2 Further Fragmentation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Methiocarb Sulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methiocarb (B1676386) Sulfone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of methiocarb sulfone.

Issue 1: Poor recovery of this compound during sample preparation.

Question: I am experiencing low recovery for this compound from my samples after QuEChERS extraction. What could be the cause and how can I improve it?

Answer:

Low recovery of this compound can be attributed to several factors during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation process. Here are some potential causes and solutions:

  • Suboptimal d-SPE Cleanup Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical for removing matrix interferences without retaining the analyte. For this compound, a combination of PSA (Primary Secondary Amine) and C18 is commonly used. PSA removes polar interferences like organic acids and sugars, while C18 targets non-polar interferences. For matrices with high-fat content, such as animal products, more specialized sorbents like Z-Sep or EMR-Lipid might offer better cleanup and improved recovery.[1][2][3] It's important to empirically test different sorbents for your specific matrix.

  • Analyte Adsorption: this compound may adsorb to certain sorbents, leading to lower recovery. If you suspect this is happening, consider reducing the amount of sorbent used or switching to a different type. For instance, if using a sorbent mixture containing graphitized carbon black (GCB) for pigment removal, be aware that it can sometimes retain planar molecules.

  • Incomplete Extraction: Ensure that the initial extraction with acetonitrile (B52724) is vigorous and that the sample is thoroughly homogenized. The salting-out step with magnesium sulfate (B86663) and sodium chloride is crucial for achieving good phase separation and driving the analyte into the acetonitrile layer.

Here is a workflow to troubleshoot poor recovery:

poor_recovery_troubleshooting start Low Recovery of This compound check_sorbent Evaluate d-SPE Sorbent Choice start->check_sorbent check_extraction Verify Extraction Efficiency start->check_extraction test_alternatives Test Alternative Sorbents (e.g., Z-Sep, EMR-Lipid for fatty matrices) check_sorbent->test_alternatives If standard sorbents (PSA/C18) are ineffective optimize_amount Optimize Sorbent Amount check_sorbent->optimize_amount If analyte adsorption is suspected end_point Improved Recovery test_alternatives->end_point optimize_amount->end_point vigorous_shaking Ensure Vigorous Shaking/Homogenization check_extraction->vigorous_shaking check_salting_out Confirm Proper Salting-Out Step check_extraction->check_salting_out vigorous_shaking->end_point check_salting_out->end_point

Caption: Troubleshooting workflow for low recovery of this compound.

Issue 2: Significant signal suppression or enhancement in LC-MS/MS analysis.

Question: My this compound signal is highly variable and shows significant suppression/enhancement depending on the sample matrix. How can I mitigate these matrix effects?

Answer:

Matrix effects, manifesting as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, especially with complex matrices.[4][5] Here are several strategies to address this issue:

  • Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects.[4][6] Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects. A deuterated analog of this compound, such as this compound-[d3], is an ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects.[7][] The ratio of the analyte to the SIL-IS peak area is used for quantification, which effectively normalizes for signal variations.

  • Sample Dilution: Diluting the final extract with the initial mobile phase can significantly reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound. This approach is effective when the analyte concentration is high enough to remain above the limit of quantification after dilution.

  • Optimizing Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components can reduce ion suppression. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a column with higher resolving power.

  • Alternative Ionization Sources: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds. If your instrument has an APCI source, it may be worth evaluating its performance for this compound analysis.

Here is a decision tree for addressing matrix effects:

matrix_effect_mitigation start Signal Suppression/ Enhancement Observed is_sil_is_available Is a Stable Isotope Labeled Internal Standard Available? start->is_sil_is_available use_sil_is Use SIL-IS for Quantification is_sil_is_available->use_sil_is Yes use_matrix_matched_cal Use Matrix-Matched Calibration is_sil_is_available->use_matrix_matched_cal No end_point Matrix Effects Mitigated use_sil_is->end_point is_sensitivity_sufficient Is Sensitivity Sufficient for Dilution? use_matrix_matched_cal->is_sensitivity_sufficient dilute_sample Dilute Sample Extract is_sensitivity_sufficient->dilute_sample Yes optimize_chromatography Optimize Chromatographic Separation is_sensitivity_sufficient->optimize_chromatography No dilute_sample->end_point consider_apci Consider Alternative Ionization (APCI) optimize_chromatography->consider_apci consider_apci->end_point

Caption: Decision tree for mitigating matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective QuEChERS cleanup sorbent for this compound in fatty matrices?

A1: For fatty matrices like animal tissues or oil-rich plants, traditional PSA/C18 sorbents may not be sufficient. Newer generation sorbents such as Z-Sep (zirconia-based) and EMR-Lipid (Enhanced Matrix Removal-Lipid) have shown superior performance in removing lipids while maintaining good recovery for a wide range of pesticides, including those with properties similar to this compound.[1][2][3] It is recommended to perform a comparative evaluation of these sorbents for your specific application to determine the most effective one.

Q2: Can I use a standard QuEChERS kit for this compound analysis in any matrix?

A2: While standard QuEChERS kits (e.g., containing PSA and C18) are a good starting point and work well for many matrices with high water content like fruits and vegetables, they may not be optimal for all sample types.[9][10][11] For complex matrices such as herbs, teas, or fatty foods, modifications to the cleanup step, such as the addition of GCB for pigmented samples or using Z-Sep for fatty samples, are often necessary to achieve adequate cleanup and minimize matrix effects.[10]

Q3: Is a stable isotope-labeled internal standard for this compound commercially available?

A3: Yes, deuterated this compound (this compound-[d3]) is commercially available from various suppliers of analytical standards.[] Using this internal standard is highly recommended to improve the accuracy and precision of your quantitative analysis by compensating for matrix effects and variations in instrument response.

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: this compound is typically analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer using electrospray ionization in positive mode (ESI+). The specific precursor and product ions for Multiple Reaction Monitoring (MRM) will depend on the instrument, but a common transition is m/z 258 -> 107.[12] It is crucial to optimize the collision energy and other MS parameters on your specific instrument to achieve the best sensitivity and specificity.

Q5: My results show high variability between injections. What could be the cause?

A5: High variability can stem from several sources. In the context of matrix effects, inconsistent sample cleanup can lead to varying levels of co-eluting interferences in each injection, causing fluctuations in the analyte signal. Ensure your sample preparation procedure is highly reproducible. If you are not using a stable isotope-labeled internal standard, its addition can significantly reduce variability by correcting for injection volume errors and matrix-induced signal fluctuations. Additionally, check for system suitability issues such as carryover or inconsistent autosampler performance.

Data Presentation

Table 1: Comparison of d-SPE Sorbent Performance for Pesticide Recovery and Matrix Effect Reduction in Complex Matrices
d-SPE Sorbent(s)Matrix TypeAnalyte ClassTypical Recovery Range (%)Matrix Effect ObservationReference
PSAHigh Water Content (e.g., Fruits, Vegetables)Carbamates70-120%Moderate suppression/enhancement[9]
PSA + C18General PurposeBroad range of pesticides70-120%Good for many matrices, but may be insufficient for highly complex ones[11]
PSA + GCBPigmented Matrices (e.g., Spinach, Herbs)Non-planar pesticides70-110%Effective at removing pigments, but may have low recovery for planar pesticides[10]
Z-Sep / Z-Sep+Fatty Matrices (e.g., Rapeseeds, Animal Products)Broad range of pesticides70-120%Significant reduction in fatty acid interferences[1][2]
EMR-LipidFatty Matrices (e.g., Rapeseeds)Broad range of pesticides70-120% for most analytesExcellent removal of lipids, leading to reduced matrix effects[2][3]
No CleanupSoilBroad range of pesticides70-120% for most analytesMore pronounced matrix effects compared to methods with cleanup[9]

Note: The performance of d-SPE sorbents is highly dependent on the specific analyte and matrix combination. The data presented here are general observations from the cited literature and should be used as a guideline for method development.

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for this compound in High-Water Content Matrices (e.g., Fruits and Vegetables)

This protocol is a generalized procedure based on the principles of the QuEChERS method.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the sample into a blender.

  • Homogenize until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • If a stable isotope-labeled internal standard is used, add the appropriate amount to the sample at this stage.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general-purpose cleanup).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., >10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.

  • If necessary, dilute the extract with the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for this compound in Complex/Fatty Matrices (e.g., Animal Products, Oilseeds)

This protocol includes modifications to the cleanup step to handle more complex matrices.

1. Sample Homogenization and Extraction:

  • Follow steps 1 and 2 from Protocol 1. For very dry samples, it may be necessary to add a small amount of water before the initial homogenization.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent for fatty matrices (e.g., 150 mg MgSO₄ and 50 mg Z-Sep or EMR-Lipid).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

3. Final Extract Preparation:

  • Follow step 4 from Protocol 1.

LC-MS/MS Analysis Workflow

lc_ms_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Acetonitrile Extraction + Salting Out homogenization->extraction cleanup Dispersive SPE Cleanup (d-SPE) extraction->cleanup injection Injection into LC System cleanup->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (Matrix-Matched or SIL-IS) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: General workflow for the analysis of this compound using QuEChERS and LC-MS/MS.

References

Improving the limit of detection for Methiocarb sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Methiocarb (B1676386) sulfone. Our goal is to help you improve the limit of detection (LOD) and achieve accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for detecting Methiocarb sulfone at low levels?

A1: The most common and highly sensitive technique for the analysis of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high selectivity and sensitivity, making it ideal for detecting trace amounts of the analyte in complex matrices.

Q2: What is the recommended sample preparation method for this compound analysis in food and environmental samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for extracting Methiocarb and its metabolites, including this compound, from various matrices like fruits, vegetables, and animal products.[1][2][5][6][7]

Q3: I am observing significant signal suppression or enhancement in my analysis. What could be the cause and how can I mitigate it?

A3: Signal suppression or enhancement, also known as the matrix effect, is a common issue in LC-MS/MS analysis, especially with complex samples. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source. To mitigate this, consider the following:

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

  • Sample dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Cleanup optimization: The dispersive SPE (d-SPE) cleanup step in the QuEChERS protocol can be optimized with different sorbents (e.g., C18, PSA) to remove specific matrix interferences.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects.

Q4: My chromatographic peaks for this compound are broad or tailing. What are the possible reasons and solutions?

A4: Poor peak shape can be caused by several factors. Here are some common causes and their solutions:

  • Inappropriate mobile phase: Ensure the mobile phase pH is suitable for this compound and that the organic solvent composition is optimized for good peak shape. A mobile phase of water and methanol, both with 0.01% formic acid, has been used successfully.[8]

  • Column degradation: The analytical column can degrade over time. Try flushing the column or replacing it if the performance does not improve.

  • Injection solvent issues: The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.

  • System dead volume: Minimize the length and internal diameter of tubing between the column and the detector to reduce extra-column band broadening.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low Sensitivity / High Limit of Detection (LOD)
Potential Cause Troubleshooting Step
Suboptimal Mass Spectrometry Parameters Optimize the electrospray ionization (ESI) source parameters for this compound. This includes nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage. A systematic optimization of these parameters can significantly enhance the signal intensity.[9][10][11]
Inefficient Ionization Ensure the mobile phase composition promotes efficient ionization. Acidic modifiers like formic acid are commonly used in positive ESI mode to enhance the formation of protonated molecules ([M+H]^+).
Poor Chromatographic Peak Shape Broad peaks lead to lower peak height and thus poorer sensitivity. Refer to the troubleshooting section on peak shape for solutions.
Matrix Effects Signal suppression from co-eluting matrix components can significantly reduce sensitivity. Implement strategies to mitigate matrix effects as described in the FAQs.
Low Sample Concentration If possible, increase the initial sample amount or reduce the final extraction volume to concentrate the analyte.
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Step
Mismatched Injection Solvent Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, consider replacing the column.
Inadequate Chromatographic Conditions Re-evaluate the mobile phase composition, gradient profile, and column temperature.
Extra-column Volume Minimize the length and diameter of tubing connecting the autosampler, column, and mass spectrometer.
Secondary Interactions with Column Peak tailing can sometimes be caused by secondary interactions between the analyte and the stationary phase. Consider using a different column chemistry or adjusting the mobile phase pH.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound.

Table 1: Recovery and Precision Data for this compound

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Banana0.184.03.9[5][6]
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.005 (LOQ)76.4 - 118.0≤ 10.0[2][4]
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.0176.4 - 118.0≤ 10.0[2][4]
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.0576.4 - 118.0≤ 10.0[2][4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
Animal Products0.00160.005LC-MS/MS[2][4][12]
Water0.000020.0001LC-MS/MS[3]
Bivalve Mollusks0.00020.0006UPLC-MS/MS[13]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.[7]

  • Homogenization: Homogenize 10-15 g of the sample. For dry samples, add a specified amount of water before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract.

    • For LC-MS/MS analysis, the extract is typically diluted with the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

The following are typical starting parameters for LC-MS/MS analysis of this compound.[3][8] Optimization will be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.01-0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.01-0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion (m/z): 258.

    • Product Ions (m/z) for MRM:

      • Quantification: 107.

      • Confirmation: 202.[3]

    • Ion Source Parameters: These need to be optimized for your specific instrument but typical starting points are:

      • Capillary Voltage: 3.0 - 4.5 kV.

      • Nebulizer Gas Pressure: 30 - 60 psi.

      • Drying Gas Flow: 8 - 12 L/min.

      • Drying Gas Temperature: 250 - 350 °C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample extraction Acetonitrile Extraction + Salts sample->extraction 1. Extract cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup 2. Clean lc LC Separation (C18 Column) cleanup->lc 3. Inject ms MS/MS Detection (ESI+, MRM) lc->ms 4. Detect quant Quantification ms->quant 5. Analyze

Caption: Experimental workflow for this compound analysis.

troubleshooting_lod cluster_causes Potential Causes cluster_solutions Solutions issue High Limit of Detection (LOD) cause1 Suboptimal MS Parameters issue->cause1 cause2 Matrix Effects (Signal Suppression) issue->cause2 cause3 Poor Peak Shape issue->cause3 sol1 Optimize ESI Source (Voltage, Gas, Temp) cause1->sol1 sol2 Matrix-Matched Calibration & Sample Dilution cause2->sol2 sol3 Optimize Chromatography (Mobile Phase, Column) cause3->sol3

Caption: Troubleshooting logic for improving the limit of detection.

References

Stability of Methiocarb sulfone in solution during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of methiocarb (B1676386) sulfone in solution during storage. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing methiocarb sulfone stock solutions?

A1: Acetonitrile (B52724) and methanol (B129727) are commonly used solvents for preparing stock solutions of this compound for analytical purposes.[1][2] When preparing standards for analytical assays, it is crucial to use high-purity, HPLC, or LC-MS grade solvents.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, this compound solutions should be stored in tightly sealed, amber glass vials to protect from light. Recommended storage temperatures are refrigerated (2-8°C) for short- to mid-term storage and frozen (-20°C) for long-term storage.[1][3]

Q3: How stable is this compound in aqueous solutions?

A3: While specific quantitative data on the hydrolysis of this compound is limited, its parent compound, methiocarb, is susceptible to hydrolysis, especially under neutral to alkaline conditions.[4][5][6] It is therefore inferred that this compound is also likely unstable in aqueous solutions with respect to hydrolysis. For this reason, preparing fresh aqueous dilutions from a stock solution in an organic solvent is recommended before each experiment.

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature is not recommended. Product information for analytical standards specifies refrigerated or frozen storage conditions to ensure stability.[1][3] Exposure to ambient temperatures, especially for extended periods, could lead to degradation.

Q5: Does exposure to light affect the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., peak area variation, unexpected peaks). Degradation of this compound in the stock or working solution.1. Prepare a fresh stock solution from a neat (solid) standard. 2. Ensure the solvent is of high purity and dry. 3. Verify the storage conditions (temperature and protection from light). 4. Prepare fresh working solutions daily.
Loss of analyte concentration over time. Hydrolysis in aqueous or protic solvents.1. Avoid storing this compound in aqueous solutions for extended periods. 2. If aqueous solutions are necessary, prepare them immediately before use. 3. For long-term storage, use a non-aqueous solvent like acetonitrile.
Appearance of new peaks in the chromatogram. Formation of degradation products.1. Review the storage history of the solution. 2. Prepare a fresh standard to confirm the identity of the new peaks. 3. Consider the possibility of hydrolysis or photodegradation and take appropriate preventative measures.

Data on the Stability of Methiocarb (Parent Compound)

Direct quantitative stability data for this compound is limited in the available literature. However, the stability of its parent compound, methiocarb, can provide insights into the potential stability of this compound, particularly concerning hydrolysis.

Table 1: Hydrolysis Half-life of Methiocarb in Aqueous Solutions

pHTemperatureHalf-life
5Not Specified763 days
7Not Specified28 days
9Not Specified2.2 days

Source:[6]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound analytical standard (neat solid)

    • High-purity acetonitrile (HPLC or LC-MS grade)

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a volumetric flask.

    • Dissolve the solid in a small amount of acetonitrile and sonicate for a few minutes to ensure complete dissolution.

    • Bring the solution to the final volume with acetonitrile and mix thoroughly.

    • Transfer aliquots of the stock solution into amber glass vials.

    • Seal the vials tightly and label them with the compound name, concentration, solvent, preparation date, and expiration date.

    • Store the vials at the recommended temperature (2-8°C for short-term, -20°C for long-term).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_usage Usage weigh Weigh Neat Standard dissolve Dissolve in Solvent weigh->dissolve volumize Bring to Volume dissolve->volumize aliquot Aliquot into Vials volumize->aliquot store Store at Recommended Temperature (-20°C or 4°C) aliquot->store thaw Equilibrate to Room Temp store->thaw dilute Prepare Working Solution thaw->dilute analyze Analyze dilute->analyze

Figure 1. Recommended workflow for the preparation, storage, and use of this compound standard solutions.

degradation_pathway Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Phenols) Methiocarb->Hydrolysis_Products Hydrolysis Methiocarb_Sulfone This compound Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide->Hydrolysis_Products Hydrolysis Methiocarb_Sulfone->Hydrolysis_Products Hydrolysis (Inferred)

Figure 2. Simplified degradation pathway of methiocarb, including the formation and potential hydrolysis of this compound.

References

Technical Support Center: Analysis of Methiocarb and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Methiocarb (B1676386) and its degradation products, with a focus on the pH effects on the stability of Methiocarb sulfone.

Frequently Asked Questions (FAQs)

Q1: We are observing significant degradation of our Methiocarb standard and samples. What could be the cause?

A1: Methiocarb is highly susceptible to hydrolysis, and its stability is strongly dependent on the pH of the solution. Degradation is significantly accelerated under neutral to alkaline conditions. To minimize degradation, ensure that all your solvents, buffers, and sample matrices are maintained at an acidic pH, ideally between pH 3 and 5.

Q2: What are the main degradation products of Methiocarb, and how are they formed?

A2: The primary degradation pathway of Methiocarb involves oxidation of the sulfur atom to form Methiocarb sulfoxide (B87167), which can be further oxidized to this compound. Hydrolysis of the carbamate (B1207046) ester bond can also occur, leading to the formation of their corresponding phenols. The formation of these degradation products is influenced by pH. For instance, at a lower pH (around 6.5), the pathway favors the formation of Methiocarb sulfoxide, which is then hydrolyzed to Methiocarb sulfoxide phenol (B47542).[1] At a higher pH (around 8.5), there is successive formation of Methiocarb sulfoxide, Methiocarb sulfoxide phenol, and this compound phenol through both oxidation and hydrolysis reactions.[1]

Q3: We are having trouble with the recovery of this compound. It seems to be disappearing from our samples. Why is this happening?

A3: this compound is known to be unstable, and its degradation can lead to poor recovery and inconsistent results.[2] It is crucial to minimize the time between sample preparation and analysis. It is highly recommended to analyze samples on the same day they are prepared.[2] If immediate analysis is not possible, samples should be stored at low temperatures (e.g., in a freezer) and in an acidic buffer to slow down degradation.

Q4: What is the optimal pH for sample extraction and storage to ensure the stability of Methiocarb and its metabolites?

A4: To ensure the stability of Methiocarb and its metabolites, including the sulfone, it is recommended to perform extractions and store samples under acidic conditions (pH 3-5). Methiocarb is significantly more stable in acidic environments, with a half-life of over a year at pH 4.[3] Conversely, its half-life dramatically decreases as the pH becomes neutral or alkaline.[3]

Q5: Can the pH of the mobile phase in our LC-MS/MS analysis affect the stability of this compound?

A5: Yes, the pH of the mobile phase can influence the stability of the analytes during the chromatographic run. Using a mobile phase with an acidic modifier, such as formic acid, is a common practice that not only aids in the ionization process for mass spectrometry but also helps to maintain an acidic environment, which can improve the stability of pH-sensitive compounds like Methiocarb and its metabolites.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation of the analyte due to its inherent instability.Analyze samples immediately after preparation.[2] If storage is necessary, acidify the sample extract to pH 3-5 and store at ≤ -10°C.
pH of the sample or extraction solvent is neutral or alkaline.Adjust the pH of the sample and extraction solvent to the acidic range (pH 3-5) using a suitable acid (e.g., formic acid, acetic acid).
Inconsistent analytical results for Methiocarb and its metabolites pH variability between samples or during the analytical run.Standardize the pH of all samples, standards, and mobile phases. Use buffered solutions where appropriate.
Degradation in the autosampler.Use a cooled autosampler (e.g., 4°C) to minimize degradation of the analytes while waiting for injection.
Poor peak shape or retention time shifts Interaction of the analytes with the analytical column.Ensure the mobile phase is adequately buffered and at an optimal pH for the column and analytes.
Matrix effects from co-eluting compounds.Optimize the sample cleanup procedure (e.g., dispersive solid-phase extraction) to remove interfering matrix components.
High background noise or interfering peaks Contamination from glassware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Matrix components interfering with the analysis.Employ a more selective sample preparation technique or adjust the chromatographic conditions to separate the analytes from interfering compounds.

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis Half-Life of Methiocarb

pHHalf-Life (at 22°C)Reference
4> 1 year[3]
7< 35 days[3]
96 hours[3]

Experimental Protocols

Detailed Protocol for the Simultaneous Analysis of Methiocarb, Methiocarb Sulfoxide, and this compound by LC-MS/MS

This protocol is a composite based on established methods for the analysis of Methiocarb and its metabolites in various matrices.[4][5][6][7]

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[4][8][9][10]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (ACN). For acidic analytes, using acidified ACN (e.g., with 1% acetic acid) can improve recovery.

    • Add internal standards if required.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). The buffering capacity of the citrate salts helps to maintain a stable pH.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Acidify with a small amount of formic acid to ensure stability.

    • The sample is now ready for LC-MS/MS analysis. It is recommended to analyze the sample on the same day as preparation due to the instability of this compound. [2]

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid).[7]

  • Mobile Phase B: Methanol or acetonitrile with the same acidic modifier as Mobile Phase A.[7]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40°C.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Methiocarb and its metabolites.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, gas temperature, and gas flow according to the specific instrument.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

Table 2: Example MRM Transitions for Methiocarb and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Methiocarb226.1169.1121.1
Methiocarb sulfoxide242.1185.1170.1
This compound258.1201.1107.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions should be optimized for your specific instrumentation.

Visualizations

degradation_pathway cluster_conditions pH Influence methiocarb Methiocarb sulfoxide Methiocarb Sulfoxide methiocarb->sulfoxide Oxidation sulfone This compound sulfoxide->sulfone Further Oxidation sulfoxide_phenol Methiocarb Sulfoxide Phenol sulfoxide->sulfoxide_phenol Hydrolysis (pH dependent) sulfone_phenol This compound Phenol sulfone->sulfone_phenol Hydrolysis (pH dependent) Alkaline pH\n(e.g., pH 8.5) Alkaline pH (e.g., pH 8.5) Acidic/Neutral pH\n(e.g., pH 6.5) Acidic/Neutral pH (e.g., pH 6.5)

Degradation pathway of Methiocarb and the influence of pH.

troubleshooting_workflow decision decision start Start: Poor Recovery of This compound q1 Was the sample analyzed immediately after preparation? start->q1 Check Sample Handling end_good Analysis Successful end_bad Further Investigation Needed a1_yes a1_yes q1->a1_yes Yes a1_no a1_no q1->a1_no No q2 Is the sample/solvent pH in the acidic range (3-5)? a1_yes->q2 s1 Re-prepare and analyze immediately. If not possible, acidify and freeze. a1_no->s1 Action s1->q1 a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No q3 Is the autosampler cooled? a2_yes->q3 s2 Adjust pH of all solutions to the acidic range. a2_no->s2 Action s2->q2 a3_yes a3_yes q3->a3_yes Yes a3_no a3_no q3->a3_no No q4 Are LC-MS/MS parameters optimized? a3_yes->q4 s3 Set autosampler to a low temperature (e.g., 4°C). a3_no->s3 Action s3->q3 a4_yes a4_yes q4->a4_yes Yes a4_no a4_no q4->a4_no No a4_yes->end_good s4 Optimize MRM transitions, ion source parameters, and chromatography. a4_no->s4 Action s4->q4

Troubleshooting workflow for poor recovery of this compound.

References

Technical Support Center: Methiocarb Sulfone Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methiocarb (B1676386) sulfone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression and other common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for Methiocarb sulfone analysis?

A1: Signal suppression is a type of matrix effect where co-eluting substances from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased instrument response and can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][3][5]

Q2: What are the common causes of signal suppression for this compound?

A2: Common causes include interferences from complex sample matrices (e.g., food, environmental samples), high concentrations of salts or other non-volatile components, and competition for ionization with co-eluting compounds.[1][2][6] The choice of sample preparation and chromatographic conditions can significantly impact the degree of signal suppression.

Q3: How can I minimize signal suppression during my analysis?

A3: Strategies to minimize signal suppression include optimizing sample preparation to remove matrix interferences, improving chromatographic separation to isolate this compound from co-eluting compounds, and adjusting mass spectrometer source parameters.[4][7][8] The use of matrix-matched standards or an isotopically labeled internal standard is also a common approach to compensate for signal suppression.[2]

Q4: Is this compound stable during sample preparation and analysis?

A4: this compound can be unstable. It is recommended that the sample be analyzed on the same day it is prepared to ensure accurate results.[9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when analyzing this compound by LC-MS/MS.

Issue 1: Low or No Signal for this compound
Possible Cause Recommended Solution
Inefficient Ionization Optimize MS source parameters such as ion spray voltage, gas flows (nebulizer, heater, curtain), and temperature to maximize the signal for this compound.[10] Ensure the correct ionization mode (positive ESI is common) is being used.[11]
Incorrect MRM Transitions Verify the precursor and product ions for this compound. Commonly used transitions are m/z 258 -> 107 (quantitation) and m/z 258 -> 202 (confirmation).[9]
Analyte Degradation Prepare fresh samples and standards. Due to the instability of this compound, analysis should be performed as soon as possible after sample preparation.[9]
Sample Concentration Below LOD Concentrate the sample extract or inject a larger volume. Be aware that injecting more of a "dirty" sample can increase matrix effects.[4]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Dilute the sample extract to reduce the concentration of both the analyte and matrix components being injected onto the column.[2]
Incompatible Sample Solvent Reconstitute the final sample extract in a solvent that is compatible with or weaker than the initial mobile phase.[8]
Column Contamination or Degradation Use a guard column to protect the analytical column from strongly retained matrix components.[8] If performance degrades, flush the column according to the manufacturer's instructions or replace it.
Secondary Interactions Adjust mobile phase pH or use mobile phase additives (e.g., a low concentration of formic acid) to improve peak shape.[2]
Issue 3: High Signal Suppression (Matrix Effect)
Possible Cause Recommended Solution
Co-eluting Matrix Components Improve chromatographic separation by modifying the gradient profile, changing the mobile phase composition, or using a column with a different selectivity.[2][4]
Insufficient Sample Cleanup Employ a more rigorous sample preparation method such as QuEChERS with appropriate cleanup sorbents or solid-phase extraction (SPE) to remove interfering matrix components.[12][13]
High Salt Concentration Ensure that any salts used in the extraction process are sufficiently removed before injection. High salt concentrations are not compatible with ESI.[14]
Matrix-to-Matrix Variability Prepare matrix-matched calibration standards to compensate for consistent signal suppression in a specific matrix type.[11][15] For variable matrices, consider using an isotopically labeled internal standard that co-elutes with this compound.[2]

Experimental Protocols

Sample Preparation: QuEChERS Method for Food Matrices

This protocol is a general guideline and may need to be optimized for your specific matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.[10]

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA for removing organic acids, C18 for removing nonpolar interferences, GCB for removing pigments). Vortex for 30 seconds.

  • Centrifugation: Centrifuge for 2 minutes.

  • Final Extract: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., methanol (B129727) or mobile phase).[9]

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Value Reference
LC Column C18 reverse-phase column[16]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid[2]
Gradient Optimized to separate this compound from matrix interferences[10]
Ionization Mode Positive Electrospray Ionization (ESI)[11]
Precursor Ion (m/z) 258.1[17]
Product Ion 1 (m/z) 107.1 (Quantitation)[9][17]
Product Ion 2 (m/z) 202.0 (Confirmation)[9][17]
Collision Energy Optimize for your instrument[9]
Dwell Time ≥ 5 ms[10]

Supporting Data

Table 1: MRM Transitions for Methiocarb and its Metabolites
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Reference
Methiocarb22616914[9]
22612127[9]
Methiocarb sulfoxide24218521[9]
24217032[9]
This compound 258 107 54 [9]
258 202 12.5 [9]

Visual Guides

Signal_Suppression_Troubleshooting start Low Signal for This compound check_ms Check MS Parameters (Transitions, Source) start->check_ms Problem Identified check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Evaluate LC Separation start->check_lc optimize_ms Optimize Source & MRM Method check_ms->optimize_ms Parameters Incorrect improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup High Matrix Load modify_lc Modify Gradient or Change Column check_lc->modify_lc Co-elution Observed result Signal Improved optimize_ms->result use_is Use Matrix-Matched Standards or IS improve_cleanup->use_is Suppression Persists modify_lc->use_is Suppression Persists use_is->result

Caption: Troubleshooting workflow for low signal of this compound.

Sample_Prep_Workflow sample 1. Homogenized Sample extraction 2. Acetonitrile Extraction sample->extraction salting_out 3. Add QuEChERS Salts extraction->salting_out centrifuge1 4. Centrifuge salting_out->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Dispersive SPE Cleanup supernatant->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 evaporation 8. Evaporate & Reconstitute centrifuge2->evaporation analysis 9. LC-MS/MS Analysis evaporation->analysis

Caption: General QuEChERS sample preparation workflow.

References

Technical Support Center: Optimization of QuE-ChERS for High-Fat Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for high-fat matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of high-fat samples using the QuEChERS method.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Lipophilic (Nonpolar) Pesticides Lipophilic analytes partition into the undissolved fat layer, reducing their extraction into the acetonitrile (B52724) phase.[1]dSPE Cleanup with C18: Incorporate octadecylsilane (B103800) (C18) sorbent in the dispersive solid-phase extraction (dSPE) step. C18 is effective at removing nonpolar interferences like lipids.[2] A common combination is Primary Secondary Amine (PSA) for removing fatty acids and sugars, and C18 for lipids. Freezing/Cooling Step: After the initial extraction and centrifugation, freeze the acetonitrile extract for several hours or overnight. This precipitates a significant portion of the lipids, which can then be removed by centrifugation before proceeding to dSPE.[3] Solvent Partitioning: A hexane (B92381) or other nonpolar solvent partitioning step can be introduced to remove lipids from the acetonitrile extract.[3]
Poor Peak Shape and Instrument Contamination Co-extraction of high concentrations of lipids and other matrix components can lead to poor chromatographic peak shape, ion suppression in mass spectrometry, and contamination of the analytical instrument.[4]Enhanced Matrix Removal (EMR—Lipid): Utilize specialized sorbents like EMR—Lipid, which selectively remove lipids with high efficiency while having minimal impact on analyte recovery.[4][5] Z-Sep/Z-Sep+ Sorbents: These zirconia-based sorbents offer enhanced retention of fatty acids and other lipids compared to traditional sorbents.[6] Optimize dSPE Sorbent Amounts: The amounts of PSA, C18, and other sorbents may need to be optimized for the specific matrix to ensure sufficient cleanup without analyte loss.
Inconsistent Results (High RSDs) Incomplete homogenization of the fatty sample. Inconsistent partitioning of analytes between the acetonitrile and lipid layers. Matrix effects causing signal suppression or enhancement.Thorough Homogenization: Ensure the sample is thoroughly homogenized to obtain a representative subsample for extraction. For some samples, cryogenic milling with dry ice can improve homogenization and prevent degradation of thermally labile analytes. Internal Standards: Use appropriate internal standards to compensate for analyte losses during sample preparation and to correct for matrix effects.[3] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[5]
Emulsion Formation High fat content can sometimes lead to the formation of emulsions during the extraction and partitioning steps, making phase separation difficult.Increased Centrifugation Time/Speed: Centrifuging at higher speeds or for longer durations can help to break the emulsion. Addition of More Salt: Adding a small amount of additional magnesium sulfate (B86663) or sodium chloride can aid in phase separation.
Low Recovery of pH-Sensitive Pesticides The pH of the sample and extraction solvent can affect the stability and extraction efficiency of certain pesticides.Buffered QuEChERS Methods: Use buffered QuEChERS methods, such as the AOAC Official Method 2007.01 (using acetate (B1210297) buffer) or the EN 15662 method (using citrate (B86180) buffer), to maintain a stable pH during extraction.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the most effective dSPE sorbents for cleaning up extracts from high-fat matrices?

A1: For high-fat matrices, a combination of sorbents is often most effective. Primary Secondary Amine (PSA) is used to remove polar interferences like sugars and fatty acids. Octadecylsilane (C18) is crucial for removing nonpolar compounds, including the bulk of the lipids.[2][3][8] For matrices with pigments, Graphitized Carbon Black (GCB) can be added, but caution is advised as it can retain planar pesticides.[2] Newer generation sorbents like Z-Sep/Z-Sep+ and Enhanced Matrix Removal—Lipid (EMR—Lipid) have shown excellent performance in selectively removing lipids with high efficiency.[4][5][6]

Q2: When should I consider using a freezing step, and what is the procedure?

A2: A freezing step is highly recommended for matrices with very high fat content, such as avocado or animal tissues.[3][7] After the initial acetonitrile extraction and centrifugation, the supernatant is transferred to a clean tube and placed in a freezer (at approximately -20 °C) for at least two hours or overnight. This causes the lipids to precipitate out of the solution. The cold extract is then centrifuged again while still cold, and the clear supernatant is decanted for the dSPE cleanup step.[3]

Q3: Can I use the standard QuEChERS method for moderately fatty samples?

A3: The standard QuEChERS method, originally developed for fruits and vegetables, can sometimes be adapted for moderately fatty samples (e.g., milk). However, modifications are often necessary to achieve good recoveries and clean extracts.[1] For instance, the addition of C18 to the dSPE cleanup is a common and effective modification.[8] It is always recommended to validate the method for your specific matrix and analytes of interest.

Q4: How do I choose between the buffered (AOAC, EN) and unbuffered QuEChERS methods for high-fat samples?

A4: The choice between buffered and unbuffered methods depends on the stability of your target analytes. If you are analyzing pH-sensitive pesticides, a buffered method is essential to ensure their stability during extraction. The AOAC method (acetate buffered) and the EN method (citrate buffered) are the most common buffered approaches.[7] If your analytes are stable across a range of pH values, the original unbuffered method can be used.

Q5: What are matrix effects, and how can I minimize them in high-fat samples?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting matrix components, leading to signal suppression or enhancement. High-fat matrices are particularly prone to causing significant matrix effects. To minimize them, you can:

  • Improve Cleanup: Use more effective cleanup strategies like the addition of C18, Z-Sep, or EMR—Lipid to remove interfering lipids.[4][6]

  • Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, but may also decrease the sensitivity for some analytes.

  • Use Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure is the most effective way to compensate for matrix effects.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the application of modified QuEChERS methods to high-fat matrices.

Table 1: Pesticide Recoveries in Avocado using Different QuEChERS Cleanup Methods

Pesticide ClassCleanup MethodSpike Level (ng/g)Average Recovery (%)RSD (%)Reference
VariousdSPE (PSA, C18, GCB, Z-Sep+)10, 100, 40070-120<20[8]
VariousModified QuEChERS (LC-MS/MS)10, 50, 200≥86.1≤9.2
VariousModified QuEChERS (GC-MS/MS)10, 50, 200≥70.2<18
GC-amenableEMR—Lipid50>70<20[4]

Table 2: Pesticide Recoveries in Milk using Modified QuEChERS Methods

Pesticide ClassCleanup MethodSpike Level (ng/mL)Average Recovery (%)RSD (%)Reference
VariousdSPE (PSA, C18)1096.1-
VariousdSPE (PSA, C18)5098.5-
VariousModified QuEChERS5, 10 µg/kg70-120 (for 129 pesticides)-[7]
VariousEMR-Lipid20 µg kg⁻¹70-120<20

Table 3: Pesticide Recoveries in Edible Insects using a Modified QuEChERS Method

Pesticide ClassSpike Level (µg/kg)Recovery Range (%)RSD Range (%)Reference
Various (47 pesticides)10, 100, 50064.54 - 122.121.86 - 6.02

Experimental Protocols

Modified Buffered QuEChERS Method for High-Fat Matrices (e.g., Avocado, Milk)

This protocol is based on the AOAC Official Method 2007.01 with modifications for high-fat samples.[1]

1. Sample Preparation and Extraction

  • Homogenize the sample to a uniform consistency. For solid samples like avocado, use a high-speed blender.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • If performing recovery studies, add the appropriate amount of pesticide spiking solution. Add internal standards to all samples.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately shake vigorously for 1 minute to prevent the salts from clumping.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. Avoid transferring any of the lipid layer that may be present at the interface.

  • The dSPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., >10,000 rcf) for 2 minutes.

  • The supernatant is now ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, a dilution step may be necessary.

Mandatory Visualization

Standard QuEChERS Workflow

Standard_QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Step A 1. Homogenized Sample B 2. Add Acetonitrile & Salts A->B C 3. Shake & Centrifuge B->C D 4. Transfer Supernatant C->D Acetonitrile Extract E 5. Add dSPE Sorbents (PSA, MgSO4) D->E F 6. Vortex & Centrifuge E->F G Final Extract for Analysis F->G Cleaned Extract

Caption: A diagram illustrating the standard QuEChERS workflow.

Modified QuEChERS Workflow for High-Fat Matrices

Modified_QuEChERS_Workflow cluster_extraction Extraction Step cluster_lipid_removal Lipid Removal Options cluster_dspe Modified dSPE Cleanup A 1. Homogenized High-Fat Sample B 2. Add Buffered Acetonitrile & Salts A->B C 3. Shake & Centrifuge B->C D Option A: Freezing Step C->D Acetonitrile Extract E Option B: Modified dSPE C->E Acetonitrile Extract F 4. Add dSPE Sorbents (PSA, C18, MgSO4) D->F Supernatant after lipid precipitation E->F G 5. Vortex & Centrifuge F->G H Final Extract for Analysis G->H Cleaned Extract

Caption: A diagram of the modified QuEChERS workflow for high-fat samples.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Methiocarb Sulfone Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Methiocarb (B1676386) sulfone analysis. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and resolve poor peak shape in their high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methiocarb sulfone and why is its chromatography challenging?

This compound is a metabolite of the carbamate (B1207046) pesticide Methiocarb. As a sulfone, it is a relatively polar compound (predicted XLogP3 of 1.6) with a predicted pKa of approximately 11.96, making it a very weak acid.[1][2] Its polarity can sometimes lead to poor retention on traditional reversed-phase columns, while potential secondary interactions with the stationary phase can result in asymmetric peak shapes.

Q2: What are the most common causes of poor peak shape for this compound?

The most common causes of poor peak shape, such as tailing or fronting, in the chromatography of this compound include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar sulfone group, leading to peak tailing.

  • Inappropriate Mobile Phase pH: Although this compound is a very weak acid, a mobile phase with a pH that is not optimized can still influence peak shape.

  • Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, causing peak distortion.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak fronting or tailing.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, especially for early eluting peaks.

  • Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, leading to poor peak shapes for all analytes.

Q3: My this compound peak is tailing. What should I check first?

If you observe peak tailing for this compound, follow this initial checklist:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For weakly acidic or neutral compounds like this compound, a slightly acidic mobile phase (e.g., pH 3-4) can help suppress any potential silanol interactions.

  • Column Condition: Check the history of your column. If it is old or has been used with complex matrices, it may be contaminated. Try washing the column or replacing it with a new one.

  • Guard Column: If you are using a guard column, replace it as it may be fouled.

  • Sample Concentration: Dilute your sample and inject it again to see if the peak shape improves.

Troubleshooting Guides

Poor peak shape in chromatography can be systematically addressed by examining the potential causes. Below are detailed guides for troubleshooting peak tailing, fronting, and broadening for this compound.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is wider than the front half.

Potential Causes and Solutions for Peak Tailing

Potential CauseRecommended SolutionExpected Outcome
Secondary Silanol Interactions - Use a modern, high-purity, end-capped C18 column. - Add a mobile phase modifier like 0.1% formic acid or acetic acid to suppress silanol activity. - Operate at a lower pH (e.g., 3.0-4.0).Sharper, more symmetrical peaks.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Since this compound's pKa is ~11.96, a mobile phase pH between 3 and 8 should be suitable. A slightly acidic pH is often preferred to minimize silanol interactions.Improved peak symmetry.
Insufficient Buffer Concentration - Increase the buffer concentration in the mobile phase. A concentration of 10-25 mM is typically sufficient for most applications.More stable retention times and improved peak shape.
Column Contamination - Wash the column with a strong solvent (e.g., flush a C18 column with isopropanol (B130326) or a sequence of solvents like methanol (B129727), acetonitrile (B52724), and isopropanol). - Replace the column if washing does not improve the peak shape.Restoration of symmetrical peak shape.
Extra-column Volume - Use tubing with a smaller internal diameter. - Minimize the length of tubing between the injector, column, and detector.Sharper peaks, especially for early eluting compounds.
Guide 2: Troubleshooting Peak Fronting

Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is wider than the latter half.

Potential Causes and Solutions for Peak Fronting

Potential CauseRecommended SolutionExpected Outcome
Sample Overload - Reduce the concentration of the sample. - Decrease the injection volume.Symmetrical, Gaussian-shaped peaks.
Sample Solvent Effects - Dissolve the sample in the initial mobile phase or a weaker solvent. - If a stronger solvent must be used, reduce the injection volume.Improved peak shape for early eluting peaks.
Column Collapse - Ensure the mobile phase pH and temperature are within the column's recommended operating range. - Replace the column if it has been subjected to harsh conditions.Restoration of good peak shape; this is an irreversible issue.
Guide 3: Troubleshooting Broad Peaks

Broad peaks can be symmetrical or asymmetrical and result in decreased resolution and sensitivity.

Potential Causes and Solutions for Broad Peaks

Potential CauseRecommended SolutionExpected Outcome
Large Extra-column Volume - Minimize tubing length and internal diameter. - Ensure all fittings are properly connected to avoid dead volume.Increased peak efficiency and narrower peaks.
Column Contamination or Aging - Implement a column washing procedure. - Replace the column if performance does not improve.Sharper peaks and improved resolution.
Low Mobile Phase Elution Strength - Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase for isocratic elution. - Adjust the gradient profile to be steeper for gradient elution.Faster elution and narrower peaks.
Mismatch between Sample Solvent and Mobile Phase - Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase.Sharper and more focused peaks at the start of the separation.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of Methiocarb, Methiocarb sulfoxide (B87167), and this compound in water, adapted from a validated environmental chemistry method.[1] This method can serve as a starting point for optimizing the chromatography of this compound.

Sample Preparation (Water Matrix) [1]

  • Spike water samples with known concentrations of Methiocarb, Methiocarb sulfoxide, and this compound.

  • Perform liquid-liquid extraction.

  • Follow with a solvent exchange step.

  • Evaporate the final extract to dryness.

  • Reconstitute the residue in methanol for LC-MS/MS analysis.

Chromatographic Conditions [1]

  • HPLC System: Thermo Scientific Dionex Ultimate 3000 Liquid Chromatograph

  • Column: Agilent Zorbax® SB-CN, 3.5 µm, 4.6 mm X 75 mm

  • Mobile Phase A: 0.05% Formic acid in HPLC grade water

  • Mobile Phase B: 0.05% Formic acid in HPLC grade methanol

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Autosampler Temperature: 8 °C

  • Run Time: 12.5 minutes

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
10.0595
10.1955
12.5955

Mass Spectrometry Conditions (for detection) [1]

  • Mass Spectrometer: AB Sciex API 4000 Series Triple Quad

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Methiocarb: Quantitation: m/z 226 to m/z 169; Confirmation: m/z 226 to m/z 121

    • Methiocarb sulfoxide: Quantitation: m/z 242 to m/z 185; Confirmation: m/z 242 to m/z 170

    • This compound: (Note: Specific transitions for sulfone were not detailed in the provided search results, but would be determined by infusing a standard solution and optimizing precursor and product ions).

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor peak shape in this compound chromatography.

Troubleshooting_Workflow cluster_system System-wide Troubleshooting cluster_compound Compound-Specific Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, or Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks check_one_peak Is only the Methiocarb sulfone peak affected? check_all_peaks->check_one_peak No system_issue System-wide Issue (Hardware, Mobile Phase Prep) check_all_peaks->system_issue Yes compound_specific_issue Compound-Specific Issue (Chemical Interactions) check_one_peak->compound_specific_issue Yes sys_check_connections Check for leaks and loose fittings system_issue->sys_check_connections comp_check_overload Reduce sample concentration and injection volume compound_specific_issue->comp_check_overload sys_check_mp Prepare fresh mobile phase sys_check_connections->sys_check_mp sys_check_column Flush or replace column sys_check_mp->sys_check_column sys_check_guard Replace guard column sys_check_column->sys_check_guard end_node Peak Shape Improved sys_check_guard->end_node comp_check_solvent Match sample solvent to mobile phase comp_check_overload->comp_check_solvent comp_check_ph Adjust mobile phase pH (e.g., to ~3-4) comp_check_solvent->comp_check_ph comp_check_buffer Increase buffer concentration (e.g., 10-25 mM) comp_check_ph->comp_check_buffer comp_check_buffer->end_node

Caption: A logical workflow for diagnosing the root cause of poor peak shape.

Peak_Tailing_Troubleshooting start Peak Tailing Observed step1 Check for Sample Overload (Dilute sample and re-inject) start->step1 step2 Prepare Fresh Mobile Phase (Verify pH and composition) step1->step2 Tailing persists end_node Symmetrical Peak step1->end_node Peak shape improves step3 Use a High-Purity, End-capped Column step2->step3 Tailing persists step2->end_node Peak shape improves step4 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) step3->step4 Tailing persists step3->end_node Peak shape improves step5 Increase Buffer Strength (e.g., 10-25 mM) step4->step5 Tailing persists step4->end_node Peak shape improves step6 Clean or Replace Column step5->step6 Tailing persists step5->end_node Peak shape improves step6->end_node

Caption: A step-by-step guide for troubleshooting peak tailing.

References

Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization of Methiocarb Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methiocarb sulfone using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix. These interfering compounds can compete with this compound for ionization, leading to a decreased signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.

Q2: What are the common sources of ion suppression when analyzing this compound?

A2: Common sources of ion suppression for this compound, a pesticide metabolite, often originate from the sample matrix itself. These can include:

  • Complex sample matrices: Environmental samples like soil and water, as well as food products, contain a multitude of endogenous compounds that can interfere with the ionization of this compound.

  • Sample preparation reagents: Salts, buffers, and other reagents used during sample extraction and preparation can cause ion suppression if not adequately removed.

  • Co-eluting compounds: Other pesticides, metabolites, or matrix components that are not chromatographically separated from this compound can compete for ionization.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix spiked at the same concentration. A significantly lower signal in the matrix sample indicates the presence of ion suppression. For a more detailed investigation, a post-column infusion experiment can be performed.

Q4: Are there alternative ionization techniques that are less prone to ion suppression for this compound?

A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from matrix effects compared to ESI. For the analysis of Methiocarb in an orange matrix, switching from ESI to APCI resulted in a significant improvement in recovery, from 43% to 107%, indicating a substantial reduction in signal suppression.[1] Depending on the analyte's properties and the available instrumentation, exploring APCI could be a viable strategy.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression in the ESI-MS analysis of this compound.

Problem: Low or inconsistent signal intensity for this compound.

Possible Cause 1: Matrix Effects

Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.

Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound.

    • Liquid-Liquid Extraction (LLE): An established method for extracting Methiocarb and its metabolites from water samples involves liquid-liquid extraction followed by solvent exchange.[2]

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte while washing away interfering compounds.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied to the analysis of Methiocarb and its metabolites in food products of animal origin and is known for its effectiveness in reducing matrix effects for a wide range of pesticides.[3][4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for the signal suppression caused by the matrix. For the analysis of this compound in soil, the use of matrix-matched calibration standards was found to be necessary to eliminate matrix suppression effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

Possible Cause 2: Inadequate Chromatographic Separation

This compound is co-eluting with interfering compounds.

Solutions:

  • Optimize LC Method:

    • Gradient Elution: Adjust the gradient profile to improve the separation of this compound from matrix components.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.

    • Mobile Phase Additives: The choice and concentration of mobile phase additives can influence chromatographic retention and ionization efficiency. While specific data for this compound is limited, for general pesticide analysis, formic acid or ammonium (B1175870) formate (B1220265) are commonly used in positive ion mode. It is advisable to keep the concentration of additives low to minimize potential ion suppression.

Possible Cause 3: Suboptimal ESI Source Conditions

The electrospray source parameters are not optimized for this compound in the presence of the sample matrix.

Solutions:

  • Source Parameter Optimization: Systematically optimize ESI source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. It is recommended to perform this optimization using a sample extract spiked with this compound to account for the influence of the matrix.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for this compound in Water

This protocol is adapted from the US EPA method for the analysis of Methiocarb and its degradates in water.[2]

  • Sample Preparation:

    • To a 1-liter water sample, add an appropriate internal standard.

    • Adjust the pH of the sample to a neutral range.

  • Extraction:

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

  • Drying and Concentration:

    • Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator at 35°C.

  • Solvent Exchange and Reconstitution:

    • Add 10 mL of methanol (B129727) and reconcentrate to 1 mL.

    • Repeat the previous step two more times to ensure complete solvent exchange.

    • Bring the final extract to a volume of 1.0 mL with methanol for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.

ParameterSettingReference
LC Column C18, 100 x 2.1 mm, 2.6 µmGeneral Pesticide Analysis
Mobile Phase A Water with 0.1% Formic AcidGeneral Pesticide Analysis
Mobile Phase B Acetonitrile with 0.1% Formic AcidGeneral Pesticide Analysis
Flow Rate 0.3 mL/minGeneral Pesticide Analysis
Injection Volume 10 µLGeneral Pesticide Analysis
Ionization Mode ESI Positive[2]
Precursor Ion (m/z) 258.1[2]
Product Ion 1 (m/z) 107.1 (Quantifier)[2]
Product Ion 2 (m/z) 202.1 (Qualifier)[2]
Collision Energy 1 (eV) 25[2]
Collision Energy 2 (eV) 15[2]

Data Presentation

Table 1: Illustrative Comparison of Sample Preparation Methods on this compound Signal Intensity

Disclaimer: The following data is illustrative and based on general principles of pesticide analysis. Actual results may vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodMatrixRelative Signal Intensity (%)Comments
Dilute-and-ShootRiver Water35Simple and fast, but significant ion suppression is expected.
Liquid-Liquid Extraction (LLE)River Water75Provides a cleaner extract compared to dilute-and-shoot.
Solid-Phase Extraction (SPE)River Water90Offers more selective cleanup, resulting in reduced ion suppression.
QuEChERSSoil85Effective for complex matrices like soil, but matrix-matched standards are still recommended.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low or Inconsistent This compound Signal check_matrix_effects Assess Matrix Effects (Post-Spike vs. Solvent Standard) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed check_matrix_effects->matrix_effects_present Suppression Observed no_matrix_effects No Significant Matrix Effects check_matrix_effects->no_matrix_effects No Suppression optimize_sample_prep Optimize Sample Preparation (LLE, SPE, QuEChERS) matrix_effects_present->optimize_sample_prep optimize_lc Optimize LC Separation (Gradient, Column, Mobile Phase) no_matrix_effects->optimize_lc matrix_matched_cal Use Matrix-Matched Calibration optimize_sample_prep->matrix_matched_cal sample_dilution Consider Sample Dilution matrix_matched_cal->sample_dilution sample_dilution->optimize_lc optimize_esi Optimize ESI Source Parameters optimize_lc->optimize_esi end Improved Signal and Reproducibility optimize_esi->end ExperimentalWorkflow sample_collection Sample Collection (Water, Soil, Food) sample_prep Sample Preparation sample_collection->sample_prep lle Liquid-Liquid Extraction sample_prep->lle Water Samples spe Solid-Phase Extraction sample_prep->spe Cleaner Extracts quechers QuEChERS sample_prep->quechers Complex Matrices lc_ms_analysis LC-MS/MS Analysis lle->lc_ms_analysis spe->lc_ms_analysis quechers->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing results Results data_processing->results

References

Technical Support Center: Enhancing Recovery of Methiocarb Sulfone from Complex Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Methiocarb sulfone in complex soil matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when extracting this compound from soil?

A1: The most significant challenge is overcoming the strong interactions between this compound and soil components, particularly in complex matrices. Soils with high clay content and high organic matter can lead to low recovery rates due to the binding of the analyte to the soil particles.[1] This phenomenon, known as the matrix effect, can interfere with accurate quantification.

Q2: Which analytical technique is most suitable for the determination of this compound in soil extracts?

A2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of this compound in soil extracts.[2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex matrices.

Q3: What are the expected recovery rates for this compound in soil?

A3: Recovery rates can vary significantly depending on the soil type. In sandy loam soil with moderate organic matter, mean recoveries of this compound have been reported to be between 92% and 113%.[2] However, in more complex soils with higher clay or organic matter content, recoveries can be lower without optimized extraction methods.

Q4: Are there alternative extraction methods to traditional solvent extraction?

A4: Yes, alternative methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), supercritical fluid extraction (SFE), and ultrasound-assisted extraction (UAE) have been developed. The QuEChERS method, in particular, has gained popularity for pesticide residue analysis in soil due to its simplicity and efficiency.

Troubleshooting Guides

Low Recovery of this compound

Issue: Consistently low recovery of this compound from soil samples.

Potential Cause Troubleshooting Step Expected Outcome
Strong Analyte-Matrix Interactions For soils with high organic matter, consider using a modified QuEChERS protocol with a higher proportion of a more polar solvent in the extraction step. For clay soils, adjusting the pH of the extraction solvent can help to disrupt binding.Improved release of this compound from the soil matrix, leading to higher recovery rates.
Inefficient Extraction Increase the extraction time or employ a more vigorous extraction technique such as ultrasonication. Ensure thorough mixing of the sample with the extraction solvent.More complete extraction of the analyte from the soil particles.
Analyte Loss During Cleanup Evaluate the choice of solid-phase extraction (SPE) sorbent. For this compound, a combination of C18 and graphitized carbon black (GCB) can be effective in removing interferences without significant analyte loss.Cleaner extracts with reduced matrix effects and improved recovery of the target analyte.
Matrix Effects in LC-MS/MS Analysis Prepare matrix-matched standards by spiking blank soil extract with known concentrations of this compound. This will help to compensate for signal suppression or enhancement caused by co-eluting matrix components.[2]More accurate quantification of this compound in the presence of matrix interferences.

Data on this compound Recovery

The following table summarizes recovery data for this compound from a validated analytical method in sandy loam soil.[2] This data can serve as a benchmark for your own experiments.

Soil Type Fortification Level (ppb) Mean Recovery (%) Relative Standard Deviation (%)
Sandy Loam (17% clay, 4.4% organic matter)1 (LOQ)11312
Sandy Loam (17% clay, 4.4% organic matter)109211
Sandy Loam (9% clay, 5.6% organic matter)1 (LOQ)9910
Sandy Loam (9% clay, 5.6% organic matter)10985

Experimental Protocols

Validated Method for Determination of Methiocarb, Methiocarb Sulfoxide, and this compound in Soil by LC-MS/MS[2][3]

This protocol is based on the method validated by the US Environmental Protection Agency.

1. Extraction:

  • Weigh 25 g of soil into a centrifuge tube.

  • Add 40 mL of acetone (B3395972) and 10 mL of deionized water.

  • Shake vigorously for 30 minutes.

  • Filter the extract.

  • Transfer the filtrate to a separatory funnel.

  • Perform a liquid-liquid partition with hexane (B92381) and methylene (B1212753) chloride.

  • Collect the organic layer and evaporate to dryness.

2. Cleanup:

  • Reconstitute the residue in ethyl acetate (B1210297):hexane (1:4, v/v).

  • Load the sample onto a conditioned Florisil solid-phase extraction (SPE) cartridge.

  • Elute the analytes with a mixture of ethyl acetate and hexane, followed by acetone.

  • Evaporate the eluate to dryness.

3. Analysis:

  • Reconstitute the final residue in methanol.

  • Analyze by LC-MS/MS. The quantitation for this compound is typically performed using the MS/MS ion transition from m/z 258 to m/z 107, with a confirmation transition from m/z 258 to m/z 202.[3]

Visualizations

Extraction_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample 25g Soil Sample add_solvent Add Acetone & Water soil_sample->add_solvent shake Shake 30 min add_solvent->shake filter Filter shake->filter partition Liquid-Liquid Partition filter->partition evaporate_1 Evaporate to Dryness partition->evaporate_1 reconstitute_1 Reconstitute in Ethyl Acetate/Hexane evaporate_1->reconstitute_1 spe SPE Cleanup (Florisil) reconstitute_1->spe evaporate_2 Evaporate to Dryness spe->evaporate_2 reconstitute_2 Reconstitute in Methanol evaporate_2->reconstitute_2 lcmsms LC-MS/MS Analysis reconstitute_2->lcmsms

Caption: Experimental workflow for the extraction and analysis of this compound from soil.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Recovery of This compound cause1 Strong Matrix Binding (High OM/Clay) start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Analyte Loss During Cleanup start->cause3 cause4 Matrix Effects in LC-MS/MS start->cause4 solution1 Modify Extraction Solvent (e.g., adjust polarity, pH) cause1->solution1 solution2 Increase Extraction Time/ Use Sonication cause2->solution2 solution3 Optimize SPE Sorbent (e.g., C18/GCB) cause3->solution3 solution4 Use Matrix-Matched Standards cause4->solution4

Caption: Troubleshooting logic for addressing low recovery of this compound in soil analysis.

References

Navigating Inter-Laboratory Variability in Methiocarb Sulfone Measurement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during the quantitative analysis of Methiocarb (B1676386) sulfone. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-laboratory variation in pesticide residue analysis?

A1: Inter-laboratory variation in pesticide residue analysis, including for methiocarb sulfone, can stem from several stages of the analytical process. Key contributors include:

  • Sample Collection and Homogenization: The initial collection of a representative sample is crucial. Pesticide residues are often not uniformly distributed on or within the commodity.[1][2]

  • Subsampling: The process of taking a smaller, analytical portion from the larger laboratory sample can introduce significant variability if not done correctly.[1][2]

  • Sample Comminution (Grinding): The effectiveness of the grinding process to create a homogenous mixture can greatly impact the consistency of results.[1][2]

  • Extraction and Cleanup: Differences in the efficiency of extraction and cleanup procedures, such as the QuEChERS method, can lead to variations in analyte recovery.

  • Analytical Instrumentation and Calibration: Variations in instrument sensitivity, calibration standards, and data processing methods across laboratories contribute to discrepancies.

  • Analyte Stability: The stability of the target analyte, such as this compound, during sample preparation and storage can be a critical factor.[3]

Q2: What is a typical expected level of inter-laboratory variation for this compound measurement?

A2: Proficiency tests organized by bodies like the European Union Reference Laboratories (EURLs) provide a benchmark for expected variation. For pesticide residue analysis in food matrices, a fit-for-purpose relative target standard deviation (FFP RSD) of 25% is commonly used to assess laboratory performance.[1][2][4][5] This indicates that a 25% relative standard deviation is considered an acceptable level of variability among laboratories.

Q3: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this compound analysis?

A3: LC-MS/MS is the preferred method for the analysis of carbamate (B1207046) pesticides like methiocarb and its metabolites. This is primarily because many carbamates are thermolabile, meaning they can degrade at the high temperatures used in Gas Chromatography (GC) inlets. LC-MS/MS avoids this issue and offers high sensitivity and selectivity for detecting and quantifying trace levels of these compounds in complex matrices.

Q4: What is the QuEChERS method, and why is it recommended for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis. It involves a simple and efficient extraction and cleanup process that is applicable to a wide range of food matrices. The AOAC Official Method 2007.01 is a well-validated QuEChERS protocol suitable for the analysis of numerous pesticides, including carbamates.[6][7][8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Recovery of this compound

Possible Cause Troubleshooting Step
Analyte Instability This compound can be unstable. It is recommended to analyze samples on the same day they are prepared to minimize degradation.[3]
Inefficient Extraction Ensure the sample is thoroughly homogenized. For dry samples, adding water before acetonitrile (B52724) extraction can improve recovery. Verify that the correct ratio of solvent and salts is used as per the QuEChERS protocol.
pH-Dependent Degradation The stability of carbamates can be pH-dependent. Using a buffered QuEChERS method (like AOAC 2007.01) helps to maintain a stable pH during extraction.
Adsorption to Labware Silanize glassware to prevent adsorption of the analyte to active sites on the glass surface.

Issue 2: High Variability in Replicate Injections

Possible Cause Troubleshooting Step
Inconsistent Sample Cleanup Ensure the dispersive solid-phase extraction (dSPE) step is performed consistently. Vortex or shake the tubes for a uniform time and centrifuge at the recommended speed to ensure proper separation of the solid material.
Matrix Effects Matrix components can interfere with the ionization of this compound in the MS source, leading to ion suppression or enhancement. Prepare matrix-matched calibration standards to compensate for these effects.[9]
LC System Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash procedure in the autosampler method.

Issue 3: Peak Tailing or Splitting in the Chromatogram

Possible Cause Troubleshooting Step
Column Contamination A buildup of matrix components on the analytical column can lead to poor peak shape. Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent.
Injection Solvent Incompatibility The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape for early eluting compounds.[10]
Column Degradation Operating at high pH can cause silica-based columns to degrade, leading to voids and poor peak shape. Ensure the mobile phase pH is within the recommended range for the column.

Data Presentation: Expected Analytical Performance

The following table summarizes typical performance data for the analysis of methiocarb and its metabolites from a validation study using the QuEChERS method. This data can serve as a benchmark for your own laboratory's performance.

AnalyteRecovery (%)Relative Standard Deviation (RSD, %)
Methiocarb95.21.9
Methiocarb sulfoxide (B87167)92.01.8
This compound 84.0 3.9

Data from a study on bananas spiked at 0.1 mg/kg.[11][12]

Experimental Protocols

Detailed Methodology: QuEChERS AOAC 2007.01 Method

This protocol is a generalized version of the AOAC Official Method 2007.01 for the extraction and cleanup of pesticide residues from food matrices.[6][7][8]

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For samples with low water content, it may be necessary to add a specific amount of water.

  • Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

  • Salt Addition: Add the contents of a QuEChERS AOAC 2007.01 extraction salt packet (containing 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate).

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥1,500 rcf for 1 minute.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing anhydrous magnesium sulfate and a primary secondary amine (PSA) sorbent. The specific amount of sorbent will depend on the matrix.

  • Shaking: Cap the dSPE tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tube at ≥1,500 rcf for 1 minute.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh 15g into Tube Homogenize->Weigh AddSolvent 3. Add 15mL Acetonitrile (1% Acetic Acid) Weigh->AddSolvent AddSalts 4. Add QuEChERS Salts AddSolvent->AddSalts Shake1 5. Shake Vigorously (1 min) AddSalts->Shake1 Centrifuge1 6. Centrifuge (>=1500 rcf, 1 min) Shake1->Centrifuge1 Transfer 7. Transfer Supernatant to dSPE Tube Centrifuge1->Transfer Shake2 8. Shake Vigorously (30 sec) Transfer->Shake2 Centrifuge2 9. Centrifuge (>=1500 rcf, 1 min) Shake2->Centrifuge2 FinalExtract 10. Transfer Final Extract Centrifuge2->FinalExtract LCMS 11. Analyze by LC-MS/MS FinalExtract->LCMS

Caption: QuEChERS AOAC 2007.01 Experimental Workflow.

troubleshooting_logic Problem Inconsistent Results CheckSamplePrep Review Sample Preparation Problem->CheckSamplePrep CheckInstrument Review Instrument Parameters Problem->CheckInstrument Homogeneity Is sample homogenization adequate? CheckSamplePrep->Homogeneity Calibration Are matrix-matched standards used? CheckInstrument->Calibration Extraction Is QuEChERS protocol followed precisely? Homogeneity->Extraction Yes ImproveHomogenization Action: Improve homogenization technique. Homogeneity->ImproveHomogenization No Stability Are samples analyzed promptly after preparation? Extraction->Stability Yes StandardizeProtocol Action: Standardize protocol execution. Extraction->StandardizeProtocol No AnalyzeImmediately Action: Analyze samples same day. Stability->AnalyzeImmediately No SystemSuitability Is system suitability passing? Calibration->SystemSuitability Yes PrepareMatrixMatched Action: Prepare new matrix-matched standards. Calibration->PrepareMatrixMatched No TroubleshootLCMS Action: Troubleshoot LC-MS/MS system. SystemSuitability->TroubleshootLCMS No

Caption: Troubleshooting Logic for Inconsistent Results.

References

Validation & Comparative

Validation of analytical methods for Methiocarb sulfone in soil

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Analytical Validation of Methiocarb Sulfone in Soil

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in environmental matrices is critical. This guide provides a comparative overview of analytical methodologies for the validation of this compound in soil, with a focus on providing actionable data and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The determination of this compound in soil is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3] Alternative methods, such as gas chromatography (GC) and high-performance liquid chromatography with diode-array detection (HPLC-DAD), can also be employed, though they may present certain limitations for this specific analyte.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in soil, including for Methiocarb and its metabolites.[4][5][6][7][8] This approach streamlines the extraction and cleanup process, making it suitable for high-throughput analysis.

A summary of the performance characteristics of a validated LC-MS/MS method for this compound in soil is presented below.

ParameterLC-MS/MS Method
Limit of Quantification (LOQ) 1 µg/kg (ppb)[1][2]
Limit of Detection (LOD) 0.2 µg/kg (ppb)[3]
Recovery (at 1 µg/kg) 91% - 109%
Recovery (at 10 µg/kg) 93% - 99%
Relative Standard Deviation (RSD) < 10%[7]
Linearity (r) > 0.995[1]

Experimental Protocols

Validated LC-MS/MS Method

This protocol is based on a validated method for the determination of Methiocarb, Methiocarb sulfoxide, and this compound in soil.[1][2]

1. Sample Extraction:

  • Weigh 10 g of soil into a 125-mL bottle.

  • Add 40 mL of acetone (B3395972) and 10 mL of deionized water.

  • Shake vigorously for approximately two minutes.

  • Filter the extract.

2. Liquid-Liquid Partition:

  • Transfer the filtrate to a separatory funnel.

  • Perform liquid-liquid partition to separate the analytes from interfering substances.

3. Solid Phase Extraction (SPE) Clean-up:

  • Condition a 20-mL/5g FL, Agilent Mega Bond Elut SPE cartridge with an appropriate solvent.[2]

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the analytes with a suitable solvent mixture (e.g., 1:4 Ethyl acetate/Hexane followed by acetone).[1]

4. Concentration and Reconstitution:

  • Evaporate the eluate to dryness at approximately 30°C using a rotary evaporator.[2]

  • Reconstitute the residue in 2.5 mL of methanol, ensuring complete dissolution by sonication.[1][2]

5. LC-MS/MS Analysis:

  • Transfer the final extract to an auto-sampler vial for analysis.

  • An Agilent Technologies Model 1260 High Performance Liquid Chromatograph connected to an AB Sciex Triple Quad 5500 Mass Spectrometric Detector (LC/MS/MS) can be used.[2]

  • Mobile Phase: An acidified (0.05M formic acid) methanol:water gradient.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions for this compound:

    • Quantitation: m/z 258 to m/z 107[1]

    • Confirmation: m/z 258 to m/z 202[1]

QuEChERS-based Extraction Method

The QuEChERS approach offers a simpler and faster alternative for sample preparation.[5][7][8]

1. Sample Hydration and Extraction:

  • For dry soil, weigh 3 g into a 50 mL centrifuge tube, add 7 mL of water, and allow to hydrate. For moist soil, use 10 g.[4]

  • Add 10 mL of acetonitrile.

  • Shake or vortex for 5 minutes to extract the pesticides.[4]

2. Salting-out and Phase Separation:

  • Add the contents of a citrate-buffered QuEChERS salt packet.

  • Shake immediately for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥ 3000 rcf.[4]

3. Dispersive SPE (dSPE) Clean-up:

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.[4]

  • Vortex for 30-60 seconds.

  • Centrifuge for 2 minutes at high rcf (e.g., ≥ 5000).[4]

4. Final Extract Preparation:

  • Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the validated LC-MS/MS analysis of this compound in soil.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis SoilSample 1. Soil Sample Weighing Extraction 2. Acetone/Water Extraction SoilSample->Extraction Filtration 3. Filtration Extraction->Filtration Partition 4. Liquid-Liquid Partition Filtration->Partition SPE 5. Solid Phase Extraction (SPE) Partition->SPE Elution 6. Analyte Elution SPE->Elution Evaporation 7. Evaporation to Dryness Elution->Evaporation Reconstitution 8. Reconstitution in Methanol Evaporation->Reconstitution LCMSMS 9. LC-MS/MS Analysis Reconstitution->LCMSMS

References

Comparative Toxicity of Methiocarb and Its Primary Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of the carbamate (B1207046) pesticide methiocarb (B1676386) and its primary oxidative metabolites, methiocarb sulfoxide (B87167) and methiocarb sulfone. The information is supported by experimental data to facilitate informed toxicological assessment.

Methiocarb, a broad-spectrum carbamate pesticide, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Once absorbed, methiocarb is metabolized in the liver, primarily through oxidation, to form methiocarb sulfoxide and subsequently this compound.[1] Understanding the comparative toxicity of the parent compound and these metabolites is crucial for a comprehensive risk assessment.

Quantitative Toxicity Data

The acute toxicity of methiocarb and its metabolites has been evaluated in various species. The following table summarizes the available median lethal dose (LD50) and median lethal concentration (LC50) data.

CompoundTest TypeSpeciesRouteValueUnit
Methiocarb LD50Rat (female)Oral13-30mg/kg
LD50Rat (male)Oral23-140mg/kg
LC50 (48h)Daphnia magnaAquatic0.019mg/L
LC50 (96h)Rainbow TroutAquatic0.436 - 5.43mg/L
LC50 (96h)Bluegill SunfishAquatic0.734mg/L
Methiocarb Sulfoxide LD50Rat (female)Oral7mg/kg
LD50Rat (male)Oral9mg/kg
LC50 (48h)Daphnia magnaAquatic0.056mg/L
LC50 (96h)Oncorhynchus mykiss (Rainbow Trout)Aquatic6.6mg/L
This compound LD50RatOral>1000mg/kg
LC50--Not Available-

Data compiled from multiple sources. Note that toxicity values can vary based on specific experimental conditions.

The data indicates that methiocarb sulfoxide is more acutely toxic to rats via the oral route than the parent compound, methiocarb.[3] Conversely, this compound is significantly less toxic.[4] In aquatic organisms, methiocarb appears to be more toxic to Daphnia magna than its sulfoxide metabolite, while the sulfoxide is less toxic to rainbow trout. A specific LC50 value for this compound in aquatic species was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the toxicological evaluation of methiocarb and its metabolites.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a method like the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.

  • Test Animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Housing: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered orally as a single dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The volume administered is generally kept low (e.g., 1-2 mL/kg body weight).

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at a starting dose level below the estimated LD50.

    • If the animal survives for a defined period (typically 48 hours), the next animal is dosed at a higher level (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until a predetermined stopping criterion is met.

  • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 value and its confidence interval are calculated using a statistical program designed for the UDP, such as the AOT425StatPgm.

Aquatic Toxicity (LC50) Determination

The acute toxicity to aquatic organisms is determined following guidelines such as OECD Test Guideline 202 for Daphnia magna and OECD Test Guideline 203 for fish.

  • Test Organisms: For invertebrate testing, young Daphnia magna (<24 hours old) are used. For fish testing, juvenile fish of a standard species like rainbow trout (Oncorhynchus mykiss) are utilized.

  • Test Conditions: Tests are conducted in a controlled environment with defined water quality parameters (pH, hardness, temperature) and a set photoperiod (e.g., 16 hours light, 8 hours dark).

  • Test Solutions: A series of test concentrations of the substance are prepared by diluting a stock solution in the test water. A control group with no test substance is also included.

  • Exposure: A specified number of organisms (e.g., 20 daphnids or 10 fish per concentration) are exposed to each test concentration in replicate test vessels. The exposure period is typically 48 hours for Daphnia and 96 hours for fish.

  • Observation: Mortality is the primary endpoint and is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). For Daphnia, immobilization is considered equivalent to mortality.

  • Data Analysis: The LC50, the concentration that is lethal to 50% of the test organisms, is calculated for each observation period using statistical methods such as probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of methiocarb and its metabolites on AChE activity is commonly measured using the Ellman's method.

  • Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Reagents:

    • Acetylcholinesterase (from a source like electric eel)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compounds (methiocarb, methiocarb sulfoxide, this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure (in a 96-well plate format):

    • AChE enzyme solution is added to the wells.

    • The test compounds at various concentrations are added to the wells and incubated with the enzyme for a set period (e.g., 15 minutes).

    • The reaction is initiated by adding a mixture of the substrate (acetylthiocholine) and DTNB.

    • The absorbance at 412 nm is measured at multiple time points to determine the rate of the reaction.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of methiocarb and the mechanism of acetylcholinesterase inhibition.

Metabolic_Pathway_of_Methiocarb Methiocarb Methiocarb Sulfoxide Methiocarb Sulfoxide Methiocarb->Sulfoxide Oxidation (Liver) Sulfone This compound Sulfoxide->Sulfone Oxidation (Liver)

Metabolic conversion of Methiocarb.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Methiocarb/Metabolites ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Products Choline + Acetate AChE->Products ACh_inhib Acetylcholine (ACh) Receptor_inhib Postsynaptic Receptor ACh_inhib->Receptor_inhib Continuous Stimulation AChE_inhib Acetylcholinesterase (AChE) Methiocarb Methiocarb or Metabolite Methiocarb->AChE_inhib Inhibits

References

A Comparative Guide to the Cross-Validation of Methiocarb Sulfone Analysis: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of methiocarb (B1676386) sulfone. Methiocarb sulfone is a metabolite of the carbamate (B1207046) pesticide methiocarb. Accurate and reliable quantification of this compound is crucial for environmental monitoring, food safety, and toxicological studies. This document outlines the experimental protocols and presents a comparative summary of the performance of both methods to aid researchers in selecting the appropriate technique for their specific needs and for cross-validating results between the two platforms.

Data Presentation: A Comparative Overview

The selection of an analytical technique for this compound quantification depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance data for both LC-MS/MS and GC-MS. It is important to note that for GC-MS analysis, a derivatization step is necessary due to the thermal instability of carbamate compounds like this compound. The data for GC-MS is representative of derivatized carbamate analysis.

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.0016 - 0.1 µg/L0.1 - 0.3 µg/kg
Limit of Quantification (LOQ) 0.005 - 0.1 µg/L0.3 - 5.0 µg/kg
Linearity (R²) > 0.99> 0.99
Recovery (%) 76.4 - 118.0%70 - 120% (representative for derivatized carbamates)
Precision (RSD) ≤ 10.0%< 15% (representative for derivatized carbamates)
Sample Throughput HighModerate
Derivatization Required? NoYes
Matrix Effects Can be significant, often mitigated by dilution or matrix-matched standards.Can be significant, influenced by both the analyte and derivatizing agent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections provide representative protocols for the analysis of this compound using LC-MS/MS and a proposed GC-MS method involving derivatization.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A common and effective sample preparation method for both LC-MS/MS and GC-MS analysis of pesticide residues in various matrices is the QuEChERS protocol.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and buffering salts) to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.

    • Vortex and centrifuge.

    • The resulting supernatant is ready for analysis. For GC-MS, a solvent exchange and derivatization step will follow.

LC-MS/MS Experimental Protocol

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ = m/z 258.

  • Product Ions: Quantifier ion at m/z 107 and a qualifier ion at m/z 202.[1]

GC-MS Experimental Protocol (with Derivatization)

Due to the thermal lability of this compound, a derivatization step is required to make it suitable for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogen atoms.

1. Derivatization (Silylation):

  • Evaporate the cleaned-up sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem).

Chromatographic Conditions:

  • Column: A low-bleed, non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure efficient volatilization of the derivatized analyte without causing degradation (e.g., 250-280°C).

  • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure good separation of the derivatized analyte from matrix components.

  • Injection Mode: Splitless injection to maximize sensitivity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS, monitoring characteristic ions of the derivatized this compound.

Mandatory Visualizations

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Homogenized Sample QuEChERS QuEChERS Extraction Sample->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE LC_Separation LC Separation dSPE->LC_Separation Derivatization Derivatization dSPE->Derivatization MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection LC_Data LC-MS/MS Data MSMS_Detection->LC_Data Comparison Data Comparison & Validation LC_Data->Comparison GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection GC_Data GC-MS Data MS_Detection->GC_Data GC_Data->Comparison

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

Signaling_Pathway_Placeholder cluster_LCMSMS LC-MS/MS cluster_GCMS GC-MS A Direct Analysis B High Throughput A->B C No Derivatization A->C D Requires Derivatization E Analyte Volatility Dependent D->E F Potential for Thermal Degradation D->F Analyte This compound Analyte->A Analyte->D

Caption: Key characteristics of LC-MS/MS and GC-MS for this compound analysis.

References

Performance Showdown: Selecting the Optimal SPE Sorbent for Methiocarb Sulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide metabolites is paramount. Methiocarb (B1676386), a widely used carbamate (B1207046) pesticide, and its metabolite, methiocarb sulfone, are of significant analytical interest. This guide provides a comparative overview of the performance of various Solid-Phase Extraction (SPE) sorbents for the isolation and purification of this compound from diverse matrices. The information presented is collated from available experimental data to aid in the selection of the most suitable sorbent for your analytical needs.

While traditional cartridge-based SPE remains a staple in sample preparation, a significant portion of recent methodologies for this compound centers on dispersive SPE (d-SPE), primarily within the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) framework. This guide will delve into the performance of d-SPE sorbents for which comparative data is available and will also present findings on conventional SPE sorbents.

Dispersive Solid-Phase Extraction (d-SPE) Sorbent Performance

The QuEChERS methodology has gained prominence for its high throughput and efficiency in pesticide residue analysis. The choice of d-SPE sorbent is critical for effective matrix cleanup and analyte recovery. Below is a summary of reported recovery data for this compound using different d-SPE sorbents in various matrices.

Sorbent CombinationMatrixAnalyteFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
PSABananaThis compound0.1 mg/kg84.03.9
Not Specified (d-SPE)Livestock Products (Chicken, Pork, Beef, Egg, Milk)This compound0.005 - 0.05 mg/kg76.4 - 118.0≤ 10.0
Not Specified (d-SPE)SoilThis compound1.00 µg/kg (LOQ)94.44.5
Not Specified (d-SPE)SoilThis compound10.0 µg/kg (10x LOQ)96.62.8

PSA: Primary Secondary Amine

Key Observations for d-SPE Sorbents:
  • Primary Secondary Amine (PSA) is frequently employed in d-SPE for the analysis of methiocarb and its metabolites. It is effective in removing polar matrix components like organic acids and sugars. In a study on bananas, a recovery of 84.0% was achieved for this compound, indicating good performance.[1][2]

  • For complex matrices such as livestock products, a d-SPE cleanup step following acetonitrile (B52724) extraction has demonstrated good recovery rates for this compound, ranging from 76.4% to 118.0%.[3]

  • In soil analysis, a d-SPE based method showed excellent recoveries of 94.4% and 96.6% at two different fortification levels, highlighting its suitability for environmental samples.

Traditional Solid-Phase Extraction (SPE) Sorbent Performance

Direct comparative studies on the performance of different traditional SPE cartridges for this compound are limited in the readily available literature. However, existing methodologies for carbamates and methiocarb metabolites provide insights into the utility of certain sorbents.

SorbentMatrixAnalyteFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
FlorisilSoilThis compound1 ppb (LOQ) & 10 ppb70 - 130 (acceptable range)Not Specified
Insights into Traditional SPE Sorbents:
  • Florisil , a magnesium-silica gel, has been utilized for the cleanup of soil extracts in methods validated by the EPA for methiocarb and its metabolites, including the sulfone.[4] The methodology specifies a liquid-liquid extraction followed by SPE cleanup using a Florisil cartridge. While specific recovery percentages for this compound were part of a broader validation, the method's acceptance indicates satisfactory performance.[4]

  • C18-bonded silica is a common reversed-phase sorbent used for the extraction of pesticides from aqueous samples. While specific data for this compound is not detailed in the provided results, studies comparing different SPE sorbents for other carbamates suggest that polymeric sorbents like Oasis HLB may offer better recoveries than C18 for a broader range of polar and non-polar pesticides.

  • Graphitized Carbon Black (GCB) is effective for removing pigments and sterols but can also retain planar analytes. Its use should be carefully evaluated to avoid loss of the target analyte.

Experimental Protocols

QuEChERS Method for this compound in Bananas[1][2]
  • Sample Preparation: Homogenize 10 g of banana sample with 10 mL of acetonitrile.

  • Extraction: Add QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate), shake vigorously, and centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.

  • Analysis: The final extract is filtered and analyzed by liquid chromatography.

SPE Cleanup Method for this compound in Soil[4]
  • Extraction: Extract soil samples with a suitable solvent mixture followed by a liquid-liquid partition.

  • SPE Cartridge Conditioning: Condition a Florisil SPE cartridge (e.g., 5g) with the appropriate solvent.

  • Sample Loading: Load the concentrated sample extract onto the conditioned cartridge.

  • Elution: Elute the target analytes from the cartridge with a suitable solvent.

  • Analysis: The eluate is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizing the Workflow and Mode of Action

To better illustrate the processes involved in this compound analysis and its biological impact, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Conditioning 1. Cartridge Conditioning Extraction->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Interference Washing Loading->Washing Elution 4. Analyte Elution Washing->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Methiocarb_Pathway cluster_metabolism Metabolic Pathway cluster_action Mode of Action Methiocarb Methiocarb Sulfoxidation Sulfoxidation (Phase I Metabolism) Methiocarb->Sulfoxidation Methiocarb_Sulfoxide Methiocarb Sulfoxide Sulfoxidation->Methiocarb_Sulfoxide Further_Oxidation Further Oxidation Methiocarb_Sulfoxide->Further_Oxidation Methiocarb_Sulfone This compound Further_Oxidation->Methiocarb_Sulfone Inhibition Inhibition Methiocarb_Sulfone->Inhibition Inhibits AChE Acetylcholinesterase (AChE) AChE->Inhibition Acetylcholine Acetylcholine Accumulation Inhibition->Acetylcholine leads to Synaptic_Transmission Continuous Synaptic Transmission Acetylcholine->Synaptic_Transmission

Caption: Metabolic pathway of methiocarb and its mode of action.

Conclusion

The selection of an appropriate SPE sorbent is a critical step in the analytical workflow for this compound. The available data suggests that for high-throughput analysis of various matrices, d-SPE with sorbents like PSA provides robust and reliable results. For traditional SPE applications, particularly in soil matrices, Florisil has been shown to be an effective cleanup sorbent.

Researchers should consider the specific matrix, desired level of cleanup, and available instrumentation when choosing an SPE method. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization for the accurate determination of this compound.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Methiocarb Sulfone in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of drinking water requires robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical methodologies for the detection of Methiocar-b sulfone, a metabolite of the carbamate (B1207046) pesticide Methiocarb, in accordance with United States Environmental Protection Agency (EPA) guidelines.

This publication delves into the critical aspects of method validation, offering a side-by-side analysis of a modern Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and the established EPA Method 8318A, which utilizes High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection. By presenting key performance data, detailed experimental protocols, and a clear visualization of the validation workflow, this guide aims to equip scientific professionals with the necessary information to select and implement the most appropriate analytical strategy for their specific needs.

Performance Data at a Glance: LC-MS/MS vs. EPA Method 8318A

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the quantitative data for the validation of an LC-MS/MS method specifically for Methiocarb and its degradation products, including Methiocarb sulfone, and provides a general overview of the expected performance of EPA Method 8318A for N-methylcarbamates.

Table 1: Method Validation Data for this compound by LC-MS/MS

Validation ParameterFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Accuracy & Precision 0.1 (LOQ)95.812.5
1.0 (10x LOQ)98.74.3
Limit of Quantitation (LOQ) 0.1--
Limit of Detection (LOD) 0.02--

Data extracted from EPA MRID No. 49502503 and 49519606.[1]

Table 2: General Performance Criteria for EPA Method 8318A for N-Methylcarbamates

Validation ParameterGeneral Expectation
Accuracy (Mean Recovery) 70-130%
Precision (RSD) ≤ 30%
Limit of Quantitation (LOQ) Method and matrix dependent
Limit of Detection (LOD) Method and matrix dependent

General performance criteria for SW-846 methods.

Unpacking the Protocols: A Detailed Look at the Methodologies

A thorough understanding of the experimental procedures is paramount for successful implementation and troubleshooting. The following sections provide detailed protocols for both the LC-MS/MS method and EPA Method 8318A.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This modern approach offers high sensitivity and selectivity for the detection of this compound.

1. Sample Preparation:

  • A 100 mL water sample is acidified to a pH of approximately 3.

  • The sample is then subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.

  • The cartridge is eluted with methanol (B129727).

  • The eluate is evaporated to dryness and reconstituted in a small volume of the mobile phase for injection.

2. Instrumental Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation of this compound.

EPA Method 8318A: N-Methylcarbamates by HPLC

This established EPA method is a robust technique for the analysis of a range of N-methylcarbamates.

1. Sample Preparation:

  • A 1-liter water sample is extracted with methylene (B1212753) chloride using a separatory funnel.

  • The extract is dried and concentrated.

  • A solvent exchange into methanol is performed.

2. Post-Column Derivatization:

3. Instrumental Analysis:

  • Instrumentation: An HPLC system equipped with a post-column reaction module and a fluorescence detector.

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: The fluorescent derivative is detected by a fluorescence detector.

Visualizing the Path to Validation: A Workflow Diagram

To ensure that an analytical method is fit for its intended purpose, a systematic validation process is crucial. The following diagram illustrates the typical workflow for method validation according to EPA guidelines.

EPA_Method_Validation_Workflow cluster_planning 1. Planning & Scoping cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_decision 4. Decision & Implementation define_scope Define Scope & Analytes select_method Select Analytical Method define_scope->select_method define_performance Define Performance Criteria select_method->define_performance prep_standards Prepare Standards & QC Samples define_performance->prep_standards analyze_samples Analyze Samples prep_standards->analyze_samples collect_data Collect Raw Data analyze_samples->collect_data calc_parameters Calculate Validation Parameters collect_data->calc_parameters compare_criteria Compare with Acceptance Criteria calc_parameters->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report method_accept Method Accepted compare_criteria->method_accept Meets Criteria method_reject Method Rejected/Refined compare_criteria->method_reject Fails Criteria generate_report->method_accept

Caption: EPA Method Validation Workflow.

This logical flow ensures that all critical aspects of the analytical method are thoroughly evaluated and documented before its routine implementation for drinking water analysis.

The Path Forward: Choosing the Right Tool for the Job

Both the LC-MS/MS method and EPA Method 8318A have their merits. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for detecting trace levels of this compound and providing a higher degree of confidence in the results. Its specificity reduces the likelihood of interferences from other compounds in the water matrix.

EPA Method 8318A, while an older technique, is a well-established and robust method for a class of compounds. It may be a more accessible option for laboratories that do not have access to mass spectrometry instrumentation. However, it is important to note that the post-column derivatization step adds complexity to the analysis.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired detection limits, the available instrumentation, and the regulatory framework. This guide provides the foundational information to make an informed decision, ensuring the generation of high-quality, defensible data for the protection of public health.

References

A Comparative Analysis of Methiocarb Sulfone Toxicity in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the aquatic toxicity of methiocarb (B1676386) sulfone, a primary metabolite of the carbamate (B1207046) pesticide methiocarb. While extensive quantitative data for methiocarb sulfone is limited in publicly available literature, this document synthesizes existing information, including data on the parent compound methiocarb and its sulfoxide (B87167) metabolite, to offer a comprehensive toxicological profile. The information is intended to support environmental risk assessments and further research into the ecotoxicology of pesticide metabolites.

Executive Summary

Methiocarb is a broad-spectrum carbamate pesticide that undergoes environmental transformation into metabolites, principally methiocarb sulfoxide and this compound. Regulatory assessments consistently indicate that this compound is significantly less toxic to aquatic organisms than both the parent methiocarb and the sulfoxide metabolite. Methiocarb itself is classified as highly to very highly toxic to aquatic invertebrates and moderately to highly toxic to fish. Its primary mode of action, shared by its carbamate metabolites, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide presents the available quantitative toxicity data for methiocarb and its metabolites, details the experimental protocols for assessing aquatic toxicity and AChE inhibition, and provides diagrams to illustrate key pathways and processes.

Data Presentation: Comparative Aquatic Toxicity

The following table summarizes the available acute and chronic toxicity data for methiocarb and its primary metabolites in representative aquatic organisms. It is important to note the scarcity of specific quantitative data for this compound.

Substance Organism Species Endpoint Value (µg/L) Reference
Methiocarb FishOncorhynchus mykiss (Rainbow Trout)96-hour LC50436[1]
FishLepomis macrochirus (Bluegill Sunfish)96-hour LC50734[1]
InvertebrateDaphnia magna (Water Flea)48-hour EC507.7 - 19[2][3]
InvertebrateDaphnia magna (Water Flea)21-day NOEC (Reproduction)0.1[2]
AlgaeScenedesmus subspicatus72-hour EC50>1,000[3]
Methiocarb Sulfoxide InvertebrateDaphnia magna (Water Flea)48-hour EC504,640[4]
InvertebrateDaphnia magna (Water Flea)21-day NOEC (Immobilization)6.52[4]
This compound FishVariousLC50Much less toxic than methiocarb[3]
InvertebrateVariousEC50Much less toxic than methiocarb[3]
AlgaeGreen AlgaeEC50Similar or less toxic than methiocarb[5]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms over a specified period. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms over a specified period. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are standardized protocols for key experiments cited in the assessment of methiocarb and its metabolites.

Aquatic Toxicity Testing

Acute and chronic toxicity tests for aquatic organisms are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Fish Acute Toxicity Test (Following OECD Guideline 203)

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

  • Test Duration: 96 hours.

  • Method: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained in water without the test substance.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects are also noted.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated at each observation time using statistical methods such as probit analysis.

2. Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Duration: 48 hours.

  • Method: Daphnids are exposed to a series of concentrations of the test substance in a static system. A control group is included.

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 for immobilization is calculated at 48 hours.

3. Algal Growth Inhibition Test (Following OECD Guideline 201)

  • Test Organism: An exponentially growing culture of a green alga, such as Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

  • Test Duration: 72 hours.

  • Method: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature.

  • Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or a surrogate measurement like fluorescence.

  • Data Analysis: The EC50 for growth rate inhibition and yield are calculated.

Acetylcholinesterase (AChE) Inhibition Assay

The primary mechanism of toxicity for carbamate pesticides is the inhibition of AChE. The Ellman method is a widely used colorimetric assay to quantify this inhibition.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a reaction mixture containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB, and the AChE enzyme from a suitable source (e.g., fish brain tissue homogenate).

    • Add the test substance (this compound) at various concentrations to the reaction mixture and incubate.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the change in absorbance over time using a spectrophotometer.

  • Data Analysis: The rate of reaction is calculated from the slope of the absorbance versus time plot. The percentage of AChE inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the aquatic toxicity of this compound.

G cluster_0 Metabolic Pathway of Methiocarb Methiocarb Methiocarb Sulfoxidation1 Sulfoxidation Methiocarb->Sulfoxidation1 Hydrolysis Hydrolysis Methiocarb->Hydrolysis MethiocarbSulfoxide Methiocarb Sulfoxide (More Toxic) Sulfoxidation1->MethiocarbSulfoxide Sulfoxidation2 Sulfoxidation MethiocarbSulfoxide->Sulfoxidation2 MethiocarbSulfoxide->Hydrolysis MethiocarbSulfone This compound (Much Less Toxic) Sulfoxidation2->MethiocarbSulfone MethiocarbSulfone->Hydrolysis PhenolMetabolites Phenol Metabolites Hydrolysis->PhenolMetabolites

Metabolic transformation of methiocarb in the environment.

G cluster_1 Aquatic Toxicity Testing Workflow TestOrganism Select Test Organism (Fish, Daphnia, Algae) Exposure Exposure to a Range of This compound Concentrations TestOrganism->Exposure Observation Observe Endpoints (Mortality, Immobilization, Growth Inhibition) Exposure->Observation DataAnalysis Statistical Analysis (LC50, EC50, NOEC) Observation->DataAnalysis Result Toxicity Assessment DataAnalysis->Result

Generalized workflow for aquatic toxicity assessment.

G cluster_2 Mechanism of Action: Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) SynapticCleft Synaptic Cleft ACh->SynapticCleft AChE Acetylcholinesterase (AChE) (Enzyme) CholineAcetate Choline + Acetate (Signal Termination) AChE->CholineAcetate Hydrolysis Accumulation ACh Accumulation & Continuous Nerve Stimulation AChE->Accumulation Blocked SynapticCleft->AChE MethiocarbSulfone This compound (Inhibitor) Inhibition Inhibition MethiocarbSulfone->Inhibition Inhibition->AChE

Signaling pathway showing AChE inhibition by this compound.

References

Comparative Analysis of Methiocarb Sulfone and Related Compounds as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methiocarb and its Metabolites

Methiocarb is a carbamate (B1207046) pesticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] The accumulation of acetylcholine leads to overstimulation of nerve signaling, resulting in the characteristic symptoms of carbamate poisoning.[2][3] In biological systems and the environment, Methiocarb is metabolized into several compounds, most notably Methiocarb sulfoxide (B87167) and Methiocarb sulfone.[4][5] Understanding the relative potencies of these metabolites as cholinesterase inhibitors is crucial for assessing their overall toxicological and potential therapeutic profiles.

Quantitative Comparison of Cholinesterase Inhibition

The following table summarizes the available quantitative data on the cholinesterase inhibitory potency of Methiocarb and its sulfoxide metabolite. Despite extensive literature searches, specific IC50 or Ki values for this compound's inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were not found. Qualitative assessments suggest that Methiocarb sulfoxide is a more potent cholinesterase inhibitor than Methiocarb itself, while the sulfone is generally considered a less toxic metabolite, implying weaker inhibitory activity.[5][6]

CompoundEnzyme SourcePotency MetricValueReference
Methiocarb Western Flower Thrips AChEIC500.43 µM (resistant)
Western Flower Thrips AChEIC502.1 µM (sensitive)
Methiocarb Sulfoxide (racemic) Not SpecifiedKi0.216 µM⁻¹·min⁻¹[6]
Methiocarb Sulfoxide (Enantiomer A) Not SpecifiedKi0.054 µM⁻¹·min⁻¹[6]
Methiocarb Sulfoxide (Enantiomer B) Not SpecifiedKi0.502 µM⁻¹·min⁻¹[6]
This compound Not SpecifiedIC50 / KiData not available-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of cholinesterase inhibition by carbamates and a typical experimental workflow for assessing inhibitor potency.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Methiocarb/Metabolites Acetylcholine Acetylcholine (ACh) ACh_Receptor Postsynaptic ACh Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Methiocarb_Metabolite Methiocarb / Sulfoxide / Sulfone Methiocarb_Metabolite->AChE Inhibits (Reversible)

Diagram 1. Signaling pathway of cholinesterase inhibition.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - AChE Solution - DTNB - Acetylthiocholine (B1193921) (ATCh) - Test Compounds (Methiocarb, etc.) - Buffer start->prepare_reagents plate_setup 96-Well Plate Setup: - Blank (No Enzyme) - Control (Enzyme + Substrate) - Test Wells (Enzyme + Inhibitor + Substrate) prepare_reagents->plate_setup incubation Incubate Enzyme with Inhibitor plate_setup->incubation reaction_initiation Initiate Reaction with ATCh and DTNB incubation->reaction_initiation measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_initiation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values measurement->data_analysis end End data_analysis->end

Diagram 2. Experimental workflow for cholinesterase inhibition assay.

Experimental Protocols

The most common method for determining the cholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Methiocarb, Methiocarb sulfoxide, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCh or BTCh) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of phosphate buffer.

    • Add a small volume of the test compound solution to the test wells. For control wells, add the solvent vehicle.

    • Add the cholinesterase enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate and DTNB solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a specific incubation time (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of Control - Activity of Test) / Activity of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

While Methiocarb and its sulfoxide metabolite are confirmed cholinesterase inhibitors with some available quantitative potency data, there is a notable gap in the scientific literature regarding the specific inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase. The provided experimental protocol offers a standardized method for researchers to determine these values and contribute to a more complete understanding of the toxicological and pharmacological profiles of Methiocarb and its metabolites. Further research is warranted to quantify the cholinesterase inhibitory potency of this compound to fully assess its biological activity.

References

Precision in Pesticide Analysis: A Comparative Guide to Methiocarb Sulfone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of methiocarb (B1676386) sulfone, a key metabolite of the carbamate (B1207046) pesticide methiocarb, is critical for ensuring food safety and environmental monitoring. This guide provides a comparative overview of analytical methods for the quantification of methiocarcarb sulfone, with a focus on their accuracy and precision. The data presented is intended for researchers, scientists, and professionals in drug development and regulatory affairs to aid in the selection of appropriate analytical techniques.

The primary method for the determination of methiocarb sulfone is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] Validation studies have demonstrated the robustness of LC-MS/MS in various complex matrices, including food products of animal origin, soil, and water.[2][3][4]

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of validated methods for this compound quantification across different sample types. The key parameters for comparison are the Limit of Quantification (LOQ), Limit of Detection (LOD), recovery percentage (a measure of accuracy), and relative standard deviation (RSD), which indicates precision.

Table 1: LC-MS/MS Method Performance in Food Products of Animal Origin (Chicken, Pork, Beef, Egg, Milk)

AnalyteLOQ (mg/kg)LOD (mg/kg)Fortification Levels (mg/kg)Recovery (%)RSD (%)
This compound0.0050.00160.005, 0.01, 0.0576.4 - 118.0≤ 10.0

Data sourced from a study on the simultaneous quantification of methiocarb and its metabolites in five food products of animal origin.[3][5][6]

Table 2: LC-MS/MS Method Performance in Soil

AnalyteLOQ (µg/kg)Fortification Levels (µg/kg)Mean Recovery (%)RSD (%)
This compound1.001.00, 10.0Not explicitly stated for sulfone aloneNot explicitly stated for sulfone alone

This data is from an independent laboratory validation of an analytical method for methiocarb and its metabolites in soil.[2]

Table 3: LC-MS/MS Method Performance in Water

AnalyteLOQ (µg/L)Fortification Levels (µg/L)Mean Recovery (%)RSD (%)
This compound0.1000.100, 1.0096 - 97 (excluding outliers)10 - 14 (excluding outliers)

These results are from an independent laboratory validation. It's important to note that initial validation showed higher RSDs (38-42%) at the LOQ, which were reduced by excluding an outlier.[7][8]

Table 4: QuEChERS Extraction with LC-PAD Method Performance in Bananas

| Analyte | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | | --- | --- | --- | | this compound | 0.1 | 84.0 | 3.9 |

This method utilizes a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by Liquid Chromatography with a Photodiode Array Detector (LC-PAD).[9][10]

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results. Below is a generalized methodology based on the common LC-MS/MS methods cited in the literature.

Sample Preparation (QuEChERS Method for Food of Animal Origin)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously. Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge the tube to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interferences.

  • Final Preparation: Centrifuge the d-SPE tube and transfer the supernatant to a new tube. The extract is then ready for LC-MS/MS analysis.[3][5][6]

LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is common for carbamate pesticides.

  • MS/MS Transitions: For this compound, specific precursor-to-product ion transitions are monitored for quantification and confirmation. For example, a transition of m/z 258 to m/z 107 has been used for quantification.[4]

  • Calibration: Seven-point matrix-matched calibration curves are often constructed to ensure linearity and account for matrix effects.[3][5]

Workflow and Method Relationships

The following diagrams illustrate the typical experimental workflow for this compound quantification and the relationship between different analytical approaches.

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup (d-SPE) Cleanup (d-SPE) Extraction->Cleanup (d-SPE) Final Extract Final Extract Cleanup (d-SPE)->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantification of this compound.

Analytical Method Relationships cluster_extraction Extraction Techniques cluster_detection Detection Methods Analytical Problem Quantification of This compound QuEChERS QuEChERS Analytical Problem->QuEChERS Liquid-Liquid Extraction Liquid-Liquid Extraction Analytical Problem->Liquid-Liquid Extraction GC-MS GC-MS (Not suitable due to thermolability) Analytical Problem->GC-MS LC-MS/MS LC-MS/MS QuEChERS->LC-MS/MS LC-PAD LC-PAD QuEChERS->LC-PAD Liquid-Liquid Extraction->LC-MS/MS

Caption: Relationships between extraction and detection methods for this compound.

References

Navigating Proficiency Testing for Methiocarb Sulfone Analysis in Environmental Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in environmental monitoring, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) serves as a critical tool for laboratories to evaluate and demonstrate their competence in analyzing specific contaminants like Methiocarb sulfone. This guide provides a comparative overview of available proficiency testing programs and detailed experimental protocols for the analysis of this significant metabolite in environmental matrices.

Methiocarb, a carbamate (B1207046) pesticide, and its metabolite, this compound, are of environmental concern due to their potential toxicity. Regulatory bodies and quality assurance frameworks often mandate participation in PT schemes to ensure that laboratories generate comparable and defensible data. This guide aims to assist laboratories in selecting suitable PT programs and in implementing robust analytical methodologies.

Comparison of Proficiency Testing Providers

While a direct head-to-head comparison of performance across different proficiency testing programs for this compound is not publicly available, laboratories can compare programs based on several key features. The following table summarizes information for providers who have indicated the inclusion of this compound in their pesticide residue testing schemes.

ProviderProgram Name/ScopeMatrix TypesFrequencyAnalytes Covered (Partial List)
Fapas® Food Chemistry Proficiency TestingFood and environmental matricesMultiple rounds per yearIncludes a wide range of pesticide residues, explicitly mentioning methiocarb-sulfone.[1]
Eurofins Proficiency Testing for Food & FeedFood matricesNot specifiedLists methiocarb-sulfone among the target analytes.
AOAC INTERNATIONAL Pesticide Residues in Fruits & VegetablesFruits and vegetablesThree shipments per yearCovers an extensive list of pesticide residues.[2]
BIPEA Pesticides and contaminantsFood and environmental samplesAnnual series with multiple roundsOffers a wide range of programs for contaminants.
Qualitycheck Pesticides in natural watersNatural waters (groundwater, surface water)Not specifiedFocuses on organochlorine pesticides, triazines, and organophosphorus pesticides.[3]

Example of Proficiency Test Performance Data

To illustrate the type of data generated in a proficiency test, the following table is modeled after a laboratory performance assessment report. This example demonstrates how a laboratory's results for this compound could be evaluated against a spiked concentration.

ParameterSpiked Concentration (µg/kg)Laboratory Reported Value (µg/kg)Recovery (%)z-scoreAssessment
This compound 504590-1.0Satisfactory

Note: This table is a representative example. Actual reports will contain data from multiple participating laboratories.

One available report from a 2024 laboratory performance assessment included both Methiocarb and Methiocarb-sulfone as target analytes.[4] The evaluation criteria considered analytical results between 70% and 120% of the spiked levels as satisfactory.[4]

Experimental Protocols for this compound Analysis

Accurate analysis of this compound in environmental samples requires validated and well-documented experimental protocols. The following methods are based on EPA-reviewed and other validated procedures for the determination of Methiocarb and its metabolites in soil and water.

Analysis in Soil

A validated method for the quantitation of Methiocarb, Methiocarb sulfoxide, and this compound in soil involves extraction followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]

1. Sample Preparation and Extraction:

  • Weigh 25g of soil into a centrifuge bottle.

  • Add 40 mL of acetone (B3395972) and 10 mL of deionized water.

  • Shake for 30 minutes.

  • Filter the mixture.

2. Clean-up:

  • The extract undergoes liquid-liquid partitioning and solid-phase extraction (SPE) clean-up.[5]

3. LC-MS/MS Analysis:

  • The final extract is reconstituted in methanol.[5]

  • Analysis is performed using an LC-MS/MS system.

  • The quantitation for this compound is typically based on the MS/MS ion transition from m/z 258 to m/z 107, with a confirmation transition from m/z 258 to m/z 202.[5]

  • The limit of quantification (LOQ) for this method has been reported as 1 µg/kg (1 ppb).[6]

Analysis in Water

A similar approach using LC-MS/MS is employed for the analysis of Methiocarb and its metabolites in water.[7]

1. Sample Preparation and Extraction:

  • Water samples are spiked with known concentrations of the analytes.

  • Compounds are extracted from the samples, followed by liquid-liquid partitioning and solvent exchange.

2. LC-MS/MS Analysis:

  • The final concentrated extract is reconstituted with methanol.

  • LC-MS/MS analysis is performed. Due to the potential instability of this compound, it is recommended that the sample be analyzed on the same day it is prepared.

  • The method has been validated with a limit of quantification (LOQ) of 0.1 µg/L (0.1 ppb).[7]

Visualization of Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proficiency testing workflow and a typical analytical workflow for this compound.

PT_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory P1 Sample Preparation (Spiked Matrix) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution P2->P3 L1 Receive Sample P3->L1 P4 Data Collection from Labs P5 Statistical Analysis (z-scores) P4->P5 P6 Issuance of Performance Report P5->P6 L4 Receive & Review Performance Report P6->L4 L2 Sample Analysis (Defined Protocol) L1->L2 L3 Data Reporting to Provider L2->L3 L3->P4 L5 Implement Corrective Actions (if needed) L4->L5

Proficiency Testing Program Workflow

Analytical_Workflow A Sample Receipt & Login B Sample Preparation (e.g., Weighing, Spiking) A->B C Solvent Extraction (e.g., Acetone/Water) B->C D Extract Clean-up (e.g., SPE) C->D E Solvent Exchange & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantitation F->G H Data Review & Reporting G->H

Analytical Workflow for this compound

References

A Comparative Guide to the Metabolism of Methiocarb to Methiocarb Sulfone Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic conversion of methiocarb (B1676386), a carbamate (B1207046) pesticide, to its major metabolite, methiocarb sulfone, across various species. The information presented herein is compiled from publicly available scientific literature and is intended to support research and development in toxicology, pharmacology, and environmental science. While quantitative data for direct cross-species comparison is limited, this guide synthesizes the current understanding of the metabolic pathways and enzymatic processes involved.

Introduction to Methiocarb Metabolism

Methiocarb is a widely used N-methylcarbamate pesticide that functions by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.[1] The biotransformation of methiocarb is a crucial factor in its toxicity and environmental fate. A primary metabolic pathway involves the oxidation of the sulfur atom in the methiocarb molecule, leading to the formation of methiocarb sulfoxide (B87167) and subsequently this compound.[1] This process, known as sulfoxidation, is primarily carried out by enzymes in the liver.[1]

The conversion to this compound is significant as this metabolite can also exhibit biological activity. Understanding the comparative rates and pathways of this metabolic process across different species is essential for assessing the selective toxicity of methiocarb and its potential environmental impact.

Comparative Metabolic Pathways

The metabolism of methiocarb to this compound has been studied in several species, with the most detailed information available for mammals. The general metabolic pathway involves a two-step oxidation of the sulfur atom.

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb_Sulfoxide Sulfoxidation (Step 1) [CYP450, FMO] Methiocarb_Sulfone This compound Methiocarb_Sulfoxide->Methiocarb_Sulfone Sulfoxidation (Step 2) [CYP450]

Caption: General metabolic pathway of methiocarb to this compound.

Mammals (Rats, Humans)

In mammals, the liver is the primary site of methiocarb metabolism. Studies using rat and human liver microsomes have identified two key enzyme systems responsible for sulfoxidation: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs).

The initial oxidation of methiocarb to methiocarb sulfoxide is catalyzed by both CYP and FMO enzymes.[2] In rats, the relative contribution of these two enzyme systems is approximately equal.[2] Specifically, human CYP2C19 has been shown to catalyze the sulfoxidation of methiocarb. The subsequent oxidation of methiocarb sulfoxide to this compound is also mediated by liver microsomes.

Avian Species (Chickens)
Fish Species

Data on the metabolism of methiocarb in fish is sparse, with most studies focusing on its acute toxicity.[3] While it is expected that fish possess the enzymatic machinery (such as CYPs) to metabolize methiocarb, specific studies detailing the formation of this compound are limited. General studies on pesticide metabolism in fish suggest that while the metabolic pathways are often qualitatively similar to mammals, there can be significant quantitative differences.

Invertebrates (Insects)

Insects also utilize Cytochrome P450 monooxygenases for the detoxification of insecticides.[4][5] It is plausible that these enzymes are involved in the sulfoxidation of methiocarb in target and non-target insect species. However, specific studies quantifying the formation of this compound in insects are not widely available. The efficiency of these metabolic pathways can be a determining factor in insecticide resistance.[4]

Quantitative Data on Methiocarb Metabolism

Directly comparative quantitative data on the rate of this compound formation across different species is limited in the scientific literature. The following table summarizes the available qualitative and semi-quantitative findings.

Species/GroupPrimary Metabolic Organs/TissuesKey Enzymes Involved in SulfoxidationFormation of this compoundSupporting Evidence/Comments
Mammals LiverCytochrome P450 (CYP2C19 in humans), Flavin-containing monooxygenase (FMO)DemonstratedIn vitro studies with rat and human liver microsomes confirm the pathway.[2]
Avian LiverPresumed to be CYP and FMOInferred, but not quantifiedThe major reported pathway is hydrolysis followed by oxidation. Lower metabolic enzyme activity compared to mammals is suggested.
Fish LiverPresumed to be CYPInferred, but not well-studiedFocus of research has been on toxicity rather than metabolism.[3]
Invertebrates Fat body, midgutCytochrome P450 (CYP)Inferred, but not quantifiedCYPs are known to be involved in insecticide metabolism and resistance.[4][5]

Experimental Protocols

The following section outlines a generalized methodology for studying the in vitro metabolism of methiocarb to this compound, based on common practices in the field.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol describes a typical experiment to assess the metabolic conversion of methiocarb in a controlled laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Liver Microsomes (e.g., from rat, bird, fish) Incubation_Mix Prepare Incubation Mixture (Buffer, NADPH, Microsomes) Microsomes->Incubation_Mix Add_Methiocarb Add Methiocarb (Initiate Reaction) Incubation_Mix->Add_Methiocarb Incubate Incubate at 37°C Add_Methiocarb->Incubate Quench Quench Reaction (e.g., with cold acetonitrile) Incubate->Quench Extract Extract Metabolites Quench->Extract LCMS Analyze by LC-MS/MS Extract->LCMS Quantify Quantify Methiocarb and Metabolites (Sulfoxide, Sulfone) LCMS->Quantify

Caption: A generalized workflow for in vitro methiocarb metabolism studies.

Materials:

  • Liver microsomes from the species of interest

  • Methiocarb standard

  • Methiocarb sulfoxide and this compound standards

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • NADPH (cofactor for CYP enzymes)

  • Acetonitrile (for quenching and extraction)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, a specific concentration of liver microsomes, and NADPH.

  • Initiation of Reaction: Add methiocarb to the incubation mixture to a final desired concentration to start the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.

  • Extraction: Vortex the quenched mixture and centrifuge to pellet the precipitated protein. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect methiocarb, methiocarb sulfoxide, and this compound.

  • Quantification: Quantify the concentrations of the parent compound and its metabolites by comparing their peak areas to those of the analytical standards and the internal standard.

Conclusion

The metabolism of methiocarb to this compound is a key biotransformation pathway that varies in its characterization across different species. While the enzymatic basis of this conversion is well-documented in mammals, involving both CYP and FMO enzymes, there is a significant knowledge gap for avian, fish, and invertebrate species. The provided experimental framework offers a basis for conducting further comparative studies to fill these gaps. A more comprehensive understanding of the species-specific kinetics of this compound formation will be invaluable for refining toxicological risk assessments and predicting the environmental impact of this pesticide.

References

Safety Operating Guide

Proper Disposal of Methiocarb Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methiocarb sulfone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This compound, a metabolite of the carbamate (B1207046) pesticide Methiocarb, is a cholinesterase inhibitor and requires management as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to have a designated waste disposal plan. All laboratory personnel must be trained in hazardous waste management protocols and be familiar with their institution's specific Environmental Health and Safety (EHS) policies.

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a fully buttoned lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). If there is a risk of generating dust or aerosols, a properly fitted respirator and additional protective clothing may be necessary. Contaminated PPE must be disposed of as hazardous waste.

Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation exposure.

Spill Response: In the event of a spill, the area should be immediately isolated. Spilled solid material should be carefully swept up to avoid dust generation. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand. All contaminated materials, including absorbent, must be collected into a designated hazardous waste container. The spill area should then be decontaminated with a suitable solvent, and all cleaning materials must also be disposed of as hazardous waste. Do not allow the spilled material to enter drains or waterways.

Step-by-Step Disposal Procedure for this compound

The following procedure is based on general best practices for the disposal of hazardous laboratory chemicals and pesticides. Crucially, always consult your institution's Environmental Health and Safety (EHS) office for specific requirements, as local regulations may vary. On-site chemical treatment of hazardous waste is highly regulated and generally not recommended for laboratory personnel. The primary goal is the safe collection and segregation of waste for disposal by a licensed hazardous waste contractor.

1. Waste Identification and Classification:

  • All this compound waste must be classified as hazardous chemical waste .

  • This includes:

    • Pure, unused this compound.

    • Contaminated solutions containing this compound.

    • Any materials that have come into direct contact with the chemical, such as pipette tips, gloves, weigh boats, absorbent pads, and contaminated glassware.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Solid Waste: Place all contaminated solid items into a designated, leak-proof hazardous waste container lined with a chemically resistant bag.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant container (HDPE or similar plastic is often preferred) equipped with a secure, leak-proof screw-top cap.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-proof sharps container.

3. Waste Container Labeling:

  • All waste containers must be properly labeled immediately upon the first addition of waste.

  • The label must include the words "Hazardous Waste ".[1]

  • The label must clearly state the full chemical name: "This compound ".

  • If in solution, provide an accurate estimate of the concentration.

  • List the primary hazards associated with the chemical, such as "Toxic " and "Cholinesterase Inhibitor ".

4. Storage of Waste:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store liquid waste containers within a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate this compound waste from incompatible materials.

5. Disposal of Empty Containers:

  • A chemical container is not considered "empty" until it has been properly rinsed.

  • For containers that held this compound, the first rinse should be collected and disposed of as hazardous liquid waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • After thorough rinsing and air-drying, the container may be disposed of according to institutional policies, which may include defacing the label and placing it in the regular trash or a designated container for non-hazardous laboratory glassware.

6. Arranging for Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup of the full hazardous waste containers.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Quantitative Data and Chemical Properties

While no specific quantitative limits for the disposal of this compound are available, the following table summarizes relevant chemical properties of the parent compound, Methiocarb, which inform its handling and disposal as a hazardous substance. The hydrolysis data, in particular, highlights its persistence in neutral or acidic conditions and underscores why it should not be disposed of down the drain.

PropertyValue (for Methiocarb)Significance for Disposal
Toxicity Acute Oral LD50 (rat)Indicates high toxicity, necessitating careful handling and disposal as hazardous waste.
Mechanism of Action Reversible Acetylcholinesterase (AChE) InhibitorConfirms neurotoxic properties; requires stringent PPE and handling protocols.[2][3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Prohibits drain disposal to prevent environmental contamination.
Hydrolysis Half-Life (22°C) >1 year (pH 4), <35 days (pH 7), 6 hours (pH 9)Demonstrates that the compound is persistent in neutral or acidic water but degrades in alkaline conditions. This reinforces the ban on sewer disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MethiocarbSulfoneDisposal cluster_generation Waste Generation Point cluster_waste_streams Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Used in Experiment B Solid Waste (Gloves, Tips, etc.) A->B Generates C Liquid Waste (Solutions) A->C Generates D Sharps Waste (Needles, etc.) A->D Generates E Collect in Lined, Sealed Container B->E F Collect in Sealed, Leak-Proof Bottle C->F G Collect in Puncture-Proof Container D->G H Label Container: 'Hazardous Waste' 'this compound' 'Toxic' E->H Requires F->H Requires J Use Secondary Containment for Liquids F->J Requires G->H Requires I Store in Designated Satellite Accumulation Area (SAA) H->I Ready for K Contact EHS for Waste Pickup I->K J->I L Disposal by Licensed Hazardous Waste Contractor K->L

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document provides guidance based on publicly available safety information and general laboratory best practices. It is not a substitute for institutional policies or local, state, and federal regulations. Always prioritize your institution's EHS guidelines and consult with your EHS officer for specific disposal instructions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methiocarb Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methiocarb sulfone, a carbamate (B1207046) pesticide and a cholinesterase inhibitor. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

This compound is classified as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory organs.[1][2][3] As a cholinesterase inhibitor, it can interfere with nerve impulse transmission, leading to symptoms such as excessive salivation, eye-watering, headache, nausea, and in severe cases, respiratory distress.[1]

Essential Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and inhalation exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl, Neoprene).[4][5]Prevents skin contact and absorption.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator for handling powders.[4][6]Minimizes inhalation of harmful dust particles.
Body Protection A lab coat or chemical-resistant suit that covers the entire body.[5][7]Provides a barrier against accidental spills and contamination.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response A Don Appropriate PPE B Work in a Ventilated Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solutions C->D E Decontaminate Work Surfaces D->E F Segregate and Label Waste E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H I Evacuate and Alert Others J Contain the Spill I->J K Clean Up with Absorbent Material J->K L Dispose of as Hazardous Waste K->L

Figure 1: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Before handling, ensure all necessary PPE is readily available and in good condition.[8]

    • Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Handling :

    • When weighing the solid compound, use a draft shield to prevent the dispersal of dust.

    • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling :

    • After each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Segregate all waste generated, including contaminated gloves, wipes, and pipette tips, into clearly labeled hazardous waste containers.

    • Remove PPE in the designated area, being careful to avoid self-contamination.[10]

    • Always wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation and Disposal Procedures

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste through a licensed disposal facility.[10]
Contaminated Solutions Collect in a designated, sealed, and labeled hazardous waste container for disposal by a licensed contractor. Do not pour down the drain.[6][12]
Contaminated Labware (e.g., glassware, plasticware) If reusable, decontaminate thoroughly with a suitable solvent. If disposable, place in a designated hazardous waste container.
Grossly Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.[8]
Empty Containers Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Puncture the container to prevent reuse and dispose of according to local regulations, which may include disposal in a sanitary landfill.[10][13]

Spill Response Protocol

In the event of a spill:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Contain : If safe to do so, contain the spill using absorbent pads or other appropriate materials to prevent it from spreading.[10]

  • Personal Protection : Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Clean-up : For small spills, use an absorbent material to collect the spilled substance. For larger spills, follow your institution's specific hazardous material spill response procedures.

  • Disposal : All materials used for cleanup must be disposed of as hazardous waste.[10]

  • Decontaminate : Thoroughly decontaminate the spill area after the material has been removed.

References

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